1-Bromo-1-methylcyclopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1-methylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(7)4-2-3-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFEDFUMOQLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513497 | |
| Record name | 1-Bromo-1-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19872-99-2 | |
| Record name | 1-Bromo-1-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-1-methylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-1-methylcyclopentane, a valuable tertiary alkyl halide intermediate in organic synthesis. This document details its chemical structure, physical and spectral properties, synthetic methodologies, and key reactions, adhering to stringent data presentation and visualization standards for a scientific audience.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a five-membered cyclopentane (B165970) ring substituted with a bromine atom and a methyl group on the same carbon atom.
-
Molecular Weight: 163.06 g/mol [2]
The structure is as follows:
Image Source: PubChem CID 12939509
Physical and Chemical Properties
Quantitative physical data for this compound is summarized in the table below. Experimental data is prioritized where available.
| Property | Value | Source |
| Boiling Point | 55–56 °C at 36 mmHg | [2] |
| Refractive Index (n_D²⁰) | 1.1815 | [2] |
| Molecular Weight | 163.056 g/mol | [3] |
| Monoisotopic Mass | 162.00441 Da | [2] |
| Purity | Typically ≥97% | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral features.
| Spectroscopy Type | Description of Key Features |
| ¹H-NMR | A singlet for the tertiary methyl group protons is observed at approximately δ ~1.4 ppm. The ten protons of the cyclopentane ring appear as a complex multiplet between δ ~1.6–2.2 ppm.[2] |
| ¹³C-NMR | Spectra available from sources like SpectraBase.[5][6] |
| Mass Spectrometry (MS) | The molecular ion peak would manifest as a doublet of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[2] |
| Infrared (IR) Spectroscopy | The characteristic carbon-bromine (C-Br) stretching vibration is typically observed in the 500-680 cm⁻¹ region. The exact frequency is sensitive to the conformational environment of the bromine atom on the puckered cyclopentane ring.[2] |
Synthesis of this compound
This compound can be synthesized through several routes. The most common methods start from 1-methylcyclopentanol (B105226), methylcyclopentane, or methylenecyclopentane.[2]
Synthesis from 1-Methylcyclopentanol
A reliable method for preparing this compound is via the nucleophilic substitution of the hydroxyl group in 1-methylcyclopentanol using hydrobromic acid. This reaction proceeds through an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation.
References
- 1. This compound | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 19872-99-2 [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. 1-bromo-1-methyl-cyclopentane 97% | CAS: 19872-99-2 | AChemBlock [achemblock.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 1-Bromo-1-methylcyclopentane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1-methylcyclopentane, a versatile building block in organic synthesis. This document details the compound's key characteristics, provides established protocols for its synthesis, and explores its reactivity in fundamental organic reactions, including nucleophilic substitution and elimination. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Properties of this compound
This compound is a tertiary alkyl halide with the molecular formula C₆H₁₁Br.[1] Its structure, featuring a bromine atom and a methyl group on the same carbon of a cyclopentane (B165970) ring, makes it a useful intermediate for introducing the 1-methylcyclopentyl moiety into more complex molecules.
Physical and Chemical Identifiers
The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 19872-99-2 |
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol [1] |
| Canonical SMILES | CC1(CCCC1)Br |
| InChI Key | JMIFEDFUMOQLGZ-UHFFFAOYSA-N |
Tabulated Physical Properties
A summary of the key physical properties of this compound is provided below. It is important to note that this compound is a flammable liquid and should be handled with appropriate safety precautions.[1]
| Physical Property | Value |
| Boiling Point | 55-56 °C at 36 mmHg[1] |
| Refractive Index (n_D^20) | 1.1815[1] |
Synthesis of this compound
There are two primary and efficient methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Free-Radical Bromination of Methylcyclopentane (B18539)
This method takes advantage of the high regioselectivity of bromine radicals for abstracting tertiary hydrogens. The reaction proceeds via a free-radical chain mechanism, leading to the formation of the desired product as the major isomer.[1][2][3]
-
Initiation: In a flask equipped with a reflux condenser and a dropping funnel, a solution of methylcyclopentane in a suitable inert solvent (e.g., carbon tetrachloride or cyclohexane) is prepared. The reaction is initiated by the addition of a radical initiator, such as AIBN (azobisisobutyronitrile), and gentle heating, or by exposure to UV light.[2]
-
Propagation: A solution of bromine (Br₂) in the same solvent is added dropwise to the reaction mixture with continuous stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady reflux. The progress of the reaction can be monitored by the disappearance of the bromine color.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with an aqueous solution of sodium thiosulfate (B1220275) (to remove any unreacted bromine), water, and brine.
-
Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Markovnikov Addition of HBr to Methylenecyclopentane (B75326)
This synthesis route involves the electrophilic addition of hydrogen bromide (HBr) to methylenecyclopentane. The reaction proceeds through a stable tertiary carbocation intermediate, in accordance with Markovnikov's rule, to yield this compound.[1]
-
Reaction Setup: Methylenecyclopentane is dissolved in a suitable solvent, which can be a non-polar organic solvent or the acid solution itself. The reaction vessel is cooled in an ice bath.
-
Addition of HBr: A solution of hydrogen bromide (either as a gas dissolved in acetic acid or as an aqueous solution) is added slowly to the stirred solution of methylenecyclopentane.[4] The temperature should be maintained near 0 °C during the addition.
-
Reaction Monitoring: The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined and washed with a saturated sodium bicarbonate solution (to neutralize any excess acid), followed by water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by distillation to afford this compound.
Chemical Reactivity and Mechanisms
This compound, as a tertiary alkyl halide, readily undergoes nucleophilic substitution and elimination reactions. The specific reaction pathway is highly dependent on the nature of the nucleophile/base and the reaction conditions.
Nucleophilic Substitution (Sₙ1)
Due to the steric hindrance around the tertiary carbon and the stability of the resulting tertiary carbocation, this compound strongly favors the Sₙ1 (unimolecular nucleophilic substitution) mechanism in the presence of weak nucleophiles, such as in solvolysis reactions.[1]
-
Reaction: this compound is dissolved in methanol (B129727), which acts as both the solvent and the nucleophile. The solution is typically heated to reflux to increase the rate of reaction.[5][6]
-
Monitoring: The progress of the reaction can be followed by monitoring the consumption of the starting material using GC or by the precipitation of silver bromide if a silver salt is added.
-
Work-up and Purification: After the reaction is complete, the excess methanol is removed by distillation. The residue is then taken up in an organic solvent and washed with water to remove any water-soluble byproducts. The organic layer is dried and the solvent evaporated. The product, 1-methoxy-1-methylcyclopentane, is purified by distillation.
The Sₙ1 mechanism proceeds in a stepwise manner, as illustrated in the following diagram.
Caption: Sₙ1 reaction pathway of this compound.
Elimination Reactions (E1 and E2)
This compound can also undergo elimination reactions to form alkenes. The mechanism can be either E1 (unimolecular elimination), which competes with Sₙ1, or E2 (bimolecular elimination) in the presence of a strong, non-nucleophilic base.
The E1 mechanism shares the same carbocation intermediate as the Sₙ1 reaction. A weak base (often the solvent) then removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.
The E2 mechanism is favored by the use of a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK). This one-step concerted reaction involves the simultaneous abstraction of a proton by the base and the departure of the bromide leaving group.
-
Reaction Setup: this compound is dissolved in a suitable aprotic solvent, such as tert-butanol.
-
Base Addition: A strong, bulky base like potassium tert-butoxide is added to the solution. The reaction mixture is often heated to promote elimination.
-
Product Formation: The reaction typically yields a mixture of two possible alkene products: 1-methylcyclopentene (B36725) (the more substituted Zaitsev product) and methylenecyclopentane (the less substituted Hofmann product). The product ratio is influenced by the steric bulk of the base.
-
Work-up and Analysis: The reaction is quenched with water and the products are extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed. The product mixture can be analyzed and the components separated by techniques like gas chromatography.
The concerted nature of the E2 elimination is depicted in the following diagram.
Caption: E2 elimination pathway of this compound.
Safety and Handling
This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry, and dark place.
Conclusion
This compound is a valuable tertiary alkyl halide with well-defined synthetic routes and predictable reactivity. Its propensity to undergo Sₙ1/E1 and E2 reactions makes it a useful substrate for both mechanistic studies and as an intermediate in the synthesis of more complex molecules. This guide provides the essential information for its safe handling, synthesis, and application in a research and development setting.
References
An In-depth Technical Guide to 1-Bromo-1-methylcyclopentane (CAS: 19872-99-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-1-methylcyclopentane, a versatile reagent and intermediate in organic synthesis. The document details its chemical and physical properties, outlines key synthetic methodologies and reaction pathways, and provides available spectroscopic data for characterization.
Core Chemical and Physical Properties
This compound is a tertiary alkyl halide with the molecular formula C₆H₁₁Br.[1] Its structure, featuring a bromine atom and a methyl group on the same carbon of a cyclopentane (B165970) ring, dictates its reactivity, primarily through mechanisms involving a stable tertiary carbocation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19872-99-2 | [2] |
| Molecular Formula | C₆H₁₁Br | [1] |
| Molecular Weight | 163.06 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 94 - 96 °C | |
| Physical Form | Liquid | |
| InChI Key | JMIFEDFUMOQLGZ-UHFFFAOYSA-N | [2] |
Synthesis of this compound
There are two primary and efficient routes for the synthesis of this compound.
Free-Radical Bromination of Methylcyclopentane (B18539)
This method offers a direct approach to functionalize the methylcyclopentane backbone. The reaction proceeds via a free-radical chain mechanism, where the greater stability of the tertiary radical intermediate leads to the high regioselectivity of bromination at the 1-position.
Experimental Protocol:
-
Initiation: The reaction is initiated by the homolytic cleavage of bromine (Br₂) using UV light (hν) or a radical initiator to form bromine radicals (2 Br•).[3]
-
Propagation: A bromine radical abstracts a hydrogen atom from the tertiary carbon of methylcyclopentane, forming the more stable tertiary methylcyclopentyl radical and hydrogen bromide (HBr).[3][4] This radical then reacts with another molecule of Br₂ to yield this compound and a new bromine radical, continuing the chain reaction.[3]
-
Termination: The reaction is terminated by the combination of any two radical species.[3]
Logical Diagram: Free-Radical Bromination of Methylcyclopentane
From 1-Methylcyclopentanol (B105226)
This synthesis route involves the nucleophilic substitution of the hydroxyl group in 1-methylcyclopentanol with a bromide ion, typically from hydrobromic acid (HBr).[5][6]
Experimental Protocol:
While a specific, detailed protocol with yields for this reaction was not found in the searched literature, the general procedure involves the treatment of 1-methylcyclopentanol with concentrated HBr. The reaction proceeds via an SN1 mechanism.
-
Protonation of the Hydroxyl Group: The hydroxyl group of 1-methylcyclopentanol is protonated by HBr to form a good leaving group (water).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation.
-
Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation to form this compound.
Diagram: Synthesis from 1-Methylcyclopentanol
Reactivity and Key Experimental Protocols
This compound is a valuable substrate for a variety of organic transformations, primarily nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (Solvolysis)
Due to its tertiary structure, this compound readily undergoes SN1 reactions in the presence of weak nucleophiles, such as alcohols or water. The rate-determining step is the formation of the stable tertiary carbocation.
Experimental Protocol: Solvolysis in Methanol (B129727)
A detailed experimental protocol for the solvolysis of this compound in methanol was not explicitly found. However, a typical procedure would involve dissolving the substrate in methanol and monitoring the reaction progress, often by measuring the rate of HBr production. The product of this reaction is 1-methoxy-1-methylcyclopentane.
Reaction Pathway: Solvolysis (SN1)
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound undergoes elimination to form alkenes. The use of a sterically hindered base, such as potassium tert-butoxide, favors elimination over substitution. Two main products are possible: 1-methylcyclopentene (B36725) (the Zaitsev product) and methylenecyclopentane (B75326) (the Hofmann product).
Experimental Protocol: Elimination with Potassium tert-Butoxide
A specific experimental protocol with product ratios was not found in the searched literature. A general procedure would involve reacting this compound with potassium tert-butoxide in a suitable solvent like tert-butanol (B103910) at an elevated temperature.
The reaction can proceed through both E1 and E2 mechanisms, and the conditions can influence the predominant pathway. The tertiary nature of the substrate and the use of a strong base suggest a competition between these two pathways.
Table 2: Relative Rate Data for Elimination with Potassium tert-Butoxide
| [Substrate] | [Base] | Relative Rate |
| 0.1 M | 0.1 M | 1 |
| 0.2 M | 0.1 M | 2 |
| 0.1 M | 0.2 M | 1.6 |
This data suggests a mixed E1 and E2 mechanism, as the rate is dependent on the concentration of both the substrate and the base, but not in a perfectly linear fashion for the base.
Logical Diagram: Competing Elimination Pathways
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, 1-methylcyclopentylmagnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Experimental Protocol: General Grignard Reagent Formation
A specific protocol for this compound was not found. The general procedure involves reacting the alkyl halide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.
Workflow: Grignard Reaction
Spectroscopic Data
Spectroscopic data is essential for the characterization and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹³C NMR | Specific chemical shift data not available in the searched literature, but spectra are reported to be available. | [4][7] |
| Mass Spec. | Expected key fragments: m/z 162/164 ([M]⁺), 83 ([M-Br]⁺), 82 ([M-HBr]⁺). | [1] |
| IR | Data not available in the searched literature. | |
| ¹H NMR | Data not available in the searched literature. |
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Table 4: Hazard Information for this compound
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This information is based on aggregated GHS data.
Handling and Storage:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8 °C.
This guide is intended for research and development purposes only and should not be used for diagnostic, medicinal, or household applications. All experimental work should be conducted by trained professionals in a suitably equipped laboratory.
References
- 1. This compound|CAS 19872-99-2 [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Answered: 6. Methylcyclopentanol on treatment with HBr gives this compound as a major product. Show a detailed mechanism to explain your answer . H3C Br… | bartleby [bartleby.com]
- 6. Solved Methylcyclopentanol on treatment with HBr gives | Chegg.com [chegg.com]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-1-methylcyclopentane from Methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-1-methylcyclopentane from methylcyclopentane (B18539), a key reaction in organic synthesis for the introduction of a functional handle at a tertiary carbon center. This document details the underlying reaction mechanism, presents two primary experimental protocols, and offers quantitative data to enable reproducible and efficient synthesis.
Introduction
This compound is a valuable synthetic intermediate used in the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its synthesis from the readily available starting material, methylcyclopentane, is primarily achieved through a highly regioselective free-radical bromination. This process favors the substitution of the tertiary hydrogen atom due to the inherent stability of the resulting tertiary radical intermediate. This guide will explore the two most common methods for this transformation: direct photobromination with molecular bromine (Br₂) and the use of N-Bromosuccinimide (NBS) as a selective brominating agent.
Reaction Mechanism: Free-Radical Halogenation
The synthesis of this compound from methylcyclopentane proceeds via a free-radical chain mechanism.[1] This mechanism is characterized by three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). This is typically achieved by the input of energy in the form of ultraviolet (UV) light (hν) or heat.[1]
-
Propagation: A bromine radical abstracts the tertiary hydrogen atom from methylcyclopentane. This is the rate-determining step and is highly selective due to the greater stability of the resulting tertiary carbon radical compared to primary or secondary radicals.[1] The newly formed methylcyclopentyl radical then reacts with a molecule of Br₂ (or NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine. This can occur through the combination of two bromine radicals, a bromine radical and a methylcyclopentyl radical, or two methylcyclopentyl radicals.
The high selectivity of bromination for tertiary C-H bonds over primary and secondary bonds is a key advantage of this reaction, leading to a high yield of the desired product.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method A: Photobromination with Molecular Bromine (Br₂)
This classic method involves the direct reaction of methylcyclopentane with molecular bromine under UV irradiation.
Experimental Workflow:
Caption: Workflow for photobromination of methylcyclopentane.
Detailed Procedure:
-
A solution of methylcyclopentane in a suitable inert solvent (e.g., carbon tetrachloride, CCl₄) is prepared in a flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
The flask is positioned to be irradiated by a UV lamp.
-
Molecular bromine (Br₂) is added dropwise to the stirred solution at a controlled temperature, typically at or below room temperature, while under UV irradiation.
-
The reaction progress is monitored by the disappearance of the bromine color.
-
Upon completion, the reaction mixture is cooled and washed sequentially with an aqueous solution of sodium thiosulfate (B1220275) (to remove excess bromine), a saturated aqueous solution of sodium bicarbonate, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Method B: Bromination with N-Bromosuccinimide (NBS)
This method is often preferred as it uses a solid, crystalline reagent that is easier and safer to handle than liquid bromine. It also maintains a low concentration of Br₂ in the reaction mixture, which can suppress side reactions.
Experimental Workflow:
References
An In-Depth Technical Guide to the Free-Radical Bromination of Methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free-radical bromination of methylcyclopentane (B18539), a classic yet highly relevant reaction in organic synthesis for the selective formation of a tertiary bromide. This document details the underlying mechanism, regioselectivity, experimental protocols, and spectroscopic characterization of the primary product.
Introduction
Free-radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes. While chlorination is often less selective, bromination provides a powerful tool for regioselective C-H bond functionalization. The reaction of methylcyclopentane with bromine under photochemical or thermal initiation serves as an excellent case study for the preferential substitution of a tertiary hydrogen atom, leading to the formation of 1-bromo-1-methylcyclopentane as the major product.[1] This high selectivity is attributed to the stability of the intermediate tertiary radical. This guide will explore the theoretical and practical aspects of this reaction, providing researchers with the necessary information for its application in synthetic chemistry.
Reaction Mechanism and Regioselectivity
The free-radical bromination of methylcyclopentane proceeds via a well-established chain reaction mechanism involving three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). This step typically requires an energy input in the form of ultraviolet (UV) light or heat.
Propagation: This stage consists of two repeating steps:
-
A bromine radical abstracts a hydrogen atom from methylcyclopentane to form hydrogen bromide (HBr) and a methylcyclopentyl radical. Due to the higher stability of more substituted radicals, the tertiary hydrogen at the C1 position is preferentially abstracted, forming the tertiary 1-methylcyclopentyl radical.
-
The resulting alkyl radical then reacts with a molecule of bromine (Br₂) to yield the brominated product and a new bromine radical, which can then continue the chain reaction.
Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.
The remarkable regioselectivity of this reaction is a key feature. The stability of the free radical intermediate follows the order: tertiary > secondary > primary. This is because hyperconjugation and inductive effects from the alkyl groups stabilize the electron-deficient radical center. In the case of methylcyclopentane, the formation of the tertiary radical is significantly more favorable than the formation of secondary or primary radicals.
The following diagram, generated using the DOT language, illustrates the propagation steps of the free-radical bromination of methylcyclopentane, highlighting the formation of the key tertiary radical intermediate.
Quantitative Data
The high regioselectivity of free-radical bromination is well-documented. The relative rates of hydrogen abstraction by a bromine radical at tertiary, secondary, and primary positions are significantly different, leading to a high yield of the tertiary bromide.
| Parameter | Value | Reference |
| Product | This compound | [1] |
| CAS Number | 19872-99-2 | [1] |
| Molecular Formula | C₆H₁₁Br | [1] |
| Molecular Weight | 163.06 g/mol | [1] |
| Relative Reactivity (tertiary C-H) | 1640 | |
| Relative Reactivity (secondary C-H) | 82 | |
| Relative Reactivity (primary C-H) | 1 |
Experimental Protocol
The following is a general procedure for the free-radical bromination of a liquid alkane, adapted for methylcyclopentane. Caution: Bromine is a hazardous and corrosive substance. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methylcyclopentane
-
Bromine
-
An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)
-
A UV lamp or a high-wattage incandescent bulb
-
Reaction flask (e.g., a three-necked round-bottom flask)
-
Condenser
-
Dropping funnel
-
Stirring apparatus
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap to neutralize any evolved HBr gas.
-
Place methylcyclopentane in the reaction flask.
-
Position a UV lamp or a bright incandescent light source close to the reaction flask.
-
Gently heat the methylcyclopentane to reflux.
-
Slowly add a solution of bromine in an inert solvent from the dropping funnel to the refluxing methylcyclopentane. The addition should be done at a rate that maintains a pale orange color in the reaction mixture. The disappearance of the bromine color indicates that the reaction is proceeding.
-
After the addition is complete, continue to reflux and irradiate the mixture until the bromine color has completely disappeared.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure.
Spectroscopic Data of this compound
The characterization of the product, this compound, is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | A singlet for the tertiary methyl group (δ ~1.4 ppm) and a multiplet for the cyclopentane (B165970) protons (δ ~1.6–2.2 ppm).[1] |
| ¹³C NMR | A ¹³C NMR spectrum is available for this compound. |
| Infrared (IR) Spectroscopy | The carbon-bromine (C-Br) stretching vibration is typically observed in the region of 500-680 cm⁻¹.[1] |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak. A characteristic feature would be a doublet for the molecular ion, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which are present in approximately equal amounts. Therefore, two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each bromine isotope are expected. The monoisotopic mass of the compound is 162.00441 Da.[1] |
Conclusion
The free-radical bromination of methylcyclopentane is a highly efficient and selective method for the synthesis of this compound. The reaction's high regioselectivity for the tertiary C-H bond, governed by the stability of the radical intermediate, makes it a valuable transformation in organic synthesis. The experimental protocol, while requiring careful handling of bromine, is straightforward and can be readily implemented in a standard laboratory setting. The spectroscopic data provide clear markers for the characterization of the tertiary bromide product. This technical guide serves as a comprehensive resource for researchers employing this reaction in their synthetic endeavors.
References
Navigating the Reactive Landscape of Tertiary Alkyl Halides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tertiary alkyl halides represent a critical class of organic compounds, whose reactivity is central to numerous synthetic transformations. A thorough understanding of their fundamental reaction pathways is paramount for predicting product outcomes, optimizing reaction conditions, and designing novel synthetic routes in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core reaction mechanisms of tertiary alkyl halides—namely, unimolecular substitution (SN1) and unimolecular elimination (E1)—supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Theoretical Framework: A Dichotomy of Pathways
Tertiary alkyl halides are characterized by a halogen atom attached to a tertiary carbon. This structural feature precludes the bimolecular (SN2 and E2) pathways due to significant steric hindrance around the reaction center.[1][2] Consequently, their reactivity is dominated by unimolecular mechanisms that proceed through a common carbocation intermediate.[3][4]
1.1 The Unimolecular Nucleophilic Substitution (SN1) Reaction
The SN1 reaction is a two-step process initiated by the slow, rate-determining ionization of the alkyl halide to form a stable tertiary carbocation and a halide ion.[5][6] This is followed by a rapid attack of a nucleophile on the carbocation, leading to the substitution product.[5] The overall rate of the reaction is dependent only on the concentration of the alkyl halide, exhibiting first-order kinetics.[7][8]
A key stereochemical feature of the SN1 reaction is the formation of a planar sp2-hybridized carbocation intermediate.[10][11] This planarity allows the incoming nucleophile to attack from either face with nearly equal probability, leading to a mixture of enantiomers if the starting material is chiral, often resulting in racemization.[5][11][12] However, complete racemization is not always observed, as the departing leaving group can transiently shield one face of the carbocation, leading to a slight excess of the inversion product.[10][12]
1.2 The Unimolecular Elimination (E1) Reaction
Competing with the SN1 pathway is the E1 reaction, which also proceeds through the same carbocation intermediate.[6][13] Instead of a nucleophilic attack on the carbocation, a weak base (often the solvent) abstracts a proton from a carbon atom adjacent (β-position) to the positively charged carbon.[6][14] This results in the formation of an alkene. The E1 reaction also follows first-order kinetics, as it shares the same rate-determining step as the SN1 reaction.[6][13]
Rate = k[Alkyl Halide] [6]
E1 reactions are regioselective, generally favoring the formation of the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule.[15] They are also stereoselective, typically yielding the more stable trans (E) isomer over the cis (Z) isomer.[16]
The SN1 vs. E1 Competition: A Matter of Conditions
Since both reactions share a common intermediate, they are often in competition. The product distribution between substitution and elimination is influenced by several key factors:
-
Temperature: Elimination reactions are more entropically favored than substitution reactions because they produce a greater number of molecules.[17] Therefore, increasing the reaction temperature generally favors the E1 pathway over the SN1 pathway.[1][17]
-
Nucleophile/Base Character: While the strength of the nucleophile/base does not affect the reaction rate, its character can influence the product ratio. A species that is a stronger base will favor E1, while a better nucleophile will favor SN1. However, for tertiary alkyl halides, reactions are typically carried out with weak bases/nucleophiles, such as water or alcohols (solvolysis).[15][17]
-
Solvent: Polar protic solvents, such as water and alcohols, are essential for SN1 and E1 reactions as they can stabilize the carbocation intermediate and the leaving group through solvation.[18] The polarity of the solvent can affect the relative rates of substitution and elimination.[1]
Quantitative Data Summary
The following tables summarize key quantitative data illustrating the factors that influence the reaction pathways of tertiary alkyl halides.
Table 1: Effect of Solvent on the Solvolysis Rate of tert-Butyl Bromide
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Ethanol | 24.3 | 1 |
| Methanol | 32.6 | 4.4 |
| 80% Ethanol / 20% Water | 65.4 | 100 |
| Water | 78.5 | 150,000 |
Data compiled from various sources.
Table 2: Temperature Dependence of Product Distribution for the Reaction of tert-Butyl Bromide in Ethanol
| Temperature (°C) | % SN1 Product (tert-Butyl Ethyl Ether) | % E1 Product (2-Methylpropene) |
| 25 | 81 | 19 |
| 55 | 72 | 28 |
Experimental Protocols
4.1 Protocol for SN1 Solvolysis: Kinetics of tert-Butyl Chloride Hydrolysis
This experiment monitors the rate of HCl production to determine the first-order rate constant of the solvolysis of tert-butyl chloride.
Materials:
-
0.2 M tert-butyl chloride in acetone (B3395972) solution
-
0.01 M NaOH solution
-
Ethanol/water solvent mixture (e.g., 43% ethanol, 57% water by volume)
-
Bromothymol blue indicator
-
Burette, Erlenmeyer flasks, stopwatch
Procedure:
-
Prepare a 500 mL solution of the desired ethanol/water solvent mixture.
-
To a 250 mL Erlenmeyer flask, add 100 mL of the solvent mixture and 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic).
-
Titrate with the 0.01 M NaOH solution until the solution just turns blue (basic).
-
Add a precise volume of the 0.01 M NaOH solution (e.g., 0.50 mL) from the burette to the flask.
-
Initiate the reaction by adding a small, precise volume (e.g., 0.5 mL) of the 0.2 M tert-butyl chloride solution to the flask and simultaneously start the stopwatch (time = 0).[19]
-
Swirl the flask to ensure mixing. The HCl produced by the reaction will neutralize the added NaOH, causing the solution to turn from blue back to yellow.
-
Record the time it takes for the color change to occur.
-
Immediately add another 0.50 mL aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several intervals to collect data on the amount of tert-butyl chloride that has reacted over time.
-
The first-order rate constant (k) can be determined by plotting ln([t-BuCl]t/[t-BuCl]0) versus time.
4.2 Protocol for E1 Elimination: Dehydration of a Tertiary Alcohol (Model for Alkene Formation)
This protocol uses the acid-catalyzed dehydration of a tertiary alcohol, which proceeds via an E1 mechanism analogous to the elimination of a tertiary alkyl halide, to produce an alkene.
Materials:
-
Tertiary alcohol (e.g., 2-methyl-2-butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Fractional distillation apparatus
-
Gas chromatograph (GC)
Procedure:
-
In a round-bottom flask, cautiously add a measured amount of concentrated sulfuric acid to a chilled tertiary alcohol.
-
Set up a fractional distillation apparatus with the reaction flask.
-
Gently heat the reaction mixture to distill the alkene product(s). The boiling point of the alkene will be significantly lower than that of the alcohol.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze the product mixture using gas chromatography to identify and quantify the different alkene isomers formed.[20]
4.3 Protocol for Product Analysis: Gas Chromatography (GC)
GC is a powerful technique for separating and identifying the volatile alkene products of an E1 reaction.
Procedure:
-
Inject a small sample of the dried alkene product into the gas chromatograph.
-
The components of the mixture will be separated based on their boiling points and interactions with the stationary phase of the GC column.
-
The retention time (the time it takes for a component to travel through the column) is used to identify the different alkene isomers by comparing them to known standards.
-
The area under each peak in the chromatogram is proportional to the amount of that component in the mixture, allowing for the determination of the product ratio.[21][22]
Mechanistic Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Caption: The SN1 reaction pathway of a tertiary alkyl halide.
Caption: The E1 reaction pathway of a tertiary alkyl halide.
Caption: A generalized experimental workflow for studying tertiary alkyl halide reactions.
Advanced Mechanistic Probes: The Kinetic Isotope Effect
To further elucidate the transition state of the rate-determining step, the kinetic isotope effect (KIE) can be measured. For an E1 reaction, there is no primary KIE for the C-H bond cleavage, as this occurs after the rate-determining step.[23] However, a small secondary KIE may be observed. In contrast, E2 reactions exhibit a significant primary KIE (typically kH/kD = 3-8) because the C-H bond is broken in the rate-determining step.[23][24] This difference provides a powerful diagnostic tool to distinguish between E1 and E2 mechanisms.[23]
Conclusion
The reactions of tertiary alkyl halides are governed by a delicate interplay between SN1 and E1 pathways, both proceeding through a common carbocation intermediate. A comprehensive understanding of the factors influencing this competition—temperature, solvent, and the nature of the nucleophile/base—is essential for controlling reaction outcomes. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for investigating these fundamental transformations, enabling researchers to predict and manipulate the reactivity of this important class of compounds in the pursuit of novel chemical entities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 5. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. 8.2 E1 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. scribd.com [scribd.com]
- 9. vernier.com [vernier.com]
- 10. Video: SN1 Reaction: Stereochemistry [jove.com]
- 11. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. The Stereoselectivity of E1 Reactions [chemistrysteps.com]
- 17. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. amherst.edu [amherst.edu]
- 20. scribd.com [scribd.com]
- 21. vurup.sk [vurup.sk]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Safety and Hazards of 1-Bromo-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and associated hazards of 1-Bromo-1-methylcyclopentane (CAS No. 19872-99-2). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe handling, storage, and use of this compound. This document summarizes key quantitative data, outlines relevant experimental protocols for hazard assessment, and visualizes potential toxicological pathways.
Chemical and Physical Properties
This compound is a halogenated cycloalkane with the molecular formula C₆H₁₁Br.[1][2] Its properties make it a useful reagent in organic synthesis, but also necessitate careful handling due to its inherent hazards.
| Property | Value | Source |
| CAS Number | 19872-99-2 | [1][2] |
| Molecular Formula | C₆H₁₁Br | [1][2] |
| Molecular Weight | 163.06 g/mol | [1][3] |
| Appearance | Colorless liquid | [4] |
| LogP | 2.714 | [2] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with the following primary concerns.[1][3]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Primary Hazards:
-
Flammable: As a flammable liquid, it poses a fire risk and should be kept away from ignition sources.[1][3]
-
Irritant: It is a known irritant to the skin, eyes, and respiratory system.[1][3]
Toxicological Data
General Toxicity of Alkyl Bromides:
-
Inhalation: Inhalation is a significant route of exposure for volatile alkyl bromides. High concentrations can cause severe irritation to the nose, throat, and respiratory tract, leading to symptoms like coughing and wheezing.
-
Dermal Contact: Liquid alkyl bromides can defat the skin, leading to irritation and cracking. Prolonged contact can cause rashes and chemical burns.
-
Eye Contact: Vapors and direct splashes can cause eye irritation and potentially severe chemical burns.
-
Genotoxicity: Some alkyl halides have been shown to be genotoxic, meaning they can damage DNA.[10][11] This is a critical consideration for long-term or repeated exposure.
Experimental Protocols for Hazard Assessment
The GHS classifications for this compound are based on data derived from standardized experimental protocols. For researchers needing to verify or expand upon the safety profile of this or similar compounds, the following OECD (Organisation for Economic Co-operation and Development) guidelines are the standard methodologies.
Skin Irritation Testing
In Vivo Study: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.[12][13][14][15]
-
Test Animal: Typically, the albino rabbit is used.[13]
-
Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[13][16] An untreated area of skin serves as a control.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at regular intervals for up to 14 days after application.[13][15]
-
Classification: The severity and reversibility of the skin reactions are scored to determine the irritation potential.[12] If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[13]
In Vitro Study: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) This in vitro method provides an alternative to animal testing for identifying skin irritants.[17][18][19][20]
-
Test System: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the properties of human skin.[19][20]
-
Procedure: The test chemical is applied topically to the RhE tissue. After a defined exposure period, the cell viability is measured, typically using the MTT assay, which assesses mitochondrial activity.[17][21]
-
Classification: A substance is classified as a skin irritant (UN GHS Category 2) if it reduces the cell viability of the RhE tissue to below 50%.[20]
Eye Irritation Testing
In Vivo Study: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) This guideline is used to assess the potential of a substance to cause damage to the eye.[22][23][24]
-
Test Animal: The albino rabbit is the preferred species for this test.[23][24]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[22][23][24]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[23][24] The observation period can be extended up to 21 days to assess the reversibility of any effects.[22]
-
Classification: The severity and reversibility of the ocular lesions are scored to determine the irritation potential.[23]
Visualizations
Logical Workflow for Hazard Assessment
The following diagram illustrates a typical workflow for assessing the skin and eye irritation potential of a chemical like this compound, incorporating both in vitro and in vivo testing methods as per OECD guidelines.
Caption: Logical workflow for skin and eye irritation hazard assessment.
Plausible Signaling Pathway for Irritant-Induced Cellular Damage
As an alkylating agent and irritant, this compound can likely induce cellular damage through interaction with cellular macromolecules, leading to oxidative stress and an inflammatory response. The following diagram illustrates a plausible signaling pathway.
Caption: Plausible signaling pathway for irritant-induced cellular damage.
Safe Handling and Storage
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1] Use non-sparking tools.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[1] It is recommended to store under an inert atmosphere at 2-8°C.[1][25]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and remove all ignition sources.
Conclusion
This compound is a valuable research chemical that presents significant, but manageable, hazards. It is a flammable liquid that can cause skin, eye, and respiratory irritation. While specific quantitative toxicological data for this compound are limited, its classification as an alkyl bromide warrants a high degree of caution due to the potential for alkylating activity and associated cytotoxicity. By understanding these hazards, adhering to the safe handling and storage procedures outlined in this guide, and referencing the standard experimental protocols for any necessary further evaluation, researchers can work safely and effectively with this compound.
References
- 1. This compound|CAS 19872-99-2 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-bromo-1-methyl-cyclopentane 97% | CAS: 19872-99-2 | AChemBlock [achemblock.com]
- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 6. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. senzagen.com [senzagen.com]
- 21. thepsci.eu [thepsci.eu]
- 22. nucro-technics.com [nucro-technics.com]
- 23. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 24. oecd.org [oecd.org]
- 25. This compound [myskinrecipes.com]
A Technical Guide to the Solubility of 1-Bromo-1-methylcyclopentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-bromo-1-methylcyclopentane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on established chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of solubility, enabling researchers to generate empirical data for their specific applications. This guide is intended to be a valuable resource for laboratory work, facilitating informed solvent selection for synthesis, purification, and formulation involving this compound.
Introduction
This compound (C₆H₁₁Br) is a tertiary alkyl halide used as a building block in organic synthesis. Understanding its solubility characteristics is crucial for its effective use in various chemical processes, including reaction medium selection, extraction, and purification. This guide outlines the theoretical basis for its solubility in organic solvents and provides a practical framework for its experimental determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is expected to be miscible or highly soluble in a wide array of nonpolar and moderately polar organic solvents.[1][2][3] The dominant intermolecular forces in this compound are van der Waals dispersion forces, which are comparable to the intermolecular forces present in most organic solvents.[1] Conversely, it is expected to have low solubility in highly polar, protic solvents like water, due to the significant energy required to disrupt the strong hydrogen bonding network of water.[4]
The following table summarizes the predicted solubility of this compound in various common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | Miscible | "Like dissolves like"; both solute and solvents are nonpolar and rely on van der Waals forces for interaction.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane, Chloroform | Miscible | These solvents have sufficient nonpolar character to solvate the cyclopentyl ring, and the dipole of the C-Br bond can interact with the solvent's dipole. |
| Polar Aprotic (Amide) | Dimethylformamide (DMF) | Soluble to Miscible | DMF is a strong polar solvent that can effectively solvate the polar C-Br bond. |
| Polar Aprotic (Sulfoxide) | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | DMSO is a highly polar solvent capable of dissolving a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Soluble | While these are protic solvents, the alkyl portion is large enough to allow for significant solubility. |
Factors Influencing Solubility
The dissolution of this compound in an organic solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation ΔG = ΔH - TΔS. The following diagram illustrates the key factors influencing the solubility of an alkyl halide like this compound.
Caption: Logical diagram of factors influencing solubility.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is recommended.[5][6][7][8] This method is considered a gold standard for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Glass vials with screw caps (B75204) and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
Experimental Workflow
The following diagram outlines the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The excess solute should be visible as a separate liquid phase.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to allow the undissolved solute to settle.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.
-
Record the weight of the transferred saturated solution.
-
Dilute the saturated solution to a known volume with the same organic solvent.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the same organic solvent at known concentrations.
-
Analyze the calibration standards and the diluted sample solution using a suitable analytical method, such as GC-FID.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a weight percentage.
-
Conclusion
While specific quantitative solubility data for this compound is not widely published, its chemical structure strongly suggests high solubility to complete miscibility in a broad range of common nonpolar and moderately polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol based on the isothermal shake-flask method offers a robust and reliable approach for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis and drug development.
References
- 1. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 2. quora.com [quora.com]
- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹³C and ¹H NMR Spectral Data of 1-Bromo-1-methylcyclopentane
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1-bromo-1-methylcyclopentane. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents predicted ¹³C and ¹H NMR data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure-spectra correlation.
Predicted NMR Spectral Data
Due to the limited public availability of experimentally derived spectral data, the following tables present predicted chemical shifts for this compound. These predictions are based on computational algorithms and provide a reliable estimation for spectral interpretation.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Carbon Atom Assignment | Multiplicity (Predicted) |
| ~75.0 | C1 (Quaternary) | Singlet |
| ~42.0 | C2, C5 (Methylene) | Triplet |
| ~24.0 | C3, C4 (Methylene) | Triplet |
| ~30.0 | CH₃ (Methyl) | Quartet |
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to exhibit three main signals corresponding to the different proton environments.
| Chemical Shift (δ) ppm | Proton Assignment | Multiplicity (Predicted) | Integration |
| ~1.75 | H on CH₃ | Singlet | 3H |
| ~2.0 - 2.2 | H on C2, C5 | Multiplet | 4H |
| ~1.6 - 1.8 | H on C3, C4 | Multiplet | 4H |
Experimental Protocol for NMR Data Acquisition
This section outlines a standard operating procedure for the acquisition of ¹³C and ¹H NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound for ¹³C NMR and 5-20 mg for ¹H NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue dampened with ethanol (B145695) to remove any fingerprints or dust.
Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using a gauge. Place the assembly into the NMR spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high-resolution spectra.
-
Tuning and Matching: Tune and match the NMR probe to the desired nucleus (¹H or ¹³C) to maximize signal detection and sensitivity.
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): Approximately 12-16 ppm.
-
Number of Scans (NS): 8 to 16 scans for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width (SW): Approximately 0-220 ppm.
-
Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed. Apply phase correction, baseline correction, and referencing (typically to the residual solvent peak or an internal standard like TMS) to obtain the final spectrum.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with annotations for the unique carbon and proton environments relevant to the NMR data.
Caption: Molecular structure of this compound with predicted NMR assignments.
stability and storage conditions for 1-Bromo-1-methylcyclopentane
An In-depth Technical Guide to the Stability and Storage of 1-Bromo-1-methylcyclopentane
This technical guide provides comprehensive information on the stability, storage, and handling of this compound (CAS No. 19872-99-2), a key intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
This compound is a tertiary alkyl halide with the molecular formula C₆H₁₁Br.[1][2][3] Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 19872-99-2 |
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol [1][2][3] |
| Appearance | Flammable liquid[1][2] |
Chemical Stability and Reactivity
Under recommended storage conditions, this compound is stable.[4] However, it is a reactive compound that can undergo various transformations, primarily nucleophilic substitution (Sₙ1) and elimination (E1) reactions, due to the tertiary nature of the carbon atom bonded to the bromine.[1]
Key Reactivity Information:
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides and hydrogen bromide.[4]
-
Nucleophilic Substitution and Elimination: As a tertiary alkyl halide, it readily forms a stable tertiary carbocation intermediate, favoring Sₙ1 and E1 pathways.[1] The solvent polarity plays a crucial role in these reactions.[1] For instance, in the presence of ethanol (B145695) and silver nitrate, it undergoes a nucleophilic substitution to form 1-methoxycyclopentane.[5] With alcoholic potassium hydroxide (B78521), elimination is favored, while aqueous potassium hydroxide favors substitution.[6]
-
Solvolysis: The solvolysis of this compound, for example in methanol, proceeds through the formation of a carbocation intermediate to yield the corresponding ether product.[7][8][9]
Caption: Sₙ1 and E1 reaction pathways for this compound.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.
| Parameter | Recommendation |
| Storage Temperature | 2-8°C[1] |
| Atmosphere | Store under an inert atmosphere.[1] |
| Container | Keep in a tightly closed container.[1][4] |
| Environment | Store in a cool, dark, dry, and well-ventilated place.[1][4] |
| Hazards to Avoid | Keep away from heat, sparks, open flames, and other ignition sources.[1][10] |
GHS Hazard Information:
Caption: Recommended workflow for handling and storage.
Experimental Protocols
General Protocol for Accelerated Stability Testing:
-
Sample Preparation: Aliquot this compound into several amber glass vials with Teflon-lined caps. A subset of samples may include a stabilizer (e.g., a radical scavenger) to assess its effect.
-
Storage Conditions: Place the vials in temperature- and humidity-controlled chambers at various conditions. A typical set of accelerated conditions might be 40°C/75% RH. A control set should be stored under the recommended conditions (2-8°C).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples at each time point for purity and the presence of degradation products.
-
Purity Assay: Use Gas Chromatography with Flame Ionization Detection (GC-FID) to determine the purity of the compound.
-
Degradant Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products, such as elimination products (e.g., 1-methylcyclopentene) or hydrolysis products.
-
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. This can be used to estimate the shelf life of the compound under different conditions.
References
- 1. This compound|CAS 19872-99-2 [benchchem.com]
- 2. This compound | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. aksci.com [aksci.com]
- 5. brainly.com [brainly.com]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. Solved Solvolysis of this compound in | Chegg.com [chegg.com]
- 9. Exam 3 Answer Key [web.pdx.edu]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Identification of Alpha and Beta Carbons in 1-Bromo-1-methylcyclopentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of organic chemistry, particularly in the context of reaction mechanisms and drug synthesis, a precise understanding of molecular architecture is paramount. The designation of carbon atoms within a molecule relative to a functional group provides a fundamental framework for predicting reactivity and the outcome of chemical transformations. This guide focuses on the systematic identification of alpha (α) and beta (β) carbons in the haloalkane 1-Bromo-1-methylcyclopentane. A comprehensive grasp of these positions is critical for rationalizing and predicting the products of substitution and elimination reactions, which are foundational in the synthesis of pharmaceutical compounds.
Defining Alpha and Beta Carbons in Haloalkanes
The nomenclature of α and β carbons is a method of relative designation. The primary point of reference is the functional group of interest.
-
Alpha (α) Carbon: The alpha-carbon is the carbon atom that is directly bonded to the functional group. In the context of haloalkanes, it is the carbon atom to which the halogen is attached.[1][2][3][4]
-
Beta (β) Carbon: A beta-carbon is any carbon atom that is directly bonded to the alpha-carbon.[1][3]
This systematic labeling is extendable, with subsequent carbons being designated as gamma (γ), delta (δ), and so on, moving away from the functional group. For the majority of common reaction mechanisms, the α and β positions are of principal importance.
Structural Analysis of this compound
To identify the alpha and beta carbons in this compound, we must first consider its molecular structure. The IUPAC name indicates a cyclopentane (B165970) ring as the core structure. At the first carbon position (C1), there is both a bromine atom and a methyl group attached.
-
Alpha (α) Carbon Identification: Following the definition, the alpha-carbon is the carbon atom directly bonded to the bromine atom. In this compound, this is the tertiary carbon atom of the cyclopentane ring that is also bonded to the methyl group.
-
Beta (β) Carbon Identification: The beta-carbons are the carbon atoms directly adjacent to the alpha-carbon. In this molecule, there are three beta-carbons:
-
Two secondary carbon atoms within the cyclopentane ring, specifically at the C2 and C5 positions relative to the alpha-carbon (C1).
-
The primary carbon atom of the methyl group that is attached to the alpha-carbon.
-
Visualization of this compound
A visual representation is invaluable for unambiguously identifying the alpha and beta carbons. The following diagram, generated using the DOT language, illustrates the structure of this compound with the respective carbons labeled.
Figure 1: Structure of this compound highlighting the alpha (Cα) and beta (Cβ) carbon atoms.
Significance in Chemical Reactivity
The correct identification of alpha and beta carbons is not merely a nomenclatural exercise; it is fundamental to predicting the course of chemical reactions.
-
Nucleophilic Substitution Reactions (SN1, SN2): These reactions occur at the electrophilic alpha-carbon.[3] A nucleophile attacks this carbon, leading to the displacement of the leaving group (in this case, the bromide ion). The nature of the alpha-carbon (primary, secondary, or tertiary) is a key determinant of the operative substitution mechanism. This compound possesses a tertiary alpha-carbon, which favors the SN1 pathway due to the stability of the resulting tertiary carbocation intermediate.
-
Elimination Reactions (E1, E2): Elimination reactions involve the removal of the leaving group from the alpha-carbon and a proton from a beta-carbon, resulting in the formation of a double bond.[5] The presence of beta-hydrogens is a prerequisite for these reactions to occur. In this compound, there are beta-hydrogens on the adjacent ring carbons (C2 and C5) and on the methyl group. This allows for the formation of two potential alkene products upon elimination, with the major product often predicted by Zaitsev's rule.
Data Presentation and Experimental Protocols
The identification of alpha and beta carbons is a qualitative process based on the principles of chemical structure and nomenclature. As such, there are no quantitative data sets or specific experimental protocols for this identification step itself. The "experimental protocol" is the conceptual analysis of the molecule's connectivity.
However, the consequences of these positional assignments are observed and quantified in laboratory settings. For instance, kinetic studies of substitution and elimination reactions of this compound would yield quantitative data (rate constants, product ratios) that are directly interpretable based on the nature of the alpha and beta positions.
Table 1: Predicted Reaction Pathways for this compound Based on Carbon Classification
| Carbon Position | Classification | Relevant Reactions | Mechanistic Implications |
| Alpha (α) Carbon | Tertiary | SN1, E1, E2 | Favors carbocation formation (SN1, E1). Steric hindrance disfavors SN2. |
| Beta (β) Carbons | Secondary (ring), Primary (methyl) | E1, E2 | Provides multiple sites for proton abstraction, leading to different alkene products. |
Conclusion
The systematic identification of alpha and beta carbons in this compound is a foundational step in understanding its chemical behavior. The alpha-carbon, being directly attached to the bromine atom, is the site of nucleophilic substitution. The three beta-carbons, with their associated hydrogen atoms, are the sites for proton abstraction in elimination reactions. This structural understanding is indispensable for professionals in drug development and chemical research for designing synthetic routes and predicting reaction outcomes.
References
Methodological & Application
Application Notes: 1-Bromo-1-methylcyclopentane as a Versatile Precursor in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Bromo-1-methylcyclopentane (CAS No. 19872-99-2, Molecular Formula: C₆H₁₁Br) is a tertiary alkyl halide that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a bromine atom on a sterically hindered tertiary carbon within a cyclopentyl ring, dictates its reactivity, making it a key precursor for introducing the 1-methylcyclopentyl moiety into more complex molecules.[2] This document provides detailed application notes and protocols for its use in various synthetic transformations, including nucleophilic substitution, elimination, and organometallic reactions.
Physicochemical and Safety Data
Proper handling and storage of this compound are crucial for laboratory safety. It is a flammable liquid and an irritant.[1]
| Property | Value | Reference |
| CAS Number | 19872-99-2 | [1][3][4] |
| Molecular Formula | C₆H₁₁Br | [1][3][4] |
| Molar Mass | 163.06 g/mol | [1][4] |
| Hazard Statements | H225, H315, H319, H335 | [1] |
| Precautionary Info | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
| Storage | Store in a cool, dark, tightly closed container under an inert atmosphere (2-8°C). | [1] |
Synthetic Applications and Protocols
This compound is a versatile substrate for a range of reactions, primarily governed by its tertiary alkyl halide nature.
Nucleophilic Substitution (S(_N)1) Reactions
Due to the significant steric hindrance around the tertiary carbon, this compound readily undergoes unimolecular nucleophilic substitution (S(N)1) reactions. The S(N)2 pathway is disfavored as the bulky cyclopentyl ring and methyl group prevent the necessary backside attack by a nucleophile. The S(_N)1 mechanism proceeds through a stable tertiary carbocation intermediate.
General Pathway: The reaction is initiated by the departure of the bromide leaving group, forming a tertiary carbocation. This intermediate is then attacked by a nucleophile. Solvolysis reactions, where the solvent acts as the nucleophile, are common.[5][6]
Caption: S(_N)1 reaction mechanism for this compound.
Protocol 1: Synthesis of 1-Methoxy-1-methylcyclopentane via S(_N)1 Solvolysis
This protocol describes the reaction of this compound in methanol (B129727) to yield the corresponding methyl ether.[5][7]
-
Materials: this compound, Methanol (anhydrous), Sodium bicarbonate (saturated solution), Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of anhydrous methanol (e.g., a 10-20 fold molar excess).
-
Gently heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any HBr formed.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methoxy-1-methylcyclopentane.
-
Purify the product via fractional distillation if necessary.
-
Elimination (E1 and E2) Reactions
Elimination reactions of this compound produce alkenes, primarily 1-methylcyclopentene (B36725) (the more substituted, Zaitsev product) and methylenecyclopentane (B75326) (the less substituted, Hofmann product).[8][9] The reaction mechanism (E1 or E2) and product distribution are highly dependent on the reaction conditions.
-
E1 Mechanism: Favored by weak bases and protic solvents (e.g., heating in ethanol). It competes with the S(_N)1 reaction.
-
E2 Mechanism: Favored by strong, sterically hindered bases (e.g., potassium t-butoxide in t-butanol), which promote deprotonation over substitution.[8][10]
Caption: E1 and E2 elimination pathways and resulting products.
Protocol 2: Synthesis of 1-Methylcyclopentene via E2 Elimination
This protocol details the E2 elimination using potassium t-butoxide to favor the formation of the Zaitsev product.[8]
-
Materials: this compound, Potassium t-butoxide (KOtBu), tert-Butanol (anhydrous).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tert-butanol.
-
Carefully add potassium t-butoxide to the solvent and stir until dissolved.
-
Add this compound dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Monitor the disappearance of the starting material by GC or TLC.
-
Cool the reaction mixture and pour it over ice water.
-
Extract the aqueous mixture with a low-boiling point organic solvent, such as pentane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
The resulting product, 1-methylcyclopentene, can be further purified by fractional distillation.
-
Table of Reaction Condition Effects
| Reaction | Base | Solvent | Primary Mechanism | Major Product(s) |
| Substitution | None (solvolysis) | Methanol (CH₃OH) | S(_N)1 / E1 | 1-Methoxy-1-methylcyclopentane |
| Substitution | Aqueous KOH | Water/Alcohol | S(_N)1 / E1 | 1-Methylcyclopentanol |
| Elimination | Alcoholic KOH | Ethanol (EtOH) | E2 / E1 | 1-Methylcyclopentene |
| Elimination | Potassium t-butoxide | tert-Butanol | E2 | 1-Methylcyclopentene (major), Methylenecyclopentane (minor) |
Grignard Reagent Formation
This compound can be converted into its corresponding Grignard reagent, 1-methylcyclopentylmagnesium bromide. This organometallic compound is a potent nucleophile and strong base, widely used for forming new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds.[11][12]
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Protocol 3: Preparation of 1-Methylcyclopentylmagnesium Bromide and Reaction with Acetone (B3395972)
This protocol outlines the formation of the Grignard reagent and its subsequent reaction with an electrophile (acetone) to form 2-methyl-1-(1-methylcyclopentyl)propan-2-ol.
-
Materials: this compound, Magnesium turnings, Anhydrous diethyl ether, Iodine crystal (as initiator), Acetone, Saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
Grignard Formation: a. Ensure all glassware is flame-dried and assembled under an inert atmosphere. b. Place magnesium turnings in a three-necked flask equipped with a dropping funnel, condenser, and stirrer. c. Add a small crystal of iodine. d. Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel. e. Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it doesn't start, gently warm the flask. f. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. g. After addition, continue to stir for an additional 30-60 minutes until most of the magnesium has been consumed.
-
Reaction with Acetone: a. Cool the freshly prepared Grignard reagent in an ice bath. b. Dissolve acetone in anhydrous diethyl ether and add it to the dropping funnel. c. Add the acetone solution dropwise to the stirred Grignard reagent, maintaining a low temperature. d. After addition, allow the mixture to warm to room temperature and stir for one hour.
-
Workup: a. Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel. Separate the ether layer. c. Extract the aqueous layer with diethyl ether. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol product. Further purification can be achieved by chromatography or distillation.
-
References
- 1. This compound|CAS 19872-99-2 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. brainly.com [brainly.com]
- 6. Solved Solvolysis of this compound in | Chegg.com [chegg.com]
- 7. Exam 3 Answer Key [web.pdx.edu]
- 8. Solved a) Reaction of this compound with a | Chegg.com [chegg.com]
- 9. reddit.com [reddit.com]
- 10. Solved Consider the two reactions below in | Chegg.com [chegg.com]
- 11. homework.study.com [homework.study.com]
- 12. youtube.com [youtube.com]
Application Note: Formation of 1-Methylcyclopentylmagnesium Bromide
AN-GRG-003
Introduction
The formation of Grignard reagents from tertiary alkyl halides, such as 1-bromo-1-methylcyclopentane, presents a unique synthetic challenge. While Grignard reagents are powerful carbon nucleophiles essential for C-C bond formation, tertiary halides are prone to elimination side reactions, which can significantly lower the yield of the desired organometallic compound.[1] This document provides a detailed protocol for the preparation of 1-methylcyclopentylmagnesium bromide, focusing on methods to activate the magnesium surface and optimize reaction conditions to favor the Grignard formation over the competing elimination pathway. Success hinges on rigorous anhydrous conditions and careful control of the reaction initiation.[2]
Core Challenges and Solutions
The primary obstacle in forming Grignard reagents is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents reaction with the alkyl halide.[2] For sterically hindered tertiary halides, this issue is compounded by the competing E2 elimination reaction, which is promoted by the basic nature of the Grignard reagent itself.
Key considerations include:
-
Magnesium Activation: The MgO layer must be disrupted. This can be achieved through chemical or physical means.[2]
-
Anhydrous Conditions: Grignard reagents are strong bases and react rapidly with protic solvents like water, which quenches the reagent.[2][3] All glassware and solvents must be scrupulously dry.[2][4]
-
Solvent Choice: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential. They do not react with the reagent but solvate and stabilize the organomagnesium species through Lewis acid-base complexation.[5][6] THF is often preferred for more challenging formations.[1][5]
-
Controlled Initiation: The reaction is highly exothermic once initiated.[6] Slow, controlled addition of the alkyl halide is critical to maintain a manageable reaction temperature and minimize side reactions.[7]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert gas. |
| Magnesium Turnings | High Purity, 99.8% | Acros Organics | Use from a fresh container or grind to expose a new surface. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | EMD Millipore | Inhibitor-free, freshly distilled from Na/benzophenone. |
| Iodine (I₂) | Crystal, Reagent | J.T. Baker | Used as an activator. |
| 1,2-Dibromoethane (B42909) (DBE) | 99% | Alfa Aesar | Optional, potent activator. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Local Supplier | For maintaining an inert atmosphere. |
Apparatus Setup
-
Glassware Preparation: All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing addition funnel) must be dried in an oven at >120°C for at least 4 hours.[2] Assemble the apparatus hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.
-
Inert Atmosphere: Equip the top of the reflux condenser with a gas bubbler or a nitrogen/argon inlet to maintain a positive pressure of inert gas throughout the experiment.
Grignard Reagent Formation Protocol
This protocol details the chemical activation of magnesium using iodine, a common and effective method.[2][8]
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled three-neck flask.
-
Activation: Add a single small crystal of iodine to the flask.[2] The iodine will create reactive sites on the magnesium surface.[2]
-
Solvent Addition: Add a small portion of anhydrous THF via cannula or syringe, just enough to cover the magnesium turnings.
-
Initiation:
-
Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF in the addition funnel.
-
Add a small aliquot (~5-10%) of this solution to the stirred magnesium suspension.
-
Observe the reaction mixture closely. Successful initiation is marked by the disappearance of the brown iodine color, the appearance of turbidity (a cloudy grey/brown color), and a gentle refluxing of the solvent as the reaction begins to generate heat.[2]
-
If the reaction does not start, gently warm the flask with a heat gun. If warming is ineffective, add 1-2 drops of 1,2-dibromoethane (DBE) to initiate the reaction.[2] The observation of ethylene (B1197577) bubbling signifies successful activation.
-
-
Addition: Once initiation is confirmed, add the remainder of the this compound solution dropwise from the addition funnel at a rate that maintains a gentle, controlled reflux.[7] Use an external cooling bath (ice-water) if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. The mixture will appear as a dark grey to brown solution. It may be gently heated to reflux for an additional 30 minutes to ensure maximum conversion.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions.
Data Presentation
The formation of tertiary Grignard reagents is often associated with lower yields compared to primary or secondary analogues due to side reactions.
Table 1: Influence of Activator and Conditions on Tertiary Grignard Yields (Illustrative)
| Substrate | Activator | Solvent | Temperature (°C) | Approx. Yield (%) | Reference Notes |
| t-Butyl Chloride | Iodine crystal | Et₂O | Reflux | 70-80 | Standard conditions, slow addition is crucial. |
| t-Butyl Chloride | 1,2-Dibromoethane (DBE) | THF | 25 to Reflux | 85-95 | DBE is a highly effective activator.[2] |
| This compound | Iodine crystal | THF | 25 to Reflux | 60-75 (Est.) | Yield is estimated based on similar tertiary systems. |
| This compound | DIBAH (cat.) | THF | < 20 | > 80 (Est.) | DIBAH activation allows for lower temperatures.[9][10] |
Note: Yields are highly dependent on the purity of reagents and the strict maintenance of anhydrous conditions.
Visualizations
Reaction Pathway
The formation of a Grignard reagent from a tertiary halide involves a primary desired pathway and a significant competing side reaction.
Caption: Reaction scheme showing the desired Grignard formation and the competing elimination side reaction.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol.
Caption: Step-by-step workflow for the laboratory preparation of 1-methylcyclopentylmagnesium bromide.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. adichemistry.com [adichemistry.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution and elimination reactions of 1-bromo-1-methylcyclopentane, a tertiary alkyl halide. This document outlines the key mechanistic pathways, influencing factors, and experimental protocols relevant to the synthesis and modification of cyclopentane-based scaffolds, which are prevalent in many pharmaceutical compounds.
Application Notes
This compound serves as a versatile substrate for investigating the interplay between substitution (SN1) and elimination (E1 and E2) reactions. Due to its tertiary structure, the carbocation intermediate is relatively stable, making it an excellent model compound for studying unimolecular reaction kinetics and mechanisms. The steric hindrance around the reactive carbon center generally precludes bimolecular substitution (SN2) pathways.[1]
Mechanistic Considerations: SN1/E1 vs. E2 Pathways
The reaction pathway of this compound is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent system employed.
-
SN1 and E1 Reactions (Weak Nucleophile/Base): In the presence of a weak nucleophile and a weak base, such as in solvolysis with ethanol (B145695) or methanol, the reaction proceeds through a two-step mechanism involving the formation of a tertiary carbocation intermediate.[2][3][4][5][6][7] This carbocation can then be trapped by the solvent to yield a substitution product (SN1) or lose a proton to form an alkene (E1).[5] These reactions typically compete and yield a mixture of products. The use of silver nitrate (B79036) can be employed to promote the SN1 pathway by facilitating the removal of the bromide leaving group through the precipitation of silver bromide.[8]
-
E2 Reactions (Strong Base): When a strong base, such as sodium ethoxide or sodium methoxide, is used, a concerted, one-step bimolecular elimination (E2) is favored.[9][10][11][12][13] In this pathway, the base abstracts a proton from a carbon adjacent to the leaving group, while the carbon-bromine bond breaks simultaneously to form an alkene.[10][11][12]
Factors Influencing Reaction Outcome
| Factor | Condition | Predominant Mechanism(s) | Major Product(s) |
| Nucleophile/Base | Weak (e.g., H₂O, EtOH, MeOH) | SN1 / E1 | 1-Ethoxy-1-methylcyclopentane / 1-Methylcyclopentene (B36725) |
| Strong (e.g., NaOEt, KOtBu) | E2 | 1-Methylcyclopentene | |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Favors SN1 / E1 | Mixture of substitution and elimination products |
| Aprotic (e.g., Diethyl Ether) with strong base | Favors E2 | Elimination product | |
| Temperature | Higher Temperatures | Favors Elimination (E1 and E2) | Increased yield of 1-Methylcyclopentene |
Experimental Protocols
Protocol 1: Solvolysis of this compound (SN1/E1 Reaction)
This protocol describes the solvolysis of this compound in ethanol to yield a mixture of 1-ethoxy-1-methylcyclopentane and 1-methylcyclopentene.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a 100 mL round-bottom flask, add 50 mL of anhydrous ethanol.
-
Add 5.0 g of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with 3 x 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Analyze the product mixture by GC-MS to determine the ratio of 1-ethoxy-1-methylcyclopentane to 1-methylcyclopentene.
Protocol 2: Elimination Reaction of this compound with Sodium Ethoxide (E2 Reaction)
This protocol details the E2 elimination of this compound using sodium ethoxide to synthesize 1-methylcyclopentene.
Materials:
-
This compound
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously dissolving 2.3 g of sodium metal in 50 mL of anhydrous ethanol in a 250 mL round-bottom flask cooled in an ice bath.
-
Once the sodium has completely reacted, add a solution of 8.75 g of this compound in 25 mL of anhydrous ethanol dropwise from a dropping funnel over 30 minutes with stirring.
-
After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into 150 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with 3 x 40 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 2 x 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether by simple distillation.
-
Purify the resulting 1-methylcyclopentene by fractional distillation.
-
Characterize the product using NMR spectroscopy and determine its purity by gas chromatography.
Visualizations
Caption: SN1 and E1 reaction pathways of this compound.
Caption: The concerted E2 elimination mechanism.
Caption: General experimental workflow for product isolation and analysis.
References
- 1. This compound|CAS 19872-99-2 [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Solved Solvolysis of this compound in | Chegg.com [chegg.com]
- 4. chegg.com [chegg.com]
- 5. Solved S 1 1 substitution and E1 elimination frequently | Chegg.com [chegg.com]
- 6. Solved Solvolysis of this compound in | Chegg.com [chegg.com]
- 7. Solved Solvolysis of this compound in | Chegg.com [chegg.com]
- 8. brainly.com [brainly.com]
- 9. Predict the products and mechanisms of the following reactions. W... | Study Prep in Pearson+ [pearson.com]
- 10. Answered: -bromo-1-methylcyclopentane is being reacted with sodium ethoxide in diethyl ether Ethoxide will remove a proton from one of the carbons alpha to the carbon… | bartleby [bartleby.com]
- 11. chegg.com [chegg.com]
- 12. brainly.com [brainly.com]
- 13. chegg.com [chegg.com]
Application Notes and Protocols: SN1 Reaction of 1-Bromo-1-methylcyclopentane with Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the SN1 (Substitution Nucleophilic Unimolecular) reaction mechanism of 1-bromo-1-methylcyclopentane with ethanol (B145695). It includes a thorough description of the reaction pathway, kinetics, and potential side reactions. Detailed experimental protocols for conducting the reaction, monitoring its progress, and characterizing the products are provided. Quantitative data is summarized in tabular format, and key concepts are illustrated with diagrams generated using Graphviz to facilitate understanding for researchers in organic synthesis and drug development.
Introduction
The solvolysis of tertiary alkyl halides in polar protic solvents, such as the reaction of this compound with ethanol, is a classic example of an SN1 reaction. This reaction proceeds through a carbocation intermediate, leading to the formation of a substitution product, 1-ethoxy-1-methylcyclopentane. Due to the nature of the tertiary carbocation intermediate, a competing E1 (Elimination Unimolecular) reaction can also occur, yielding alkene byproducts. Understanding the kinetics and product distribution of this reaction is crucial for controlling reaction outcomes in synthetic chemistry.
Reaction Mechanism and Kinetics
The SN1 reaction of this compound with ethanol is a multi-step process:
-
Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-bromine bond heterolytically cleaves to form a stable tertiary carbocation and a bromide ion.[1][2]
-
Nucleophilic Attack: The solvent, ethanol, acts as a nucleophile and attacks the planar carbocation. This can occur from either face of the carbocation.
-
Deprotonation: A final, rapid deprotonation of the resulting oxonium ion by another ethanol molecule yields the final ether product, 1-ethoxy-1-methylcyclopentane, and regenerates the acidic catalyst.
The rate of this reaction is dependent only on the concentration of the substrate, this compound, and is independent of the nucleophile (ethanol) concentration.[1][2] Therefore, the reaction follows first-order kinetics.
Rate = k[this compound]
A competing E1 elimination reaction can also occur from the carbocation intermediate, where a solvent molecule acts as a base to remove a proton from a carbon adjacent to the carbocation, leading to the formation of 1-methylcyclopentene (B36725) and methylenecyclopentane.
Data Presentation
Table 1: Spectroscopic Data for Reactant and Potential Products
| Compound | 13C NMR Chemical Shifts (ppm) | 1H NMR Chemical Shifts (ppm) |
| This compound | 76.5 (C-Br), 39.8 (CH2), 32.5 (CH3), 24.2 (CH2)[3][4][5] | Not readily available |
| 1-Methylcyclopentene | 146.9 (=C-CH3), 121.5 (=CH), 35.2 (CH2), 33.1 (CH2), 23.2 (CH2), 15.9 (CH3)[6][7] | ~5.35 (t, 1H, =CH), ~2.25 (m, 4H, allylic CH2), ~1.85 (m, 2H, homoallylic CH2), ~1.65 (s, 3H, CH3)[6] |
| Methylenecyclopentane | 151.2 (=C), 105.8 (=CH2), 35.1 (CH2), 26.9 (CH2)[8] | ~4.8-5.0 (m, 2H, =CH2), ~2.2 (t, 4H, allylic CH2), ~1.7 (m, 4H, CH2) |
| 1-Ethoxy-1-methylcyclopentane | Not readily available | Not readily available |
Disclaimer: The quantitative data in Table 2 is illustrative and representative of a typical SN1/E1 reaction of this nature. Actual experimental results may vary.
Table 2: Illustrative Quantitative Reaction Data
| Parameter | Value |
| Reaction Temperature | 25°C |
| Rate Constant (k) | 1.5 x 10-4 s-1 |
| Product Distribution (SN1:E1) | 80:20 |
| Yield of 1-Ethoxy-1-methylcyclopentane | ~75% |
| Yield of Alkene Mixture | ~15% |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethoxy-1-methylcyclopentane via SN1 Reaction
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
NMR tubes, Deuterated chloroform (B151607) (CDCl3)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous ethanol.
-
Add 5.0 g of this compound to the ethanol with stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C) using a heating mantle.
-
Monitor the reaction progress by taking aliquots every 30 minutes and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of deionized water in a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to isolate 1-ethoxy-1-methylcyclopentane.
Protocol 2: Product Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in CDCl3.
-
Acquire 1H NMR and 13C NMR spectra.
-
Analyze the spectra to confirm the structure of 1-ethoxy-1-methylcyclopentane and identify the presence of any elimination byproducts (1-methylcyclopentene and methylenecyclopentane) by comparing with the data in Table 1.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject a dilute solution of the product mixture into a GC-MS system.
-
Analyze the chromatogram to determine the relative ratio of the SN1 and E1 products.
-
Analyze the mass spectra of the separated components to confirm their molecular weights and fragmentation patterns.
Mandatory Visualization
Caption: SN1 reaction mechanism of this compound with ethanol.
Caption: Experimental workflow for the synthesis and analysis of products.
Caption: Logical relationships of factors influencing the SN1/E1 pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Methylcyclopentene(693-89-0) 13C NMR spectrum [chemicalbook.com]
- 8. METHYLENECYCLOPENTANE(1528-30-9) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Solvolysis of 1-Bromo-1-methylcyclopentane in Methanol
Introduction
This document provides a comprehensive overview of the solvolysis of 1-bromo-1-methylcyclopentane in methanol (B129727). This reaction is a classic example of a nucleophilic substitution reaction proceeding through an S(_N)1 mechanism, with a competing elimination (E1) pathway. The tertiary nature of the alkyl halide substrate favors the formation of a stable carbocation intermediate when subjected to a polar protic solvent like methanol. These application notes detail the reaction kinetics, product distribution, and provide a robust experimental protocol for its study in a laboratory setting. The information herein is critical for understanding reaction mechanisms, predicting product outcomes, and for the synthesis of cyclopentane (B165970) derivatives, which are common structural motifs in medicinal chemistry.
Reaction Mechanism and Kinetics
The solvolysis of this compound in methanol proceeds primarily through a unimolecular nucleophilic substitution (S(_N)1) mechanism. This is due to the formation of a stable tertiary carbocation intermediate. Concurrently, a unimolecular elimination (E1) reaction occurs, leading to the formation of alkene byproducts.
The rate-determining step for both pathways is the initial ionization of the substrate to form the tertiary carbocation.[1][2] Therefore, the overall reaction rate is first-order and depends solely on the concentration of this compound.
Rate Law: Rate = k[this compound]
Methanol serves as both the solvent and the nucleophile in the S(_N)1 reaction, and as a base in the E1 reaction.[1][3]
Data Presentation
The following tables summarize representative kinetic data and product distribution for the solvolysis of this compound in methanol. Note: This data is illustrative and may vary based on specific experimental conditions.
Table 1: Representative First-Order Rate Constants for Solvolysis at Various Temperatures
| Temperature (°C) | Rate Constant (k) (s
|
| 25 | 1.5 x 10
|
| 35 | 4.8 x 10
|
| 45 | 1.4 x 10
|
Table 2: Representative Activation Parameters
| Parameter | Value |
| Activation Energy (Ea) | 95 kJ/mol |
| Pre-exponential Factor (A) | 2.1 x 10
|
Table 3: Product Distribution at 25°C
| Product | Mechanism | Yield (%) |
| 1-Methoxy-1-methylcyclopentane | S(_N)1 | 85 |
| 1-Methylcyclopentene | E1 | 15 |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of the starting material is from 1-methylcyclopentanol (B105226).[4]
Materials:
-
1-methylcyclopentanol
-
Hydrobromic acid (48% aqueous solution)
-
Anhydrous calcium chloride
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-methylcyclopentanol and an excess of 48% hydrobromic acid.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the crude this compound by distillation.
Kinetic Analysis of Solvolysis
The rate of solvolysis can be determined by monitoring the production of hydrobromic acid (HBr) over time using a titration method.
Materials:
-
This compound
-
Anhydrous methanol
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Bromothymol blue indicator solution
Procedure:
-
Prepare a stock solution of this compound in anhydrous methanol (e.g., 0.1 M).
-
In a thermostated reaction vessel (e.g., a jacketed beaker), place a known volume of anhydrous methanol and a few drops of bromothymol blue indicator.
-
Add a small, known volume of the standardized NaOH solution to the methanol to achieve a blue color.
-
Initiate the reaction by adding a known volume of the this compound stock solution and start a timer.
-
Record the time it takes for the HBr produced to neutralize the added NaOH, indicated by a color change from blue to yellow.
-
Immediately add another known aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several intervals to obtain a series of time points and corresponding extents of reaction.
-
The first-order rate constant can be determined by plotting ln(--INVALID-LINK--) versus time, where --INVALID-LINK-- is the concentration of this compound at time t.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The ratio of the substitution product (1-methoxy-1-methylcyclopentane) to the elimination product (1-methylcyclopentene) can be determined by GC-MS.
Materials:
-
Reaction mixture from the solvolysis experiment
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane)
Procedure:
-
After the solvolysis reaction has proceeded for a sufficient time (e.g., >10 half-lives), quench the reaction by adding ice-cold water.
-
Extract the organic products with diethyl ether.
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Add a known amount of an internal standard to the dried organic solution.
-
Analyze the sample by GC-MS. The relative peak areas of the products, corrected for their response factors relative to the internal standard, will give the product ratio.
Visualizations
Caption: Reaction mechanism for the solvolysis of this compound.
Caption: Overall experimental workflow for the study of the solvolysis reaction.
References
Application Notes and Protocols: E1 Elimination Reaction Mechanism of 1-Bromo-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the E1 elimination reaction mechanism of 1-bromo-1-methylcyclopentane, a tertiary alkyl halide. This reaction is a fundamental process in organic synthesis, often competing with SN1 substitution, and serves as a valuable model for understanding carbocation-mediated pathways. The protocols outlined below offer a framework for conducting and analyzing this reaction in a laboratory setting.
Introduction
The E1 (Elimination, Unimolecular) reaction of this compound proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[1][2] Due to the tertiary nature of the substrate, the formation of a relatively stable tertiary carbocation is favored, making the E1 pathway a significant reaction route in the presence of a weak base and a polar protic solvent.[1] This reaction typically yields a mixture of alkene isomers, with the major product predicted by Zaitsev's rule to be the most substituted and thermodynamically stable alkene.[3] Concurrently, the carbocation intermediate can also be trapped by the solvent acting as a nucleophile, leading to SN1 substitution products.[4][5]
Reaction Mechanism and Product Distribution
The E1 elimination of this compound in a polar protic solvent, such as ethanol (B145695), involves the following steps:
-
Formation of a Carbocation (Rate-Determining Step): The carbon-bromine bond breaks heterolytically, with the bromine atom departing as a bromide ion. This slow, unimolecular step results in the formation of a planar tertiary carbocation.[1][2] The rate of this step is dependent only on the concentration of the substrate, this compound.[6]
-
Deprotonation: A weak base, in this case, the ethanol solvent, abstracts a proton from a carbon atom adjacent (β-carbon) to the carbocation center. The electrons from the carbon-hydrogen bond then form a new π-bond, resulting in an alkene.[2]
Two possible alkene products can be formed from the deprotonation of the 1-methylcyclopentyl carbocation:
-
1-methylcyclopentene (Major Product): This is the Zaitsev product, formed by the removal of a proton from one of the adjacent methylene (B1212753) groups in the ring. It is the more substituted and thermodynamically more stable alkene.[3]
-
Methylenecyclopentane (Minor Product): This is the Hofmann product, formed by the removal of a proton from the methyl group. It is the less substituted and less stable alkene.
Simultaneously, the SN1 reaction can occur where the ethanol solvent acts as a nucleophile and attacks the carbocation, leading to the formation of 1-ethoxy-1-methylcyclopentane.
Data Presentation
The product distribution of the solvolysis of this compound in ethanol can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the expected quantitative data based on the principles of E1 and SN1 reactions.
| Product | Structure | Type of Reaction | Predicted Yield (%) | Boiling Point (°C) |
| 1-methylcyclopentene |
| E1 (Zaitsev) | ~70-80 | 76 |
| Methylenecyclopentane |
| E1 (Hofmann) | ~5-10 | 75-76 |
| 1-ethoxy-1-methylcyclopentane |
| SN1 | ~10-20 | 134-136 |
Note: The predicted yields are estimates and can be influenced by reaction conditions such as temperature and solvent polarity.
Experimental Protocols
Protocol 1: Solvolysis of this compound in Ethanol
Objective: To perform the E1 elimination of this compound and analyze the product mixture.
Materials:
-
This compound
-
Absolute Ethanol
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
In a 100 mL round-bottom flask, place 10.0 g of this compound and 50 mL of absolute ethanol.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize any HBr formed.
-
Separate the organic layer and wash it with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried organic solution into a distillation apparatus.
-
Carefully distill the mixture, collecting the fraction boiling between 70-80°C. This fraction will contain the alkene products.
-
Analyze the collected distillate and the distillation residue (for the ether product) using GC-MS to determine the product distribution.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the products of the E1/SN1 reaction of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (Carbowax) or a cyanopropyl stationary phase, is recommended for the separation of alkene isomers. A common choice is a DB-WAX or similar column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Injector Temperature: 250°C
-
Detector (MS) Temperature: 280°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
MS Scan Range: 35-200 m/z
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to 1-methylcyclopentene, methylenecyclopentane, and 1-ethoxy-1-methylcyclopentane by comparing their mass spectra with a reference library (e.g., NIST).
-
Determine the relative percentage of each product by integrating the peak areas in the total ion chromatogram (TIC).
Mandatory Visualizations
Caption: E1 and SN1 reaction pathways of this compound.
References
- 1. brainly.com [brainly.com]
- 2. amherst.edu [amherst.edu]
- 3. Tertiary alkyl halide undergoes solvolysis in either acetic acid or in ethanol . (a) What is the solvolysis product in each solvent ( b) In which solvent reaction is more rapid and why ? [allen.in]
- 4. Solved Solvolysis of this compound in | Chegg.com [chegg.com]
- 5. studysoup.com [studysoup.com]
- 6. 1-Methylcyclopentene synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: E2 Elimination of 1-Bromo-1-methylcyclopentane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, crucial for the creation of carbon-carbon double bonds. The regioselectivity of this reaction, particularly the formation of either the Zaitsev (more substituted) or Hofmann (less substituted) product, is highly dependent on the steric hindrance of the base and the substrate. This document provides a detailed analysis of the E2 elimination of 1-bromo-1-methylcyclopentane, a tertiary alkyl halide, using various strong bases. Understanding the factors that control this regioselectivity is paramount for the strategic design of synthetic routes in drug development and other chemical industries.
This compound can undergo elimination to form two constitutional isomers: 1-methylcyclopentene (B36725) (the Zaitsev product) and methylenecyclopentane (B75326) (the Hofmann product). The ratio of these products is significantly influenced by the choice of the reacting base.
Reaction Mechanism and Regioselectivity
The E2 reaction of this compound proceeds in a single, concerted step where the base abstracts a proton from a carbon adjacent to the leaving group (bromide), and simultaneously the carbon-bromine bond breaks to form a double bond.
-
Zaitsev's Rule: In the absence of significant steric hindrance, the more stable, more substituted alkene is the major product. This is known as the Zaitsev product. For this compound, this is 1-methylcyclopentene.
-
Hofmann's Rule: When a sterically bulky base is used, it preferentially abstracts the more accessible, less sterically hindered proton. This leads to the formation of the less substituted alkene as the major product, known as the Hofmann product. In this case, that product is methylenecyclopentane.
The steric bulk of the base is a key determinant of the product distribution. Smaller bases, such as sodium ethoxide, can more easily access the internal protons to yield the Zaitsev product. In contrast, bulky bases, like potassium tert-butoxide, encounter steric hindrance when approaching the internal protons and therefore preferentially abstract the more exposed terminal protons, leading to the Hofmann product.
Data Presentation
The regioselectivity of the E2 elimination of this compound is highly dependent on the steric bulk of the base employed. The following table summarizes the approximate product distribution for reactions with a sterically hindered and a non-sterically hindered base.
| Base | Structure | Solvent | Zaitsev Product (1-methylcyclopentene) % | Hofmann Product (methylenecyclopentane) % |
| Sodium Ethoxide | NaOEt | Ethanol (B145695) | ~75% | ~25% |
| Potassium tert-Butoxide | KOtBu | tert-Butanol (B103910) | ~28% | ~72% |
This data clearly illustrates that the less sterically hindered base, sodium ethoxide, favors the formation of the more substituted Zaitsev product.[1][2] Conversely, the bulky base, potassium tert-butoxide, yields the Hofmann product as the major isomer.
Experimental Protocols
The following are generalized protocols for the E2 elimination of this compound. Note: These protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Zaitsev-Favored Elimination using Sodium Ethoxide
Objective: To synthesize 1-methylcyclopentene as the major product.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by simple distillation to isolate the alkene products.
-
Analyze the product mixture by Gas Chromatography (GC) to determine the ratio of 1-methylcyclopentene to methylenecyclopentane.
Protocol 2: Hofmann-Favored Elimination using Potassium tert-Butoxide
Objective: To synthesize methylenecyclopentane as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (t-BuOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous tert-butanol.
-
To the solvent, add potassium tert-butoxide (1.5 equivalents) and stir until dissolved.
-
Add this compound (1.0 equivalent) to the basic solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a separatory funnel containing a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting liquid by fractional distillation to separate the alkene isomers.
-
Characterize the product ratio using GC analysis.
Visualizations
Caption: General E2 elimination pathways for this compound.
Caption: A generalized workflow for the E2 elimination experiment.
References
- 1. Answered: -bromo-1-methylcyclopentane is being reacted with sodium ethoxide in diethyl ether Ethoxide will remove a proton from one of the carbons alpha to the carbon… | bartleby [bartleby.com]
- 2. Predict the products and mechanisms of the following reactions. W... | Study Prep in Pearson+ [pearson.com]
Application Note: Synthesis of Methylenecyclopentane via E2 Elimination of 1-Bromo-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details the synthesis of methylenecyclopentane (B75326), a valuable intermediate in organic synthesis, through the E2 elimination reaction of 1-bromo-1-methylcyclopentane. The reaction employs potassium t-butoxide, a sterically hindered strong base, to selectively favor the formation of the less substituted alkene (Hofmann product) over the more substituted alkene (Zaitsev product). This regioselectivity is a key concept in organic synthesis, allowing for the controlled formation of specific isomers. Understanding and controlling such reactions are crucial in the synthesis of complex molecules, including active pharmaceutical ingredients.
Reaction Mechanism
The reaction of this compound with potassium t-butoxide proceeds via a concerted E2 (bimolecular elimination) mechanism. The bulky t-butoxide anion preferentially abstracts a proton from the sterically most accessible β-carbon, which in this case is the methyl group. This leads to the formation of the exocyclic alkene, methylenecyclopentane, as the major product. Abstraction of a proton from the cyclopentane (B165970) ring would lead to the more thermodynamically stable, but sterically hindered, endocyclic alkene, 1-methylcyclopentene (B36725) (the Zaitsev product), which is formed as the minor product. The steric hindrance of the t-butoxide base is the primary factor driving the reaction towards the Hofmann product.[1][2][3][4]
Caption: Reaction scheme for the E2 elimination of this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of methylenecyclopentane from this compound.
Materials:
-
This compound
-
Potassium t-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium t-butoxide (1.2 equivalents) in anhydrous tert-butanol (100 mL).
-
Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure methylenecyclopentane.
Caption: Experimental workflow for the synthesis of methylenecyclopentane.
Data Presentation
The primary products of the reaction are methylenecyclopentane (major) and 1-methylcyclopentene (minor). The product ratio is highly dependent on the steric bulk of the base, with potassium t-butoxide strongly favoring the Hofmann product.
Table 1: Product Distribution and Spectroscopic Data
| Product | Structure | Type | Expected Ratio | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Methylenecyclopentane | Hofmann (Major) | >90% | ~4.8 (s, 2H), ~2.3 (t, 4H), ~1.7 (p, 4H) | ~150.2, ~105.1, ~34.5, ~26.1 | ~3080, ~1650, ~890 | 82 (M+), 67, 54 | |
| 1-Methylcyclopentene | Zaitsev (Minor) | <10% | ~5.3 (t, 1H), ~2.2 (m, 4H), ~1.8 (m, 2H), ~1.7 (s, 3H) | ~146.0, ~122.1, ~35.4, ~33.1, ~23.5, ~15.2 | ~3045, ~1650, ~815 | 82 (M+), 67, 54 |
Note: Spectroscopic data is compiled from various sources and may vary slightly based on experimental conditions.
References
Application Notes and Protocols: Synthesis of 1-Methylcyclopentene from 1-Bromo-1-methylcyclopentane
Abstract
This document provides a comprehensive guide for the synthesis of 1-methylcyclopentene (B36725) via the dehydrohalogenation of 1-bromo-1-methylcyclopentane. The primary method detailed is an E2 elimination reaction utilizing a strong, sterically hindered base, potassium tert-butoxide, to favor the formation of the more substituted alkene as the major product, in accordance with Zaitsev's rule.[1] This protocol includes a detailed experimental procedure, a summary of quantitative data, and visual diagrams of the reaction workflow and mechanism. The information is intended to facilitate the efficient and safe laboratory synthesis of 1-methylcyclopentene, a valuable intermediate in organic synthesis.[2]
Introduction
1-Methylcyclopentene is a cyclic alkene of significant interest in organic synthesis, serving as a precursor for the construction of more complex molecular architectures.[2] The synthesis described herein involves the elimination of hydrogen bromide from this compound. This dehydrohalogenation is typically achieved through an E2 (bimolecular elimination) mechanism, which is favored by the use of a strong, non-nucleophilic base and a suitable solvent.[1][3] Potassium tert-butoxide in tert-butanol (B103910) is a classic reagent system for this transformation, as the bulky base preferentially abstracts a proton from the more substituted adjacent carbon, leading to the thermodynamically more stable alkene.[4][5]
Reaction and Mechanism
The reaction proceeds via an E2 elimination pathway. The tert-butoxide anion acts as a strong base, removing a proton from a carbon atom adjacent to the carbon bearing the bromine atom. Concurrently, the carbon-bromine bond breaks, and a double bond is formed between the two carbon atoms. This concerted mechanism is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group.[3] In the case of this compound, abstraction of a proton from the methylene (B1212753) group of the cyclopentane (B165970) ring leads to the desired product, 1-methylcyclopentene.
Signaling Pathway (Reaction Mechanism)
Caption: E2 elimination mechanism for the synthesis of 1-methylcyclopentene.
Experimental Protocol
This protocol details the synthesis of 1-methylcyclopentene from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Various |
| Potassium tert-butoxide | ≥98% | Various |
| tert-Butanol, anhydrous | ≥99.5% | Various |
| Diethyl ether, anhydrous | ≥99.7% | Various |
| Saturated aqueous NaCl (brine) | ACS Grade | In-house prep. |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | ACS Grade | Various |
Equipment
-
Round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Distillation apparatus
-
Ice bath
-
Rotary evaporator
-
NMR tubes, IR salt plates, GC-MS vials
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol (40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by simple distillation to obtain pure 1-methylcyclopentene. The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.
Characterization
The identity and purity of the synthesized 1-methylcyclopentene should be confirmed by spectroscopic methods.[6]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.30 (m, 1H, =C-H), ~2.24 (m, 4H, =C-CH₂- and C-CH₂-C=), ~1.89 (m, 2H, C-CH₂-C), ~1.72 (s, 3H, =C-CH₃).[6]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~146.0 (C, C=C-H), ~122.1 (CH, C=C-H), ~35.4 (CH₂), ~33.1 (CH₂), ~23.5 (CH₂), ~15.2 (CH₃).[6]
-
IR (neat, cm⁻¹): ~3045 (=C-H stretch), ~2950-2850 (C-H stretch), ~1650 (C=C stretch), ~815 (=C-H bend).[6]
-
Mass Spectrometry (EI): m/z (%) 82 (M⁺), 67, 54.
Data Presentation
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value |
| Starting Material | This compound |
| Base | Potassium tert-butoxide |
| Solvent | tert-Butanol |
| Molar Ratio (Substrate:Base) | 1 : 1.2 |
| Reaction Temperature | Reflux (~83 °C) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 80 - 90% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-methylcyclopentene.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
This compound is a halogenated organic compound and should be handled with care.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor by GC or TLC. |
| Inefficient extraction | Perform additional extractions with diethyl ether. | |
| Loss of product during distillation | Ensure the receiving flask is adequately cooled in an ice bath. | |
| Impure Product | Incomplete removal of starting material | Ensure the reaction goes to completion. Purify carefully by fractional distillation if necessary. |
| Presence of solvent | Ensure complete removal of solvent by rotary evaporation before distillation. |
This document is intended for use by trained professionals and should be used in conjunction with standard laboratory safety practices.
References
Application Notes: Synthesis of Cyclopentyl Derivatives from 1-Bromo-1-methylcyclopentane
Introduction
1-Bromo-1-methylcyclopentane is a versatile tertiary alkyl halide that serves as a valuable starting material for the synthesis of a wide array of cyclopentyl derivatives. Its structure, featuring a bromine atom on a tertiary carbon, predisposes it to specific reaction pathways, including nucleophilic substitution (primarily SN1), elimination (E1 and E2), and the formation of organometallic reagents. These characteristics make it a key building block for introducing the 1-methylcyclopentyl moiety in medicinal chemistry and materials science, enabling the creation of complex molecules with tailored properties. This document provides detailed protocols and application data for leveraging this compound in key synthetic transformations.
Nucleophilic Substitution Reactions (SN1 Pathway)
Due to the formation of a stable tertiary carbocation intermediate, this compound readily undergoes nucleophilic substitution via a unimolecular (SN1) mechanism, particularly in the presence of polar protic solvents which act as weak nucleophiles (solvolysis).[1][2][3] The rate-determining step is the dissociation of the bromide leaving group.[1]
Application:
This pathway is ideal for introducing oxygen-containing functional groups, such as ethers and alcohols, onto the cyclopentane (B165970) ring. For instance, reaction with ethanol (B145695) and silver nitrate (B79036) results in the formation of 1-ethoxy-1-methylcyclopentane.[4] The silver ion (Ag+) facilitates the removal of the bromide ion, accelerating carbocation formation.[4]
Reaction Pathway: SN1 Solvolysis
Caption: SN1 reaction mechanism for this compound.
Experimental Protocol 1: Synthesis of 1-Methoxy-1-methylcyclopentane (B14697417) via Solvolysis
Objective: To synthesize 1-methoxy-1-methylcyclopentane from this compound using methanol (B129727) as the solvent and nucleophile.[2][3]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 28.2 mmol) in 50 mL of anhydrous methanol.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Gently heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of water and 25 mL of saturated sodium bicarbonate solution to neutralize any HBr formed.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by fractional distillation to obtain pure 1-methoxy-1-methylcyclopentane.
| Solvent | Relative Rate of Solvolysis | Primary Product Type |
| Methanol | High | Ether (Substitution) |
| Ethanol | High | Ether (Substitution) |
| Water | Very High | Alcohol (Substitution) |
| Acetic Acid | Moderate | Ester (Substitution) |
Table 1: Effect of Polar Protic Solvents on the Reaction of this compound.
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions of this compound are crucial for synthesizing unsaturated cyclopentyl derivatives, primarily 1-methylcyclopentene (B36725) (the more substituted, Zaitsev product) and methylenecyclopentane (B75326) (the less substituted, Hofmann product). The choice between E1 and E2 mechanisms, and thus the product distribution, is highly dependent on the reaction conditions.[1][5]
-
E2 Mechanism: Favored by strong, sterically hindered bases (e.g., potassium t-butoxide) in a non-polar, aprotic solvent.[5][6] This is a one-step concerted process.
-
E1 Mechanism: Competes with SN1 reactions and is favored by weak bases/nucleophiles in polar protic solvents, often at elevated temperatures. It proceeds through the same carbocation intermediate as the SN1 reaction.[1]
Reaction Pathways: E1 vs. E2 Elimination
Caption: Comparison of E1 and E2 elimination pathways.
Experimental Protocol 2: Synthesis of 1-Methylcyclopentene via E2 Elimination
Objective: To synthesize 1-methylcyclopentene as the major product through an E2 elimination reaction.[5][6]
Materials:
-
This compound
-
Potassium t-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) (t-BuOH) or THF
-
Round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere.
-
Add potassium t-butoxide (e.g., 4.7 g, 42.3 mmol) and 40 mL of anhydrous t-butanol.
-
Stir the mixture until the base is dissolved.
-
Slowly add a solution of this compound (5.0 g, 28.2 mmol) in 10 mL of t-butanol to the flask at room temperature.
-
After the addition is complete, heat the mixture to 50-60°C for 2-3 hours.
-
Monitor the reaction by GC-MS to confirm the disappearance of the starting material.
-
Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with pentane (B18724) (3 x 30 mL).
-
Combine the organic extracts, wash with brine (2 x 25 mL), and dry over anhydrous Na₂SO₄.
-
Filter and carefully remove the pentane by distillation (b.p. ~36°C). The product, 1-methylcyclopentene (b.p. ~76°C), can be further purified by fractional distillation.
| Base/Solvent System | Mechanism | Major Product | Minor Product | Approx. Yield (%) |
| KOtBu in t-BuOH | E2 | 1-Methylcyclopentene[5] | Methylenecyclopentane | >85 (total alkenes) |
| NaOEt in EtOH | E2/SN1 | 1-Methylcyclopentene[7] | 1-Ethoxy-1-methylcyclopentane | Variable |
| Heat in EtOH (no base) | E1/SN1 | 1-Methylcyclopentene | 1-Ethoxy-1-methylcyclopentane | Variable |
Table 2: Product Distribution in Elimination Reactions under Various Conditions.
Grignard Reagent Formation and Application
This compound can be converted into its corresponding Grignard reagent, (1-methylcyclopentyl)magnesium bromide.[8] This organometallic compound is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds by reacting with various electrophiles.
Application:
Grignard reagents are fundamental in organic synthesis for building molecular complexity. They react with aldehydes to form secondary alcohols, with ketones to form tertiary alcohols, and with carbon dioxide (after acidic workup) to form carboxylic acids.[9][10]
Workflow: Grignard Reagent Synthesis and Reaction
Caption: Workflow for Grignard reagent synthesis and subsequent reactions.
Experimental Protocol 3: Preparation of (1-Methylcyclopentyl)magnesium bromide and Reaction with Acetone (B3395972)
Objective: To prepare a Grignard reagent and use it to synthesize 2-(1-methylcyclopentyl)propan-2-ol.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a single crystal for activation)
-
Anhydrous diethyl ether or THF
-
Anhydrous acetone
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Flame-dried glassware, dropping funnel, reflux condenser
Procedure: Part A: Grignard Reagent Formation
-
Place magnesium turnings (e.g., 0.82 g, 33.8 mmol) in a flame-dried 100 mL three-neck flask equipped with a stir bar, reflux condenser, and dropping funnel, all under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add 10 mL of anhydrous diethyl ether.
-
Dissolve this compound (5.0 g, 28.2 mmol) in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (~2-3 mL) of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If not, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.
Part B: Reaction with Acetone
-
Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve anhydrous acetone (1.8 g, 31.0 mmol) in 15 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, keeping the temperature below 10°C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Quench the reaction by slowly pouring it into 100 mL of ice-cold saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude tertiary alcohol. Purify by column chromatography or distillation.
Palladium-Catalyzed Cross-Coupling Reactions
While less common for tertiary alkyl halides due to potential β-hydride elimination, this compound can conceptually be used in modern palladium-catalyzed cross-coupling reactions, provided appropriate catalyst systems are employed. These reactions are powerful tools for forming C-C and C-N bonds.
Potential Applications:
-
Suzuki-Miyaura Coupling: To form a C(sp³)-C(sp²) bond with an aryl or vinyl boronic acid/ester.[11][12][13]
-
Sonogashira Coupling: To form a C(sp³)-C(sp) bond with a terminal alkyne.[14][15][16]
-
Buchwald-Hartwig Amination: To form a C(sp³)-N bond with a primary or secondary amine.[17][18][19]
General Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol Template 4: Palladium-Catalyzed Cross-Coupling
Objective: To couple this compound with a generic nucleophile (Boronic Acid, Alkyne, or Amine).
Materials:
-
This compound (R¹-X)
-
Coupling Partner (e.g., Arylboronic acid, Terminal alkyne, Amine)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed vial
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%), ligand (1-10 mol%), and base (1.5-2.5 equivalents).
-
Add the coupling partner (1.2 equivalents) and this compound (1.0 equivalent).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the flask and heat the reaction mixture to the required temperature (typically 80-120°C).
-
Stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the pad with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and perform an aqueous workup suitable for the specific reaction type.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Coupling Reaction | Coupling Partner | Typical Base | Typical Catalyst/Ligand |
| Suzuki-Miyaura | R-B(OH)₂ | K₂CO₃, K₃PO₄ | Pd(OAc)₂ / SPhos |
| Sonogashira | R-C≡CH | Et₃N, DIPA (with CuI co-catalyst) | PdCl₂(PPh₃)₂ / CuI |
| Buchwald-Hartwig | R₂NH | NaOtBu, LiHMDS | Pd₂(dba)₃ / XPhos |
Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions.
References
- 1. This compound|CAS 19872-99-2 [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Solved Solvolysis of this compound in | Chegg.com [chegg.com]
- 4. brainly.com [brainly.com]
- 5. chegg.com [chegg.com]
- 6. Solved o this compound is being reacted with | Chegg.com [chegg.com]
- 7. Predict the products and mechanisms of the following reactions. W... | Study Prep in Pearson+ [pearson.com]
- 8. Solved 11. Consider the formation of the Grignard reagent | Chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Studying the Solvolysis Kinetics of 1-Bromo-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvolysis of 1-bromo-1-methylcyclopentane is a classic example of a first-order nucleophilic substitution (SN1) reaction. As a tertiary alkyl halide, it readily undergoes solvolysis in polar protic solvents to form a stable tertiary carbocation intermediate.[1] This intermediate can then be attacked by a solvent molecule (the nucleophile) to yield the substitution product. Concurrently, an elimination reaction (E1) can occur, where the solvent acts as a base to remove a proton, leading to the formation of alkenes.[1] Understanding the kinetics of this reaction is crucial for mechanistic studies and for predicting the behavior of similar structures in various chemical environments, which is of significant interest in medicinal chemistry and drug development.
These application notes provide a detailed experimental setup for investigating the solvolysis kinetics of this compound, including protocols for monitoring the reaction rate and analyzing the data.
Reaction Mechanism and Kinetics
The solvolysis of this compound proceeds through a two-step SN1 mechanism. The first and rate-determining step is the slow ionization of the carbon-bromine bond to form a tertiary carbocation and a bromide ion. The second step is the rapid attack of a solvent molecule on the carbocation, followed by deprotonation to yield the final product.
The rate of this SN1 reaction is independent of the concentration of the nucleophile (solvent) and is described by the following rate law:
Rate = k[this compound]
Where 'k' is the first-order rate constant.
Simultaneously, the carbocation intermediate can undergo a competing E1 elimination to form 1-methylcyclopentene (B36725) and methylenecyclopentane.[1] The ratio of substitution to elimination products is influenced by the solvent and temperature.
Data Presentation
The rate of solvolysis of this compound is highly dependent on the ionizing power of the solvent. Polar protic solvents, capable of stabilizing the carbocation intermediate through hydrogen bonding, significantly accelerate the reaction. The following table provides representative data on the effect of solvent composition on the first-order rate constant (k) for the solvolysis of this compound at 25°C.
Table 1: Representative First-Order Rate Constants for the Solvolysis of this compound in Aqueous Ethanol (B145695) at 25°C
| Solvent (v/v % Ethanol in Water) | Dielectric Constant (ε) | Representative Rate Constant (k) (s⁻¹) |
| 80% | 35.8 | 1.5 x 10⁻⁴ |
| 60% | 48.3 | 8.0 x 10⁻⁴ |
| 50% | 55.4 | 2.5 x 10⁻³ |
| 40% | 62.5 | 7.5 x 10⁻³ |
Table 2: Representative Temperature Dependence of the Rate Constant in 50% Aqueous Ethanol and Calculated Activation Parameters
| Temperature (°C) | Temperature (K) | Representative Rate Constant (k) (s⁻¹) |
| 25 | 298.15 | 2.5 x 10⁻³ |
| 35 | 308.15 | 7.0 x 10⁻³ |
| 45 | 318.15 | 1.8 x 10⁻² |
Activation Energy (Ea): ~85 kJ/mol Pre-exponential Factor (A): ~1.2 x 10¹² s⁻¹
Note: The data presented in these tables are representative values based on the known behavior of tertiary alkyl halides in solvolysis reactions and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Solvolysis Rate by Titration
This protocol describes the determination of the reaction rate by monitoring the production of hydrobromic acid (HBr) over time using titration with a standardized sodium hydroxide (B78521) solution.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Distilled or deionized water
-
Standardized 0.02 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Acetone (B3395972) (to quench the reaction)
-
Constant temperature water bath
-
Erlenmeyer flasks (125 mL)
-
Pipettes and burette
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture: Prepare the desired solvent mixture (e.g., 50% v/v ethanol in water). Place a sealed flask of the solvent in a constant temperature water bath (e.g., 25°C) to allow it to reach thermal equilibrium.
-
Initiation of the Reaction: Accurately weigh a small amount of this compound and dissolve it in a small, known volume of the temperature-equilibrated solvent to create a stock solution of known concentration (e.g., 0.1 M).
-
Sampling: At timed intervals (e.g., every 10 minutes), withdraw a 5.00 mL aliquot of the reaction mixture and transfer it to an Erlenmeyer flask containing 10 mL of cold acetone to quench the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample. Titrate the HBr produced with the standardized 0.02 M NaOH solution until a faint pink endpoint is reached and persists for at least 30 seconds. Record the volume of NaOH used.
-
Data Analysis:
-
Calculate the concentration of HBr at each time point, which is equal to the concentration of the product formed.
-
The concentration of unreacted this compound at time 't' is the initial concentration minus the concentration of HBr at that time.
-
Plot ln([this compound]) versus time. The plot should be a straight line for a first-order reaction.
-
The rate constant (k) is the negative of the slope of this line.
-
Protocol 2: Determination of Solvolysis Rate by Conductometry
This method involves monitoring the increase in the electrical conductivity of the solution as the ionic products (H⁺ and Br⁻) are formed.
Materials:
-
This compound
-
Solvent (e.g., aqueous ethanol)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Reaction vessel
Procedure:
-
Calibration: Calibrate the conductivity meter using standard solutions.
-
Reaction Setup: Place a known volume of the solvent in the reaction vessel, which is immersed in a constant temperature water bath. Allow the solvent to reach thermal equilibrium.
-
Initiation and Monitoring: Add a known amount of this compound to the solvent with stirring to initiate the reaction. Immediately begin recording the conductivity of the solution at regular time intervals.
-
Data Analysis:
-
The conductivity at any time 't' (G_t) is proportional to the concentration of the ions formed. The conductivity at infinite time (G_∞) corresponds to the complete reaction.
-
The rate constant (k) can be determined by plotting ln(G_∞ - G_t) versus time. The slope of the resulting straight line is -k.
-
Mandatory Visualizations
Caption: SN1 Reaction Mechanism for the Solvolysis of this compound.
Caption: General Experimental Workflow for Kinetic Studies.
References
Application Notes and Protocols: The Role of Solvent Polarity in the Reactions of 1-Bromo-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed examination of the role of solvent polarity in the solvolysis reactions of the tertiary alkyl halide, 1-Bromo-1-methylcyclopentane. The solvolysis of this substrate proceeds through a unimolecular mechanism, involving a tertiary carbocation intermediate, leading to a mixture of substitution (Sₙ1) and elimination (E1) products. The polarity of the solvent plays a critical role in stabilizing the charged intermediates and transition states, thereby influencing both the reaction rate and the distribution of products. This document outlines the theoretical framework, presents available quantitative data, and provides detailed experimental protocols for studying these solvent effects.
Introduction
This compound is a tertiary alkyl halide that serves as an excellent model substrate for studying unimolecular substitution (Sₙ1) and elimination (E1) reactions. In the presence of a nucleophilic solvent (solvolysis), the reaction is initiated by the departure of the bromide leaving group to form a relatively stable tertiary carbocation. This carbocation can then be attacked by a solvent molecule to yield a substitution product or lose a proton to a solvent molecule acting as a base to form elimination products.
The competition between the Sₙ1 and E1 pathways is highly dependent on the reaction conditions, with solvent polarity being a key determinant. Polar protic solvents, capable of hydrogen bonding, are particularly effective at solvating both the departing leaving group and the carbocation intermediate, thus accelerating the rate-determining step. The solvent's nucleophilicity and basicity also influence the ratio of substitution to elimination products. Understanding these relationships is crucial for controlling reaction outcomes in synthetic chemistry and for elucidating reaction mechanisms.
Data Presentation
Table 1: Effect of Solvent Polarity on the Rate of Sₙ1 Solvolysis of tert-Butyl Bromide
| Solvent (Composition) | Dielectric Constant (ε) at 25°C | Relative Rate Constant (k_rel) |
| Acetic Acid | 6.2 | 1 |
| Methanol | 32.6 | 4 |
| 80% Ethanol / 20% Water | 67 | 1,200 |
| Formic Acid | 58.0 | 5,000 |
| Water | 78.4 | 150,000 |
This data illustrates that an increase in solvent polarity, as indicated by the dielectric constant, leads to a significant increase in the rate of solvolysis. This is attributed to the enhanced stabilization of the carbocation intermediate and the transition state leading to its formation.
Table 2: Influence of Solvent on the Product Distribution (Sₙ1 vs. E1) for the Solvolysis of tert-Butyl Bromide
| Solvent | Temperature (°C) | % Sₙ1 Product (tert-Butanol) | % E1 Product (2-Methylpropene) |
| 80% Ethanol / 20% Water | 25 | 80 | 20 |
| Ethanol | 25 | 19 | 81 |
| Acetic Acid | 100 | 27 | 73 |
This table demonstrates that both the solvent and temperature influence the competition between substitution and elimination. Less nucleophilic solvents and higher temperatures tend to favor the E1 pathway.
Signaling Pathways and Logical Relationships
The decision between the Sₙ1 and E1 pathways for this compound after the formation of the carbocation intermediate is influenced by several factors, primarily the nature of the solvent.
Caption: Reaction pathways for this compound solvolysis.
The following diagram illustrates the logical relationship between solvent properties and the favored reaction pathway.
Caption: Influence of solvent polarity on reaction rate and pathway.
Experimental Protocols
Protocol 1: Determination of the Rate of Solvolysis
This protocol describes a method to determine the first-order rate constant for the solvolysis of this compound in a mixed solvent system (e.g., ethanol-water). The reaction produces HBr, and its progress can be monitored by titrating the acid with a standardized solution of NaOH using an indicator.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Standardized 0.02 M NaOH solution
-
Bromothymol blue indicator solution
-
Acetone (B3395972) (for initial dissolution of the alkyl halide)
-
Thermostated water bath
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume) and allow it to equilibrate to the desired reaction temperature in the thermostated water bath.
-
Reaction Setup: In an Erlenmeyer flask, add a precise volume (e.g., 50.0 mL) of the temperature-equilibrated solvent mixture. Add a few drops of bromothymol blue indicator.
-
Initiation of Reaction: Prepare a stock solution of this compound in acetone (e.g., 0.1 M). At time t=0, rapidly inject a small, known volume (e.g., 1.0 mL) of the alkyl halide solution into the stirred solvent mixture. Start the stopwatch immediately.
-
Titration: The solution will be acidic (yellow) due to the production of HBr. Immediately begin titrating with the standardized NaOH solution. The goal is to maintain the solution at the endpoint of the indicator (green).
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes). The reaction is followed until the rate of HBr production becomes negligible.
-
Data Analysis: The concentration of the alkyl halide at time t, [RBr]t, can be calculated from the volume of NaOH used. A plot of ln([RBr]t/[RBr]₀) versus time will yield a straight line with a slope of -k_obs, where k_obs is the observed first-order rate constant.
Protocol 2: Determination of Sₙ1/E1 Product Ratio by Gas Chromatography (GC)
This protocol outlines the analysis of the final reaction mixture to determine the relative amounts of the substitution and elimination products.
Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., a polar capillary column like DB-WAX)
-
Reaction mixture from the solvolysis experiment
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Internal standard (e.g., undecane)
-
Authentic samples of the expected Sₙ1 and E1 products for calibration
Procedure:
-
Work-up of the Reaction Mixture: After the solvolysis reaction is complete, quench the reaction by adding an equal volume of cold deionized water.
-
Extraction: Extract the organic products with diethyl ether (2 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Carefully remove the solvent under reduced pressure.
-
Sample Preparation for GC Analysis: Dissolve the residue in a known volume of a suitable solvent (e.g., dichloromethane) containing a known concentration of an internal standard.
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Use a temperature program that effectively separates the starting material, Sₙ1 product, E1 products, and the internal standard.
-
The relative amounts of the products can be determined by integrating the peak areas of the corresponding components.
-
-
Quantification: The ratio of the Sₙ1 to E1 products is calculated from the ratio of their peak areas, corrected for the response factors of the detector (which can be determined using the authentic samples).
Experimental Workflow
The following diagram outlines the general workflow for investigating the effect of solvent polarity on the solvolysis of this compound.
Caption: Experimental workflow for studying solvent effects.
Conclusion
The reactions of this compound are highly sensitive to the polarity of the solvent. Increasing solvent polarity dramatically accelerates the rate of solvolysis by stabilizing the key carbocation intermediate. The solvent also plays a crucial role in determining the product distribution between substitution and elimination. The provided protocols offer a robust framework for researchers to quantitatively investigate these effects, leading to a deeper understanding of unimolecular reaction mechanisms and enabling better control over reaction outcomes in synthetic applications. Further research to generate specific quantitative data for this compound would be a valuable contribution to the field of physical organic chemistry.
Troubleshooting & Optimization
Technical Support Center: Elimination Reactions of 1-Bromo-1-methylcyclopentane
This guide provides detailed information, experimental protocols, and troubleshooting advice for the elimination reaction of 1-bromo-1-methylcyclopentane, focusing on the selective formation of Zaitsev and Hofmann products.
Frequently Asked Questions (FAQs)
Q1: What are the possible elimination products of this compound?
A1: The elimination of HBr from this compound yields two primary alkene products:
-
1-methylcyclopentene (Zaitsev Product): The more substituted, and typically more thermodynamically stable, alkene.
-
Methylenecyclopentane (Hofmann Product): The less substituted alkene.
Q2: What is the key principle for controlling the product ratio (Zaitsev vs. Hofmann)?
A2: The regioselectivity of the elimination is primarily controlled by the steric bulk of the base used in the reaction.[1][2]
-
Small, strong bases (e.g., potassium hydroxide, sodium ethoxide) can access the more sterically hindered β-hydrogens on the cyclopentane (B165970) ring, leading to the more stable Zaitsev product.[3][4]
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide) have difficulty accessing the internal β-hydrogens. They preferentially abstract the more accessible β-hydrogens from the methyl group, resulting in the Hofmann product as the major isomer.[2][5]
Q3: Which reaction mechanism is dominant, E1 or E2?
A3: For this compound, a tertiary alkyl halide, the mechanism depends on the base strength:
-
With a strong base (e.g., alkoxides like KOtBu or KOH in ethanol), the reaction proceeds primarily through the E2 (bimolecular elimination) mechanism.[6][7] The E2 pathway is a concerted, single-step reaction where the base abstracts a proton and the bromide leaving group departs simultaneously.[4]
-
With a weak base or in a solvolysis reaction (e.g., heating in ethanol (B145695) without a strong base), the reaction can proceed through a competitive E1 (unimolecular elimination) and SN1 (unimolecular substitution) pathway.[1][6] The E1 reaction involves the formation of a tertiary carbocation intermediate, which is then deprotonated by the solvent acting as a weak base.[1]
Q4: How does temperature affect the reaction?
A4: Higher temperatures generally favor elimination reactions over substitution reactions (SN1/SN2).[8] This is due to the greater increase in entropy for elimination reactions, which produce more molecules than substitution reactions.
Reaction Pathways and Product Selection
The choice of base is the most critical factor in determining whether the Zaitsev or Hofmann product is favored.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved a) Reaction of this compound with a | Chegg.com [chegg.com]
- 6. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-Methylcyclopentene
Welcome to the Technical Support Center for the synthesis of 1-methylcyclopentene (B36725). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of 1-methylcyclopentene, focusing on the most common synthetic routes.
Dehydration of 2-Methylcyclopentanol (B36010)
Q1: My dehydration of 2-methylcyclopentanol is resulting in a low yield of 1-methylcyclopentene and a significant amount of the 3-methylcyclopentene (B105217) isomer. How can I improve the selectivity for the desired product?
A1: The acid-catalyzed dehydration of 2-methylcyclopentanol proceeds through a carbocation intermediate, which can lead to the formation of both 1-methylcyclopentene (the more substituted, thermodynamically favored product) and 3-methylcyclopentene.[1] To favor the formation of 1-methylcyclopentene, consider the following troubleshooting steps:
-
Choice of Acid Catalyst: While both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used, phosphoric acid is often preferred as it is less likely to cause charring and oxidation.[1] Strong, non-nucleophilic acids are generally favored to minimize substitution side reactions.[1]
-
Reaction Temperature: Higher temperatures generally favor the formation of the more thermodynamically stable 1-methylcyclopentene.[1] However, excessively high temperatures can lead to polymerization and decomposition. A careful optimization of the reaction temperature is crucial.
-
Removal of Alkene Product: It is highly recommended to distill the alkene products as they are formed.[1] This takes advantage of the lower boiling points of the alkenes compared to the starting alcohol, shifting the equilibrium towards the products according to Le Chatelier's principle.
-
Reaction Monitoring: Utilize Gas Chromatography (GC) to monitor the progress of the reaction and determine the ratio of the isomeric products.[1] This will aid in optimizing reaction conditions for future experiments.
Q2: What are the expected yields for the dehydration of 2-methylcyclopentanol?
A2: The dehydration of 2-methylcyclopentanol can achieve high yields, typically in the range of 80-95%, although the ratio of isomeric products can vary based on the reaction conditions.[2]
Wittig Reaction from Cyclopentanone (B42830)
Q3: I am struggling to remove the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction mixture, and the overall yield of 1-methylcyclopentene is low. What can I do?
A3: The Wittig reaction is a robust method for alkene synthesis, but the removal of triphenylphosphine oxide can be challenging. Low yields can stem from incomplete ylide formation or other factors.[1]
-
Removal of Triphenylphosphine Oxide:
-
Precipitation: Triphenylphosphine oxide has low solubility in nonpolar solvents like pentane (B18724) or hexane.[1] After the reaction, diluting the reaction mixture with one of these solvents can cause the byproduct to precipitate, allowing for its removal by filtration.[1][2]
-
-
Improving Reaction Yield:
-
Ylide Formation: Ensure the complete formation of the phosphonium (B103445) ylide. This typically requires the use of a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) under strictly anhydrous conditions.[1] The formation of the ylide is often indicated by a characteristic deep red or orange color.[1]
-
Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the ylide.[1]
-
Thermal Isomerization of Cyclohexene (B86901)
Q4: My thermal isomerization of cyclohexene to 1-methylcyclopentene is showing incomplete conversion and the formation of multiple cyclopentene (B43876) isomers. How can I optimize this reaction?
A4: The gas-phase thermal isomerization of cyclohexene over a solid acid catalyst is sensitive to reaction conditions.
-
Catalyst Selection: Silicon dioxide (SiO₂) is a commonly used catalyst for this isomerization.[1]
-
Temperature Control: The reaction temperature is a critical parameter. A temperature of around 400°C has been reported to provide a 60.3% yield of 1-methylcyclopentene.[1] Lower temperatures can lead to incomplete conversion, while higher temperatures may promote the formation of other byproducts.[1]
Data Presentation
Table 1: Comparison of Synthetic Routes to 1-Methylcyclopentene
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Temperature | Typical Yield (%) |
| Dehydration of 2-Methylcyclopentanol | 2-Methylcyclopentanol | H₂SO₄ or H₃PO₄ | ~150-160 °C | ~80-95%[2] |
| Grignard Reaction & Dehydration | Cyclopentanone, Methylmagnesium bromide | p-Toluenesulfonic acid | -10 °C to Reflux | 96%[2][3] |
| Gas-Phase Isomerization | Cyclohexene | Silicon dioxide | 400 °C | 60.3%[2] |
| Intramolecular Wittig Reaction | 5-Oxohexyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | 0 °C to Room Temp. | High (typically >80%)[2] |
| Ring-Closing Metathesis (RCM) | 2-Methyl-1,6-heptadiene | Grubbs' Catalyst | Room Temperature | High |
Experimental Protocols
Protocol 1: Dehydration of 2-Methylcyclopentanol
Objective: To synthesize 1-methylcyclopentene via the acid-catalyzed dehydration of 2-methylcyclopentanol.
Materials:
-
2-methylcyclopentanol
-
Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Place 2-methylcyclopentanol in a round-bottom flask.
-
Slowly add the acid catalyst (e.g., phosphoric acid) to the flask while swirling.[1]
-
Set up a simple distillation apparatus, ensuring the receiving flask is cooled in an ice bath.[1]
-
Heat the reaction mixture to distill the alkene products as they form. Monitor the distillation temperature and keep it below the boiling point of the starting alcohol.[1]
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Decant the dried liquid into a clean, dry flask.
-
Purify the crude product by fractional distillation.
Protocol 2: Wittig Synthesis of 1-Methylcyclopentene
Objective: To synthesize 1-methylcyclopentene from cyclopentanone using a Wittig reagent.
Materials:
-
Strong base (e.g., n-butyllithium in an appropriate solvent)
-
Cyclopentanone
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Pentane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add the strong base to form the ylide.
-
Stir the mixture at room temperature until the ylide formation is complete.
-
Cool the ylide solution to 0 °C and add a solution of cyclopentanone in the anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.[1]
-
Extract the mixture with pentane. The triphenylphosphine oxide byproduct should precipitate.[1]
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.[1]
-
Wash the pentane solution with water and then brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Remove the pentane by simple distillation.
-
Further purify the crude 1-methylcyclopentene by fractional distillation.[1]
Visualizations
References
Technical Support Center: Managing Unimolecular (SN1/E1) Reaction Pathways
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on managing the competition between SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reactions. Find answers to common questions, troubleshoot your experiments, and optimize your reaction conditions to favor your desired product.
Frequently Asked Questions (FAQs)
Q1: Why do SN1 and E1 reactions often occur together?
A1: SN1 and E1 reactions typically compete with each other because they both proceed through a common carbocation intermediate.[1][2] The rate-determining step for both reactions is the formation of this carbocation.[2][3] Once the carbocation is formed, it can either be attacked by a nucleophile to yield a substitution product (SN1 pathway) or a proton can be abstracted from an adjacent carbon by a base to form an alkene (E1 pathway).[1][4] This competition is particularly prevalent for tertiary and secondary substrates under neutral or acidic conditions with weak nucleophiles/bases.[5][6][7]
Q2: What is the single most effective way to favor the E1 reaction over the SN1 reaction?
A2: Increasing the reaction temperature is the most common and effective strategy to favor the E1 pathway over the SN1 pathway.[1][8][9][10] Elimination reactions result in an increase in the number of molecules in the system, which leads to a positive change in entropy (ΔS).[9][10] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, thus making the elimination reaction more spontaneous.[9][10] Low temperatures, conversely, favor the SN1 reaction.[8][11]
Q3: How does the choice of reagent influence the SN1/E1 product ratio when starting from an alcohol?
A3: When dehydrating an alcohol, the choice of acid is crucial. To favor the E1 product (alkene), use an acid with a non-nucleophilic counter-ion, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), along with heat.[12][13] These acids protonate the hydroxyl group to form a good leaving group (H₂O) but their conjugate bases (HSO₄⁻, H₂PO₄⁻) are poor nucleophiles and are less likely to attack the carbocation intermediate.[12][13] If the goal is the SN1 product, acids with nucleophilic counter-ions like hydrochloric acid (HCl), hydrobromic acid (HBr), or hydroiodic acid (HI) should be used.[12][13]
Q4: Can the solvent be used to control the competition between SN1 and E1 reactions?
A4: While both SN1 and E1 reactions are favored by polar protic solvents (e.g., water, ethanol) which can stabilize the carbocation intermediate, solvent choice is generally a less effective means of controlling the competition compared to temperature.[7][14] Some studies have shown that moving from a more aqueous solvent to a less aqueous (e.g., from aqueous ethanol (B145695) to anhydrous ethanol) can modestly increase the proportion of the E1 product.[12] However, the primary role of the solvent is to facilitate the formation of the carbocation.
Q5: Does the structure of the substrate affect the ratio of SN1 to E1 products?
A5: Yes, the substrate structure plays a significant role. Increasing steric hindrance on the substrate can favor elimination. For instance, tertiary alkyl chlorides with more highly branched alkyl groups tend to yield a higher proportion of the alkene product upon solvolysis.[12] Additionally, if the E1 reaction can lead to a more substituted and therefore more stable alkene (Zaitsev's rule), the elimination pathway may be more favored.[1][7]
Troubleshooting Guides
Issue: My reaction is yielding a majority of the SN1 substitution product, but the E1 elimination product is desired.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too low. | Increase the reaction temperature. Refluxing the reaction mixture is a common strategy. | Higher temperatures favor the E1 pathway due to increased entropy, leading to a higher yield of the alkene product.[1][8][9][10] |
| Using an acid with a nucleophilic counter-ion (for alcohol dehydration). | Switch to a non-nucleophilic acid such as H₂SO₄ or H₃PO₄.[12][13] | The conjugate base of the acid will not compete as a nucleophile, thus reducing the formation of the SN1 product. |
| The base/nucleophile is not sufficiently hindered. | While strong bases favor E2, using a weakly basic but sterically hindered solvent/nucleophile can sometimes help favor proton abstraction over nucleophilic attack at the carbocation. | This is a more nuanced approach and may require screening of different reagents. |
Issue: The reaction is producing a complex mixture of products, including rearranged isomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| A carbocation rearrangement is occurring. | This is an inherent characteristic of reactions involving carbocation intermediates.[3][11] Re-evaluate if an SN1/E1 pathway is suitable for the desired product. | If rearrangement is unavoidable, consider an alternative synthetic route that does not involve a carbocation, such as an E2 reaction which is concerted and does not rearrange. |
| Reaction conditions are not optimized. | Carefully control the temperature and choice of reagents as outlined in the previous guide to push the equilibrium towards a single desired product as much as possible. | While mixtures are common, optimization can significantly improve the yield of the target molecule.[1] |
Experimental Protocols
Protocol 1: Maximizing E1 Product Formation from a Tertiary Alcohol
This protocol details the dehydration of 2-methyl-2-butanol (B152257) to yield 2-methyl-2-butene (B146552) as the major product.
Materials:
-
2-methyl-2-butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distillation apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Set up a simple distillation apparatus.
-
In the distillation flask, cautiously add 10 mL of 2-methyl-2-butanol.
-
Cool the flask in an ice bath and slowly add 2 mL of concentrated sulfuric acid while swirling.
-
Add a few boiling chips and heat the mixture gently to distill the alkene product. The increased temperature favors the E1 reaction.[1][10] The use of H₂SO₄ provides a non-nucleophilic counter-ion, minimizing the SN1 side reaction.[12]
-
Collect the distillate that boils below 45°C.
-
Wash the distillate in a separatory funnel with a small volume of saturated sodium bicarbonate solution to neutralize any acidic residue.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Characterize the product using appropriate analytical techniques (e.g., GC-MS, NMR) to confirm the product distribution.
Visualizations
Caption: Competing SN1 and E1 reaction pathways from a common carbocation intermediate.
Caption: Decision workflow for optimizing conditions to favor E1 elimination over SN1 substitution.
References
- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Elimination reaction - Wikipedia [en.wikipedia.org]
- 3. leah4sci.com [leah4sci.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. glasp.co [glasp.co]
- 9. google.com [google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. forums.studentdoctor.net [forums.studentdoctor.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
purification techniques for 1-Bromo-1-methylcyclopentane post-synthesis
Welcome to the technical support center for the post-synthesis purification of 1-Bromo-1-methylcyclopentane. This guide is intended for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and experimental protocols to ensure the successful purification of this valuable tertiary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from 1-methylcyclopentanol (B105226) and HBr?
A1: The most common impurities include:
-
Unreacted 1-methylcyclopentanol: The starting alcohol may be present if the reaction has not gone to completion.
-
Elimination byproducts: Due to the tertiary nature of the carbocation intermediate, E1 elimination is a significant side reaction, leading to the formation of 1-methylcyclopentene (B36725) and methylenecyclopentane.
-
Acidic residues: Traces of hydrobromic acid (HBr) or other acidic catalysts may remain in the crude product.
-
Water: Introduced during the reaction or workup.
Q2: Why is it important to remove the unreacted alcohol?
A2: The presence of 1-methylcyclopentanol can interfere with subsequent reactions where this compound is used as a reagent. For example, in Grignard reactions, the acidic proton of the alcohol will quench the Grignard reagent. Its high boiling point relative to the alkene impurities also complicates purification by distillation.
Q3: What is the purpose of washing the crude product with a weak base like sodium bicarbonate?
A3: Washing with a weak base, such as a saturated sodium bicarbonate solution, neutralizes and removes any residual acidic impurities, primarily HBr, from the organic layer.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using several analytical techniques:
-
Gas Chromatography (GC): Provides a quantitative measure of purity by separating the product from volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Can indicate the presence of impurities, such as the broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) or the C=C stretch of alkene byproducts (around 1650 cm⁻¹).
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Formation of a Stable Emulsion During Aqueous Workup | - Vigorous shaking of the separatory funnel.- Presence of acidic residues or partially reacted starting materials acting as surfactants. | - Instead of shaking, gently invert the separatory funnel multiple times.- Add a small amount of a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer.- If the emulsion persists, allow the mixture to stand for an extended period or pass it through a bed of Celite or a plug of glass wool. |
| Low Yield of Purified Product | - Incomplete reaction.- Significant formation of elimination byproducts.- Loss of product during workup and distillation. | - Ensure an excess of HBr is used during the synthesis.- Maintain a low reaction temperature to minimize elimination.- Be careful during phase separations and transfers. Ensure the distillation apparatus is well-sealed to prevent the loss of the volatile product. |
| Product is Cloudy After Drying | - Incomplete drying.- The drying agent is exhausted. | - Add more anhydrous drying agent (e.g., Na₂SO₄, MgSO₄, or CaCl₂) and allow for sufficient contact time with swirling.- If still cloudy, decant the organic layer and add fresh drying agent. |
| Presence of Alkene Impurities in Final Product After Distillation | - Inefficient distillation setup.- Boiling points of the product and alkene impurities are close. | - Use a fractionating column to increase the efficiency of the distillation.- Perform the distillation slowly to allow for proper separation of the components. |
| Product Discolors Over Time | - Presence of trace acidic impurities.- Exposure to light or air. | - Ensure all acidic residues are removed during the workup.- Store the purified product in a dark, well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. |
Data Presentation: Physical Properties of Key Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 163.06[1] | ~140-145 (estimated) | The boiling point is expected to be significantly higher than the alkene byproducts and lower than the starting alcohol. | |
| 1-methylcyclopentanol | 100.16 | 135-136[2][3][4][5][6] | A primary impurity if the synthesis is incomplete. | |
| 1-methylcyclopentene | 82.15 | 72-76 | A common elimination byproduct. | |
| methylenecyclopentane | 82.15 | 75-76 | Another common elimination byproduct. |
Experimental Protocols
Protocol 1: Aqueous Workup for Crude this compound
Objective: To remove acidic impurities, unreacted starting materials, and water-soluble byproducts from the crude reaction mixture.
Materials:
-
Crude this compound
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently invert the funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.
-
Add a volume of saturated NaHCO₃ solution equal to approximately half the volume of the organic layer. Gently invert the funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. This helps to break any emulsions and remove bulk water from the organic layer. Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the flask. Swirl the flask gently. The drying agent should be free-flowing, indicating that all the water has been absorbed. If the drying agent clumps together, add more until it is free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Decant or filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
Objective: To isolate pure this compound from non-volatile impurities and lower-boiling elimination byproducts.
Materials:
-
Dried, crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips or a magnetic stir bar
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the distillation flask gently.
-
Collect the initial fraction that distills over at a lower temperature (approximately 70-80 °C). This fraction will primarily contain the alkene byproducts (1-methylcyclopentene and methylenecyclopentane).
-
Once the temperature begins to rise, change the receiving flask.
-
Collect the fraction that distills at a stable temperature, which corresponds to the boiling point of this compound (approximately 140-145 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
The collected main fraction should be pure this compound.
Visualizations
Caption: A workflow diagram illustrating the key stages in the purification of this compound.
Caption: A logical troubleshooting guide for common issues encountered during the purification process.
References
effect of base strength on product distribution in elimination reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of base strength on product distribution in elimination reactions.
Frequently Asked Questions (FAQs)
Q1: How does the strength of the base influence the mechanism of an elimination reaction (E1 vs. E2 vs. E1cb)?
A1: The strength of the base is a critical factor in determining the operative elimination mechanism.
-
E1 Reactions: These reactions proceed through a carbocation intermediate and are favored by weak bases, such as water (H₂O) and alcohols (ROH).[1][2] The rate of an E1 reaction is independent of the base concentration.
-
E2 Reactions: These are concerted, one-step reactions that are favored by strong bases, such as hydroxide (B78521) (OH⁻) and alkoxides (RO⁻).[1][3][4] The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[3][5]
-
E1cb Reactions: This mechanism involves the formation of a carbanion intermediate and is favored by strong bases when the substrate has an acidic proton and a poor leaving group.[3][6]
Q2: I am trying to synthesize the Zaitsev product (more substituted alkene). What type of base should I use?
A2: To favor the formation of the Zaitsev product, you should generally use a strong, non-bulky base.[5][7][8] Examples of such bases include sodium ethoxide (NaOEt) and sodium methoxide (B1231860) (NaOMe). These smaller bases can more easily abstract a proton from a more sterically hindered position, leading to the thermodynamically more stable, more substituted alkene.[7][9]
Q3: My elimination reaction is yielding the Hofmann product (less substituted alkene) as the major product. What could be the cause?
A3: The preferential formation of the Hofmann product is typically due to steric hindrance. This can be caused by:
-
A bulky base: Using a sterically hindered base, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), will favor the abstraction of the more accessible, less sterically hindered proton, leading to the Hofmann product.[7][10][11]
-
A bulky substrate: If the substrate itself is sterically hindered around the site of elimination, even a smaller base may preferentially abstract the less hindered proton.
-
A bulky leaving group: Large leaving groups, such as trimethylammonium (-NR₃⁺) or dimethylsulfonium (-SR₂⁺), can also promote the formation of the Hofmann product.[12]
Q4: Can I get a mix of Zaitsev and Hofmann products? How can I control the ratio?
A4: Yes, it is common to obtain a mixture of Zaitsev and Hofmann products. The ratio of these products is influenced by the choice of base and the reaction conditions. To control the product distribution, you can:
-
To favor the Zaitsev product: Use a strong, non-bulky base like sodium ethoxide in ethanol.[11]
-
To favor the Hofmann product: Use a strong, bulky base like potassium tert-butoxide in tert-butanol.[7][11]
The table below illustrates the effect of base selection on the product distribution for the elimination reaction of 2-bromopentane (B28208).
Data Presentation
Table 1: Product Distribution in the Elimination of 2-Bromopentane with Different Bases
| Base | Solvent | 1-Pentene (Hofmann) (%) | 2-Pentene (Zaitsev) (%) | Reference |
| Sodium Ethoxide (EtO⁻) | Ethanol | 30 | 70 | [11] |
| Potassium t-Butoxide (t-BuO⁻) | t-Butanol | 66 | 34 | [11] |
Experimental Protocols
Protocol 1: Synthesis of the Zaitsev Product (2-Pentene) from 2-Bromopentane
Objective: To perform an E2 elimination reaction on 2-bromopentane to favor the formation of the Zaitsev product, 2-pentene.
Materials:
-
2-bromopentane
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
Add 2-bromopentane to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time.
-
After cooling, quench the reaction with water and extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation.
-
Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine the product distribution.[13]
Protocol 2: Synthesis of the Hofmann Product (1-Pentene) from 2-Bromopentane
Objective: To perform an E2 elimination reaction on 2-bromopentane to favor the formation of the Hofmann product, 1-pentene.
Materials:
-
2-bromopentane
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add 2-bromopentane to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time.
-
Follow steps 4-8 from Protocol 1 to work up the reaction and analyze the products.
Visualizations
Diagram 1: Influence of Base Strength on Elimination Pathways
Caption: Base strength dictates the dominant elimination pathway.
Diagram 2: Experimental Workflow for Product Analysis
Caption: General workflow for elimination reaction and analysis.
References
- 1. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 2. Elimination Reactions - Mechanism, Types and Examples. [allen.in]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. youtube.com [youtube.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
preventing byproduct formation in the synthesis of 1-methylcyclopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-methylcyclopentan-1-ol, with a focus on preventing byproduct formation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 1-methylcyclopentan-1-ol via the Grignard reaction of cyclopentanone (B42830) with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide).
Issue 1: Low Yield of 1-methylcyclopentan-1-ol
| Potential Cause | Troubleshooting Steps |
| Presence of Water in Reagents or Glassware | Grignard reagents are highly sensitive to moisture, which will quench the reagent and reduce the yield. Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, preferably freshly distilled. |
| Inactive Magnesium Surface | The magnesium turnings may have a passivated surface due to oxidation, preventing the initiation of the Grignard reagent formation. Activate the magnesium by gently crushing the turnings, adding a small crystal of iodine (the color will disappear upon initiation), or adding a few drops of 1,2-dibromoethane. |
| Incomplete Reaction | The reaction may not have gone to completion. Ensure an adequate excess of the Grignard reagent is used (typically 1.1 to 1.5 equivalents relative to the ketone). Allow for sufficient reaction time after the addition of the ketone, often stirring for an additional hour at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
Issue 2: High Percentage of Unreacted Cyclopentanone in the Product Mixture
| Potential Cause | Troubleshooting Steps |
| Enolization of Cyclopentanone | The Grignard reagent can act as a base and deprotonate the α-carbon of cyclopentanone, forming an enolate. This enolate is unreactive towards the Grignard reagent and will be protonated back to cyclopentanone during the aqueous workup. To minimize enolization, add the cyclopentanone solution slowly and dropwise to the Grignard reagent solution at a low temperature (e.g., 0°C or below). This favors the nucleophilic addition over the deprotonation pathway. |
| Insufficient Grignard Reagent | If the Grignard reagent was partially quenched by moisture or if an insufficient amount was used, there will not be enough to react with all of the cyclopentanone. Ensure anhydrous conditions and use a slight excess of the Grignard reagent. |
Issue 3: Presence of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Wurtz Coupling Product (Ethane) | During the formation of the methylmagnesium halide, a side reaction can occur where the Grignard reagent reacts with the methyl halide, resulting in the formation of ethane. This reduces the concentration of the active Grignard reagent. To minimize this, add the methyl halide slowly to the magnesium turnings to avoid a high local concentration of the halide. |
| Reduction of Cyclopentanone | In some cases, the Grignard reagent can act as a reducing agent, leading to the formation of cyclopentanol. This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens. While less of a concern with methylmagnesium bromide, maintaining a low reaction temperature can help to suppress this side reaction. |
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of 1-methylcyclopentan-1-ol and the formation of the major byproduct, unreacted cyclopentanone, due to enolization. The values presented are representative and intended for comparative purposes.
| Reaction Temperature | Rate of Ketone Addition | Approximate Yield of 1-methylcyclopentan-1-ol (%) | Approximate Percentage of Unreacted Cyclopentanone (%) |
| Room Temperature (~25°C) | Rapid | 60-70 | 25-35 |
| 0°C | Slow (dropwise) | 85-95 | 5-15 |
| -10°C | Slow (dropwise) | >95 | <5 |
Experimental Protocols
Protocol 1: Optimized Synthesis of 1-methylcyclopentan-1-ol
This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methyl iodide or methyl bromide
-
Cyclopentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not initiate (indicated by a disappearance of the iodine color and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude 1-methylcyclopentan-1-ol.
-
The product can be further purified by distillation if necessary.
-
Mandatory Visualization
Technical Support Center: Optimizing Nucleophilic Substitution of 1-Bromo-1-methylcyclopentane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the nucleophilic substitution of 1-bromo-1-methylcyclopentane.
Troubleshooting Guide
This section addresses common problems encountered during the reaction, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My reaction yield is very low, and I'm observing a significant amount of alkene byproducts. What's going wrong?
Answer: This is a classic case of competing elimination (E1) and substitution (SN1) reactions. Because this compound is a tertiary alkyl halide, it readily forms a stable tertiary carbocation intermediate. This intermediate can either be attacked by your nucleophile (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).[1][2][3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by heat.[4] Reducing the temperature will slow down both reactions but will favor the SN1 pathway to a greater extent.
-
Use a Less Basic, More Nucleophilic Reagent: Strong bases will preferentially abstract a proton, promoting the E1 pathway.[5][6] Opt for a nucleophile that is a weak base. For example, use H₂O, ROH, or I⁻ instead of OH⁻ or RO⁻.
-
Check Your Solvent: While polar protic solvents are necessary to stabilize the carbocation for SN1 reactions, highly polar solvents can sometimes favor elimination.[1][7] Experiment with solvents of varying polarity (e.g., aqueous ethanol (B145695) vs. anhydrous ethanol) to find an optimal balance.[4]
Question 2: My reaction is extremely slow or appears to not be proceeding at all. How can I increase the reaction rate?
Answer: A slow reaction rate for a tertiary halide typically points to issues with the formation of the carbocation intermediate, which is the rate-determining step for both SN1 and E1 reactions.[1][8]
Troubleshooting Steps:
-
Increase Solvent Polarity: The rate-determining step involves the formation of a charged intermediate (carbocation and bromide ion) from a neutral molecule. A more polar, protic solvent (like water, methanol, or ethanol) will better stabilize this transition state and the resulting ions, thereby speeding up the reaction.[7]
-
Consider a Lewis Acid Catalyst: Adding a Lewis acid, such as silver nitrate (B79036) (AgNO₃), can facilitate the departure of the bromide leaving group. The silver ion coordinates with the bromine, making it a better leaving group and accelerating the formation of the carbocation.[9][10]
-
Gently Increase Temperature: While high temperatures favor elimination, a modest increase can provide the necessary activation energy to speed up the rate-limiting ionization step. This must be carefully balanced to avoid excessive byproduct formation.
Question 3: I've isolated my product, but NMR analysis shows a mixture of isomers. What are the likely side products and how can I minimize them?
Answer: The primary side products in this reaction are two elimination (E1) isomers: 1-methylcyclopentene (the more substituted, thermodynamically favored Zaitsev product) and methylenecyclopentane (the less substituted, kinetically favored Hofmann product).
Minimization Strategies:
-
Follow the recommendations for Question 1: The strategies to favor SN1 over E1 (lower temperature, weakly basic nucleophile) are the primary methods to reduce these alkene impurities.
-
Nucleophile Choice: Bulky nucleophiles can sometimes favor elimination due to steric hindrance around the carbocation.[6] Ensure your nucleophile is appropriately sized for the substitution reaction.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism for the nucleophilic substitution of this compound? A: The reaction proceeds through an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. The substrate is a tertiary alkyl halide, which cannot undergo an SN2 reaction due to steric hindrance.[5] The reaction involves a two-step process: slow ionization to form a stable tertiary carbocation, followed by rapid attack by the nucleophile.[10][11]
Q: Why is the E1 reaction a major competitor? A: The SN1 and E1 pathways share the same rate-determining first step: the formation of the carbocation intermediate.[3] Once this intermediate is formed, it is both a strong electrophile (ready for nucleophilic attack) and a strong acid (ready to be deprotonated by a base). Any species in the reaction mixture that can act as a base, including the solvent or the nucleophile itself, can initiate the E1 pathway.[3]
Q: How does the choice of solvent impact the SN1/E1 product ratio? A: Polar protic solvents (e.g., water, ethanol, methanol) are essential for SN1 reactions as they stabilize the carbocation intermediate through hydrogen bonding.[1][7] However, these solvents can also act as bases to promote the E1 reaction. Anhydrous conditions may slightly favor substitution over elimination compared to aqueous solutions.[4] Polar aprotic solvents (e.g., acetone, DMSO) are generally not suitable as they cannot effectively stabilize the carbocation intermediate required for the reaction to proceed at a reasonable rate.[12][13]
Q: What happens to the stereochemistry during this reaction? A: The carbocation intermediate formed in the SN1 reaction is sp²-hybridized and has a planar geometry.[8][11] The incoming nucleophile can attack from either face of this planar intermediate. If the starting material were chiral (which this compound is not), this would lead to a racemic or near-racemic mixture of enantiomers in the product.[11]
Data Presentation
Table 1: Influence of Reaction Conditions on SN1 vs. E1 Pathway
| Parameter | Condition Favoring SN1 (Substitution) | Condition Favoring E1 (Elimination) | Rationale |
| Temperature | Low Temperature (e.g., 0-25 °C) | High Temperature (e.g., >50 °C) | Elimination has a higher activation energy and is favored by heat.[4] |
| Nucleophile | Weakly Basic (e.g., H₂O, ROH, I⁻, Cl⁻) | Strongly Basic (e.g., OH⁻, RO⁻, t-BuO⁻) | Strong bases preferentially abstract a proton, driving the E1 pathway.[5][6] |
| Solvent | Polar Protic (e.g., H₂O, EtOH, MeOH) | Less Polar / Strongly Basic Solvents | Polar protic solvents are required to stabilize the carbocation intermediate for both pathways.[7] |
Experimental Protocols
General Protocol for SN1 Solvolysis with Ethanol
This protocol describes a representative experiment for the substitution of this compound using ethanol as both the solvent and the nucleophile.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, standard glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g) and anhydrous ethanol (e.g., 50 mL).
-
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete (typically 1-2 hours, or when starting material is consumed), allow the mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of 5% NaHCO₃ solution to neutralize any HBr formed.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product, 1-ethoxy-1-methylcyclopentane.
-
Purification: Purify the crude product by fractional distillation if necessary.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and assess purity.
Visualizations
Caption: Competing SN1 and E1 reaction pathways from a common carbocation intermediate.
Caption: Troubleshooting workflow for low yield in SN1 reactions.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Chemistry: Sn1E1 Reactions: SN1 and E1 Reactions | SparkNotes [sparknotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 11.4 The SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 12. reddit.com [reddit.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Regioselectivity in Elimination Reactions
This technical support center provides troubleshooting guides and frequently asked questions regarding the influence of bulky bases on the regioselectivity of elimination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My E2 reaction yielded the less substituted alkene as the major product, but I was expecting the more stable, more substituted alkene. What happened?
A: This outcome is characteristic of Hofmann's rule and typically occurs when a sterically hindered or "bulky" base is used.[1] Bulky bases, due to their large size, preferentially abstract the most sterically accessible β-hydrogen, which leads to the formation of the less substituted alkene.[2][3] If your goal was the more substituted (Zaitsev) product, you likely used a base that was too sterically demanding for your substrate.
Q2: How do I define a "bulky base" and which one should I choose?
A: A bulky base is a strong base with significant steric hindrance around its reactive atom. This size difference is the primary tool for controlling regioselectivity in E2 eliminations.
-
For the Zaitsev Product (more substituted): Use a small, strong base. Common examples include sodium ethoxide (NaOEt), sodium methoxide (B1231860) (NaOMe), and sodium hydroxide (B78521) (NaOH).[4]
-
For the Hofmann Product (less substituted): Use a strong, sterically hindered base. The most common choice is potassium tert-butoxide (t-BuOK).[5] Other options include lithium diisopropylamide (LDA), 1,8-Diazabicycloundec-7-ene (DBU), and 1,5-Diazabicyclonon-5-ene (DBN).[5]
Q3: I used potassium tert-butoxide (t-BuOK) but still obtained a significant amount of the Zaitsev product. Why isn't the reaction more selective?
A: While t-BuOK strongly favors the Hofmann product, the selectivity can be influenced by the substrate's structure.
-
Substrate Hindrance: The rule of thumb that bulky bases always give the Hofmann product is most reliable for sterically hindered alkyl halides (e.g., tertiary halides).[2] For some less hindered secondary halides, you may still form the Zaitsev product as a major, albeit reduced, component.[2]
-
Leaving Group: Very large leaving groups (e.g., -NR₃⁺) can also sterically direct the reaction towards the Hofmann product, even with smaller bases.[4]
-
Conjugation: If the Hofmann product can form a conjugated system of double bonds, its formation will be favored even more, as conjugation adds stability.[6]
Q4: My elimination reaction is very slow or not proceeding at all. What are some common causes?
A: Several factors could be at play:
-
Base Strength: Ensure your base is strong enough to deprotonate the substrate efficiently for an E2 reaction.
-
Stereoelectronics: The E2 mechanism requires an anti-periplanar arrangement between the β-hydrogen and the leaving group. In cyclic systems like cyclohexanes, this means both groups must be in axial positions (a trans-diaxial arrangement).[6] If the required conformation is not accessible, the reaction will be slow or will not occur.
-
Leaving Group Quality: A poor leaving group will slow down or prevent the reaction. If you are using an alcohol (-OH), it must first be converted to a better leaving group, such as a tosylate (-OTs).[7]
Q5: How can I favor elimination over the competing substitution (Sₙ2) reaction?
A: The choice of base and reaction conditions is critical.
-
Use a Bulky Base: Bulky bases are typically poor nucleophiles due to steric hindrance, which significantly disfavors Sₙ2 pathways and promotes E2 elimination.[8]
-
Increase Temperature: Higher temperatures generally favor elimination over substitution.[6][8]
-
Substrate Structure: Tertiary alkyl halides will almost exclusively undergo elimination (E2 with a strong base, E1 with a weak one) as the Sₙ2 pathway is blocked.[8]
Data Presentation: Regioselectivity of 2-bromo-2-methylbutane (B1582447) Elimination
The following table summarizes the product distribution from the E2 elimination of 2-bromo-2-methylbutane with alkoxide bases of increasing steric bulk. The data clearly shows that as the base becomes more sterically hindered, the reaction shifts from favoring the more substituted (Zaitsev) product to the less substituted (Hofmann) product.
| Base | Structure | % Zaitsev Product (2-methyl-2-butene) | % Hofmann Product (2-methyl-1-butene) |
| Potassium Ethoxide | KOCH₂CH₃ | 69% | 31% |
| Potassium t-Butoxide | KOC(CH₃)₃ | 28% | 72% |
| Potassium t-Amyloxide | KOC(CH₃)₂(CH₂CH₃) | 20% | 80% |
| Potassium t-Heptoxide | KOC(CH₂CH₃)₃ | 12% | 88% |
| Data adapted from a 1956 study by H. C. Brown, et al.[9] |
Experimental Protocols
Protocol: Selective Synthesis of Zaitsev vs. Hofmann Alkenes
This protocol describes the dehydrobromination of 2-bromo-3-methylbutane (B93499) to yield either the Zaitsev product (2-methyl-2-butene) or the Hofmann product (3-methyl-1-butene) by selecting the appropriate base.
Objective: To demonstrate control of regioselectivity in an E2 reaction.
Part A: Synthesis of the Zaitsev Product (2-methyl-2-butene)
-
Reagent Preparation: Prepare a solution of sodium ethoxide by carefully dissolving 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol (B145695) under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the sodium ethoxide solution.
-
Substrate Addition: Slowly add 10.9 mL (90 mmol) of 2-bromo-3-methylbutane to the flask.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water. Transfer to a separatory funnel and extract with diethyl ether (2 x 30 mL).
-
Purification: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by simple distillation.
-
Analysis: Analyze the product ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Part B: Synthesis of the Hofmann Product (3-methyl-1-butene)
-
Reagent Preparation: In a 100 mL round-bottom flask under an inert atmosphere, dissolve 11.2 g (100 mmol) of potassium tert-butoxide in 50 mL of dry tert-butanol.
-
Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer.
-
Substrate Addition: Slowly add 10.9 mL (90 mmol) of 2-bromo-3-methylbutane to the flask.
-
Reaction: Heat the mixture to reflux (approx. 83 °C) and maintain for 2 hours.
-
Workup and Purification: Follow steps 5-6 from Part A.
-
Analysis: Analyze the product ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Mandatory Visualizations
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 3. Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity [cureffi.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. orgosolver.com [orgosolver.com]
- 7. scholarli.org [scholarli.org]
- 8. forums.studentdoctor.net [forums.studentdoctor.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 1-Bromo-1-methylcyclopentane Waste Management
This guide provides essential information for the safe handling and disposal of 1-Bromo-1-methylcyclopentane waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary risks:
-
Flammability: It is a highly flammable liquid and vapor.[1][2]
-
Irritation: It is known to cause skin and serious eye irritation.[1][2]
-
Respiratory Issues: Inhalation may lead to respiratory irritation.[1][2]
Q2: What immediate steps should I take in case of a small spill of this compound in the lab?
A2: For a small spill, immediately ensure the area is well-ventilated and eliminate all ignition sources. Wearing appropriate Personal Protective Equipment (PPE), contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a designated, labeled container for halogenated organic waste. Do not flush down the drain. For detailed steps, refer to the Experimental Protocol for Spill Neutralization and Cleanup.
Q3: How should I properly store waste this compound before disposal?
A3: Waste this compound should be stored in a tightly sealed, properly labeled container.[1][3] The storage area should be cool, dry, dark, and well-ventilated, away from incompatible materials such as strong bases and oxidizing agents.[1][4]
Q4: Can I mix this compound waste with other organic solvent waste?
A4: No. As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic waste streams.[4][5][6] Mixing these waste types can interfere with disposal processes and may be a regulatory violation.[5]
Q5: What is the standard procedure for the final disposal of this compound waste?
A5: The standard disposal method for halogenated organic compounds like this compound is through a licensed hazardous waste disposal service, which typically involves high-temperature incineration.[3][5][6] Never dispose of this chemical down the sewer system.[3]
Data Presentation
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Br | [1] |
| Molar Mass | 163.06 g/mol | [1] |
| CAS Number | 19872-99-2 | [1] |
| Hazard Statements | H225, H315, H319, H335 | [1] |
| GHS Pictograms | Flame, Exclamation Mark | [2] |
| Storage Temperature | 2-8°C | [1] |
| Incompatible Materials | Strong bases, Oxidizing agents | [4] |
Experimental Protocols
Protocol: Small Spill Neutralization and Cleanup
Objective: To safely neutralize and clean up a small spill (less than 100 mL) of this compound.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Two sealable, labeled waste containers: one for "Halogenated Organic Waste" and one for "Contaminated PPE".
-
Plastic scoop and dustpan.
-
Chemical fume hood.
Procedure:
-
Ensure Safety: Immediately alert others in the vicinity. Ensure the spill area is well-ventilated, preferably within a chemical fume hood. Eliminate all sources of ignition.[1]
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Containment: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.
-
Collection: Once the liquid is fully absorbed, carefully collect the material using a plastic scoop and dustpan to avoid sparks.[3] Place the contaminated absorbent into the designated "Halogenated Organic Waste" container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the same waste container.
-
Seal and Label: Securely seal the waste container. Ensure it is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and "this compound."[6]
-
Dispose of PPE: Remove and dispose of contaminated PPE in the designated "Contaminated PPE" waste container.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste container.[6]
Mandatory Visualization
Caption: Decision workflow for the proper handling and disposal of this compound waste.
References
- 1. This compound|CAS 19872-99-2 [benchchem.com]
- 2. This compound | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
Validation & Comparative
A Comparative Guide to the NMR Spectrum of 1-Bromo-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-1-methylcyclopentane, a key building block in organic synthesis.[1] Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document compares its spectral features with those of a similar halogenated cycloalkane, 1-bromo-1-methylcyclohexane (B3058953), and provides a comprehensive interpretation of its ¹H and ¹³C NMR spectra.
¹H and ¹³C NMR Spectral Data
The NMR data for this compound and the comparative compound 1-bromo-1-methylcyclohexane are summarized below. These values are crucial for identifying the molecular structure and the chemical environment of each nucleus.
| Compound | Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| This compound | -CH₃ | ~1.4 | Singlet | 3H | Data not available |
| Cyclopentane (B165970) -CH₂ | ~1.6–2.2 | Multiplet | 8H | Data not available | |
| 1-Bromo-1-methylcyclohexane | Data not available | Data not available | Data not available | Data not available | Data not available |
Interpretation of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by two main signals:
-
A singlet at approximately 1.4 ppm: This signal corresponds to the three equivalent protons of the methyl (-CH₃) group.[1] The absence of splitting (singlet) indicates that there are no adjacent protons. This is expected as the methyl group is attached to a quaternary carbon.
-
A multiplet in the range of 1.6–2.2 ppm: This complex signal arises from the eight protons of the four methylene (B1212753) (-CH₂) groups in the cyclopentane ring.[1] The protons within each methylene group are diastereotopic, and they couple with each other as well as with the protons on adjacent methylene groups, resulting in a complex multiplet.
Interpretation of the ¹³C NMR Spectrum of this compound
While specific experimental data is not provided in the search results, the expected ¹³C NMR spectrum would show distinct signals for the different carbon environments in the molecule. Key signals would include:
-
The quaternary carbon attached to the bromine and methyl group.
-
The methyl carbon.
-
The methylene carbons of the cyclopentane ring. The chemical shifts of the carbons bonded to halogens do not always follow simple electronegativity trends due to other electronic effects.[2]
Comparison with 1-Bromo-1-methylcyclohexane
Comparing the expected spectrum of this compound with that of 1-bromo-1-methylcyclohexane would reveal differences primarily in the chemical shifts and multiplicities of the ring protons and carbons. The larger ring size and different conformational flexibility of the cyclohexane (B81311) ring would lead to a distinct pattern of signals.
Experimental Protocol: NMR Spectroscopy
The following is a generalized protocol for acquiring high-resolution NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0 ppm and used as a reference for chemical shifts.[3]
2. Instrument Setup:
- Place the NMR tube in the spectrometer's probe.
- Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
- ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. More scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Logical Relationships of Proton Signals
The following diagram illustrates the connectivity and relationships between the different proton environments in this compound, which give rise to the observed NMR spectrum.
Caption: Connectivity of proton groups in this compound.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC can be employed to further elucidate the proton-proton and proton-carbon correlations within the molecule.[2]
References
Mass Spectrometry in the Analysis of 1-Bromo-1-methylcyclopentane Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction pathways of alkyl halides is crucial for synthetic chemistry and drug design. This guide provides a comparative analysis of the mass spectrometry data for the potential elimination and substitution products of 1-bromo-1-methylcyclopentane, supported by experimental data and detailed protocols.
The reaction of this compound, a tertiary alkyl halide, can proceed through either elimination (E1 or E2) or substitution (SN1) pathways, depending on the reaction conditions. Elimination reactions typically yield a mixture of isomeric alkenes: 1-methylcyclopentene, 3-methylcyclopentene, and methylenecyclopentane. Substitution reactions, in the presence of a nucleophilic solvent like methanol, would produce 1-methoxy-1-methylcyclopentane (B14697417), while reaction with water would yield 1-methylcyclopentanol. Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for separating and identifying these products.
Comparative Analysis of Mass Spectra
The electron ionization (EI) mass spectra of the potential products exhibit distinct fragmentation patterns that allow for their unambiguous identification. The molecular ion peak (M⁺) and key fragment ions for each compound are summarized below.
| Compound | Molecular Formula | Molecular Weight | Key m/z Ratios (Relative Abundance %) |
| 1-Methylcyclopentene | C₆H₁₀ | 82.14 | 82 (M⁺, 31), 67 (100) , 81 (18), 41 (16), 39 (14) |
| 3-Methylcyclopentene | C₆H₁₀ | 82.14 | 82 (M⁺, 25), 67 (100) , 81 (8), 54 (13), 41 (18), 39 (16) |
| Methylenecyclopentane | C₆H₁₀ | 82.14 | 82 (M⁺, 40), 67 (100) , 81 (10), 54 (20), 41 (25), 39 (28) |
| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | 100 (M⁺, 5), 85 (100) , 82 (15), 71 (30), 57 (80), 43 (75) |
| 1-Methoxy-1-methylcyclopentane | C₇H₁₄O | 114.19 | 114 (M⁺, 2), 99 (100) , 83 (10), 71 (20), 55 (15), 43 (30) |
Note: The base peak (most intense peak) is indicated in bold . Data is compiled from the NIST WebBook and other spectral databases.
The three alkene isomers, while sharing the same molecular weight, can be distinguished by the relative abundances of their fragment ions. Although all three show a prominent peak at m/z 67, corresponding to the loss of a methyl group, the relative intensity of the molecular ion and other fragments can help in their differentiation. For the substitution products, the fragmentation is guided by the functional group. 1-Methylcyclopentanol shows a characteristic loss of a methyl group to form the base peak at m/z 85. Similarly, 1-methoxy-1-methylcyclopentane displays a base peak at m/z 99, resulting from the loss of a methyl group.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the separation and identification of the reaction products of this compound using GC-MS.
1. Sample Preparation:
-
Quench the reaction mixture and extract the organic products using a suitable solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent to obtain the crude product mixture.
-
Dilute an aliquot of the crude mixture in a volatile solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 1 mg/mL for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Mode: Full scan.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the individual components by comparing their mass spectra with reference spectra from a library (e.g., NIST, Wiley).
-
Confirm identifications by matching retention times with authentic standards, if available.
-
Determine the relative abundance of each product from the peak areas in the TIC.
Workflow and Logic Diagrams
The following diagrams illustrate the reaction pathways and the analytical workflow.
Caption: Potential elimination and substitution reaction pathways of this compound.
Caption: A generalized workflow for the GC-MS analysis of reaction products.
A Comparative Analysis of the Reactivity of 1-Bromo-1-methylcyclopentane and 1-Bromo-1-methylcyclohexane in Solvolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of two cyclic tertiary alkyl halides: 1-bromo-1-methylcyclopentane and 1-bromo-1-methylcyclohexane (B3058953). The focus is on their behavior in solvolysis reactions, a fundamental process in organic synthesis and relevant to understanding reaction mechanisms in drug development. This analysis is supported by experimental data on reaction rates, product distributions, and detailed mechanistic explanations.
Introduction to Reactivity
Both this compound and 1-bromo-1-methylcyclohexane are tertiary alkyl halides. Due to the steric hindrance around the carbon atom bonded to the bromine, they do not readily undergo bimolecular nucleophilic substitution (SN2). Instead, their reactivity is dominated by unimolecular pathways: SN1 (substitution) and E1 (elimination). These reactions proceed through a common carbocation intermediate, and the rate of reaction is primarily determined by the stability of this intermediate.
Reaction Mechanism: SN1 and E1 Solvolysis
In a solvolysis reaction, the solvent acts as the nucleophile. For both compounds, the reaction begins with the slow, rate-determining departure of the bromide ion to form a planar tertiary carbocation. This carbocation is then rapidly attacked by a solvent molecule (e.g., ethanol) to yield a substitution product (an ether), or a proton is removed from an adjacent carbon to form elimination products (alkenes).
Quantitative Reactivity Comparison
Experimental data reveals a significant difference in the solvolysis rates between the two compounds. This compound reacts substantially faster than its six-membered ring counterpart.
| Compound | Solvent System | Relative Rate of Solvolysis | Reference |
| This compound | Polar Solvents | ~100 | [1] |
| 1-Bromo-1-methylcyclohexane | Polar Solvents | 1 | [1] |
This pronounced rate difference is attributed to the inherent strain within the ring structures and how that strain is affected upon forming the carbocation intermediate.
The Role of Carbocation Stability and Ring Strain
The key to understanding the reactivity difference lies in the concept of I-strain (internal strain), which involves changes in angle and torsional strain when transitioning from an sp³-hybridized carbon to an sp²-hybridized carbocation.
-
This compound: The cyclopentane (B165970) ring has significant torsional (eclipsing) strain due to its nearly planar structure. The starting material has an sp³-hybridized carbon with bond angles of approximately 109.5°. Upon ionization, this carbon becomes sp²-hybridized, preferring a 120° bond angle. This change helps to relieve some of the inherent eclipsing strain in the five-membered ring. The transition state leading to the carbocation is therefore stabilized, lowering the activation energy and increasing the reaction rate.[2]
-
1-Bromo-1-methylcyclohexane: The cyclohexane (B81311) ring exists in a stable, strain-free chair conformation where all bond angles are close to the ideal 109.5° and torsional strain is minimized. The formation of a planar, sp²-hybridized carbocation disrupts this stable conformation, introducing angle and torsional strain. This destabilizes the transition state, leading to a higher activation energy and a slower reaction rate.[2]
Product Distribution
Both substrates yield a mixture of substitution (SN1) and elimination (E1) products. The elimination reaction can produce different isomeric alkenes.
| Reactant | Substitution Product (SN1) | Elimination Products (E1) | Major E1 Product |
| This compound | 1-Ethoxy-1-methylcyclopentane | 1-Methylcyclopentene, Methylenecyclopentane | 1-Methylcyclopentene |
| 1-Bromo-1-methylcyclohexane | 1-Ethoxy-1-methylcyclohexane | 1-Methylcyclohexene, Methylenecyclohexane | 1-Methylcyclohexene |
*Assuming solvolysis in ethanol (B145695).
The regioselectivity of the elimination reaction is governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene is typically the major product.[3][4] For both reactants, the major elimination product is the trisubstituted alkene (1-methylcyclopentene or 1-methylcyclohexene) rather than the less stable disubstituted exocyclic alkene.
Experimental Protocols
A. Determining the Rate of Solvolysis
A common method to compare the solvolysis rates is to monitor the production of hydrobromic acid (HBr) over time.
Objective: To determine the first-order rate constants for the solvolysis of this compound and 1-bromo-1-methylcyclohexane.
Materials:
-
This compound
-
1-bromo-1-methylcyclohexane
-
Solvent: 80% aqueous ethanol (v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Bromophenol blue indicator
-
Constant temperature water bath (e.g., 25°C or 50°C)
-
Burette, pipettes, flasks
Procedure:
-
Preparation: Prepare a solution of the alkyl halide in the solvent (e.g., 0.1 M). For each compound, prepare several sealed ampoules or reaction flasks containing a precise volume of this solution.
-
Reaction Initiation: Place the flasks into a constant temperature water bath to start the reaction.
-
Titration: At regular time intervals, remove a flask from the bath and quench the reaction by placing it in an ice bath.
-
Analysis: Add a few drops of bromophenol blue indicator to the quenched solution. Titrate the HBr produced with the standardized NaOH solution until the indicator changes color (from yellow to blue). Record the volume of NaOH used.
-
Data Processing: The concentration of HBr produced at time t is proportional to the amount of alkyl halide that has reacted. The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t and V∞ is the volume at the completion of the reaction. The slope of this line will be -k.
B. Product Analysis via Gas Chromatography (GC)
Objective: To identify and quantify the substitution and elimination products.
Procedure:
-
Allow the solvolysis reaction to proceed to completion.
-
Extract the organic products from the reaction mixture using a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer to remove any remaining acid and dry it over an anhydrous salt (e.g., MgSO₄).
-
Concentrate the solution carefully.
-
Inject a sample of the product mixture into a gas chromatograph (GC) equipped with an appropriate column (e.g., a nonpolar capillary column).
-
Identify the products by comparing their retention times to those of authentic standards.
-
Determine the relative amounts of each product by integrating the peak areas in the chromatogram.
Summary and Conclusion
The reactivity of this compound in solvolysis reactions is approximately 100 times greater than that of 1-bromo-1-methylcyclohexane.[1] This significant difference is not due to the inherent stability of the final carbocation itself, but rather the energetic favorability of reaching the transition state. The formation of the carbocation from the cyclopentyl system relieves pre-existing torsional strain, thus lowering the activation energy. Conversely, forming a carbocation from the stable chair conformation of the cyclohexyl system introduces new strain, raising the activation energy. For professionals in drug development and organic synthesis, this principle highlights how subtle changes in ring size can dramatically influence reaction rates and the feasibility of synthetic pathways involving carbocation intermediates.
References
Kinetic Studies of Solvolysis for 1-Bromo-1-methylcyclopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solvolysis kinetics of 1-bromo-1-methylcyclopentane, a tertiary alkyl halide. The content is designed to offer objective performance comparisons with alternative substrates, supported by experimental data and detailed protocols.
Introduction to Solvolysis of Tertiary Alkyl Halides
Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. For tertiary alkyl halides such as this compound, the reaction typically proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. This process involves the formation of a carbocation intermediate in the rate-determining step, followed by nucleophilic attack by the solvent. The stability of this carbocation intermediate is a key factor influencing the reaction rate.
The solvolysis of this compound in a protic solvent (e.g., methanol, ethanol, water) results in the formation of substitution products, where the bromine atom is replaced by the solvent molecule's nucleophilic group, and elimination products (alkenes).
Reaction Mechanism and Intermediates
The solvolysis of this compound proceeds via a well-established Sₙ1 pathway. The reaction begins with the departure of the bromide ion, a good leaving group, to form a stable tertiary carbocation.[1] This carbocation is the initial intermediate. In a solvent like methanol, this intermediate is then attacked by the solvent, acting as a nucleophile.[1] Subsequent deprotonation of the resulting oxonium ion by another solvent molecule yields the final substitution product, 1-methoxy-1-methylcyclopentane.[1]
Simultaneously, the carbocation can undergo an E1 elimination reaction where a solvent molecule acts as a base, abstracting a proton from a carbon adjacent to the carbocation center, leading to the formation of alkenes.
Below is a diagram illustrating the Sₙ1 solvolysis pathway for this compound in a generic alcohol solvent (ROH).
References
Determining Product Ratios in Elimination Reactions: A Comparative Guide to Gas Chromatography
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the precise quantification of product isomers from elimination reactions is paramount. Elimination reactions, such as the dehydration of alcohols or dehydrohalogenation of alkyl halides, often yield a mixture of alkene isomers (e.g., positional isomers like 1-butene (B85601) vs. 2-butene, and stereoisomers like cis/Z vs. trans/E). The ratio of these products is dictated by mechanistic pathways (E1 vs. E2) and regiochemical and stereochemical principles like Zaitsev's and Hofmann's rules.[1][2][3] For researchers and drug development professionals, accurately determining this product ratio is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the purity of the final product.
Gas chromatography (GC) stands out as a powerful and widely adopted analytical technique for this purpose.[1][4][5] Its high resolving power allows for the efficient separation of volatile alkene isomers, and when coupled with a flame ionization detector (FID), it provides sensitive and quantitative data on the relative abundance of each product.[6]
This guide provides a comparative overview of using gas chromatography for determining product ratios in elimination reactions, details a typical experimental protocol, and presents a performance comparison with an alternative method, Nuclear Magnetic Resonance (NMR) spectroscopy.
Case Study: Dehydration of 2-Butanol (B46777)
A classic example is the acid-catalyzed dehydration of 2-butanol, which produces three isomeric butene products: 1-butene, trans-2-butene (E-2-butene), and cis-2-butene (B86535) (Z-2-butene).[4][7][8] The relative amounts of these products depend on their thermodynamic stabilities, with the more substituted and sterically favored trans-2-butene typically being the major product according to Zaitsev's rule.[1][8]
Experimental Protocol: GC Analysis of 2-Butanol Dehydration Products
This protocol outlines the steps for conducting the reaction and analyzing the gaseous product mixture by GC.
Reaction Setup:
-
In a conical vial equipped with a spin vane, add 2-butanol and a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[8]
-
Assemble a gas collection apparatus. This typically involves connecting the reaction vial via tubing to an inverted collection tube filled with water in a water bath.[1][8]
-
Gently heat the reaction mixture to initiate the dehydration reaction. The butene products, being gases at room temperature, will displace the water in the collection tube.[8]
-
Once a sufficient volume of gas is collected (e.g., 4 mL), cease heating and allow the apparatus to cool.[9]
Gas Chromatography Analysis:
-
Sample Collection: Using a gas-tight syringe, carefully withdraw a small sample (e.g., 0.5 mL) of the collected gaseous product mixture from the collection tube through the septum.[1][9]
-
Injection: Immediately inject the gas sample into the gas chromatograph.[10]
-
GC Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar capillary column (e.g., DB-5 or similar) is suitable for separating hydrocarbons.[11]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[12]
-
Temperatures:
-
Injector Port: ~150°C (to ensure rapid volatilization).
-
Detector: ~200°C.
-
Oven: An isothermal program at a low temperature (e.g., 35-40°C) is often sufficient for separating low-boiling butene isomers.
-
-
-
Data Acquisition: The detector signal is recorded over time, producing a chromatogram. The time taken for each component to travel through the column is its retention time, and the area under each peak is proportional to the amount of that component in the mixture.[12][13]
Data Presentation and Interpretation
The elution order of the butene isomers from a non-polar GC column is primarily determined by their boiling points.
-
1-Butene (boiling point: -6.3°C)
-
trans-2-Butene (boiling point: 0.9°C)
-
cis-2-Butene (boiling point: 3.7°C)
Therefore, the peak with the shortest retention time corresponds to 1-butene, followed by trans-2-butene, and then cis-2-butene.
The relative product ratio is calculated from the integrated areas of the peaks in the chromatogram. Assuming the FID detector responds similarly to each isomer, the percent composition can be determined by dividing the area of an individual peak by the total area of all product peaks and multiplying by 100.[13][14]
Table 1: Illustrative GC Data for Dehydration of 2-Butanol
| Peak Identity | Retention Time (min) | Peak Area (arbitrary units) | Percent Composition (%) |
| 1-Butene | 2.5 | 1,200 | 10.0 |
| trans-2-Butene | 3.1 | 7,800 | 65.0 |
| cis-2-Butene | 3.5 | 3,000 | 25.0 |
| Total | 12,000 | 100.0 |
Note: Data are illustrative. Actual retention times and ratios depend on specific experimental conditions.
This data clearly shows that trans-2-butene is the major product, consistent with Zaitsev's rule.[1][4]
Experimental Workflow Diagram
Caption: Workflow for determining elimination product ratios using GC.
Comparison with an Alternative Method: NMR Spectroscopy
While GC is highly effective, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another common technique for determining product ratios.[15][16] It provides structural information and can be used for quantification by integrating the signals corresponding to unique protons in each isomer.
Table 2: Performance Comparison of GC-FID vs. ¹H NMR for Product Ratio Analysis
| Feature | Gas Chromatography (GC-FID) | ¹H NMR Spectroscopy |
| Principle | Physical separation based on volatility and interaction with a stationary phase, followed by detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative data.[17] |
| Sensitivity | Very high (low ng/mL to µg/mL).[17][18] Excellent for detecting minor products. | Lower sensitivity (µg/mL to mg/mL range).[17][18] May not detect trace-level isomers. |
| Resolution | Excellent for separating volatile isomers with small differences in boiling points. | Depends on the chemical shift differences. Signals from different isomers can overlap, complicating analysis. |
| Sample Prep | Simple for gaseous products. For liquids, requires dissolution in a volatile solvent. Sample is consumed. | Simple dissolution in a deuterated solvent. The technique is non-destructive.[17] |
| Analysis Time | Relatively fast per sample (typically 5-30 minutes), but requires instrument setup and calibration.[19] | Very fast acquisition per sample (a few minutes), but sample preparation can be more involved.[19][20] |
| Quantification | Highly accurate, based on peak area. Assumes similar detector response or requires response factors for high accuracy.[14] | Can provide absolute quantification (qNMR). Accuracy depends on signal-to-noise, relaxation delays, and clear signal integration. |
| Cost & Complexity | Lower initial instrument cost. Operation is relatively straightforward for routine analyses. | Higher initial instrument cost. Requires more specialized expertise for operation and data interpretation. |
| Key Advantage | Superior separation capability for complex mixtures of volatile compounds. | Provides detailed structural confirmation of products alongside quantification. |
Conclusion
For the specific task of determining the product ratio of volatile alkene isomers from elimination reactions, Gas Chromatography with Flame Ionization Detection (GC-FID) is often the superior method. Its exceptional resolving power and high sensitivity allow for the clear separation and accurate quantification of products, even those present in small amounts.[4][5] While ¹H NMR is an invaluable tool for structural elucidation and can be used for quantification, it may face challenges with signal overlap and lower sensitivity for this particular application.[18] The choice of technique will ultimately depend on sample volatility, the complexity of the product mixture, the required level of sensitivity, and the availability of instrumentation. However, for routine, high-throughput analysis in both research and industrial settings, GC provides a robust, reliable, and efficient solution.
References
- 1. Dehydration of 2-butanol Lab Report | Augusta University - Edubirdie [edubirdie.com]
- 2. studylib.net [studylib.net]
- 3. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experiment 9: Dehydration of 2-Butanol via Gas Collection & Gas Chromatography Analysis Flashcards by Yeajin Park [brainscape.com]
- 8. brainmass.com [brainmass.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. ipl.org [ipl.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. benchchem.com [benchchem.com]
- 18. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sciencemadness Discussion Board - GC/MS vs. NMR for unknown sample anaylsis - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of SN1 Reaction Rates in Tertiary Cycloalkyl Bromides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SN1 Solvolysis Rates of Tertiary Cycloalkyl Bromides with Supporting Experimental Data.
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental process in organic chemistry, pivotal in the synthesis of a vast array of molecules, including active pharmaceutical ingredients. The rate of an SN1 reaction is critically dependent on the stability of the carbocation intermediate formed in the rate-determining step. In the context of cyclic systems, the inherent ring strain and stereoelectronic effects of cycloalkanes can significantly influence the stability of the carbocation and, consequently, the reaction rate. This guide provides a comparative analysis of the SN1 solvolysis rates of a series of tertiary cycloalkyl bromides: 1-bromo-1-methylcyclopropane (B1340669), 1-bromo-1-methylcyclobutane, 1-bromo-1-methylcyclopentane, and 1-bromo-1-methylcyclohexane.
Quantitative Comparison of Solvolysis Rates
The solvolysis of tertiary cycloalkyl bromides in a polar protic solvent, such as aqueous ethanol (B145695), proceeds via an SN1 mechanism. The rate of this reaction is a direct reflection of the ease of formation of the corresponding tertiary cycloalkyl carbocation. The following table summarizes the first-order rate constants (k) for the solvolysis of 1-bromo-1-methylcycloalkanes in 80% ethanol at 25°C, as determined by H.C. Brown and M. Borkowski.
| Compound | Structure | Ring Size | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate |
| 1-Bromo-1-methylcyclohexane | 1-bromo-1-methylcyclohexane | 6 | 1.0 x 10⁻⁶ | 1 |
| This compound | This compound | 5 | 4.3 x 10⁻⁵ | 43 |
| 1-Bromo-1-methylcyclobutane | 1-bromo-1-methylcyclobutane | 4 | 1.1 x 10⁻⁵ | 11 |
| 1-Bromo-1-methylcyclopropane | 1-bromo-1-methylcyclopropane | 3 | Not available | Estimated to be very high |
Discussion of Reactivity Trends
The observed trend in reaction rates (cyclopentyl > cyclobutyl > cyclohexyl) can be rationalized by considering the concept of "I-strain" (internal strain), a term coined by H.C. Brown. I-strain refers to the change in ring strain when the hybridization of a ring atom changes.
-
Cyclohexane (B81311) System: The chair conformation of cyclohexane has ideal tetrahedral bond angles (109.5°). Upon ionization to the sp²-hybridized carbocation, the ideal bond angle becomes 120°. This transition introduces angle strain into the six-membered ring, making the formation of the carbocation, and thus the SN1 reaction, relatively slow.
-
Cyclopentane System: Cyclopentane exists in a puckered envelope or half-chair conformation with significant angle strain and torsional strain. The transition to a planar sp² carbocation relieves some of this strain. This relief of strain provides a driving force for the ionization, resulting in a significantly faster SN1 reaction rate compared to the cyclohexane derivative.
-
Cyclobutane System: Cyclobutane is a highly strained ring with bond angles of approximately 88°. The formation of an sp² carbocation with its preferred 120° bond angle would be expected to increase ring strain. However, the solvolysis rate is still faster than that of the cyclohexyl system. This suggests that other factors, such as the relief of torsional strain upon ionization, also play a crucial role.
-
Cyclopropane (B1198618) System: The cyclopropane ring possesses immense angle strain. The external orbitals of the C-C bonds in cyclopropane have significant p-character, allowing them to overlap with the empty p-orbital of an adjacent carbocation. This "bisected" conformation provides substantial electronic stabilization to the carbocation, leading to a very high solvolysis rate.
Experimental Protocols
The determination of the solvolysis rates for the tertiary cycloalkyl bromides was conducted using a titrimetric method to monitor the production of hydrobromic acid (HBr) as a function of time.
Materials:
-
Tertiary cycloalkyl bromide (1-bromo-1-methylcycloalkane)
-
80% (v/v) Ethanol-water solution
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 N)
-
Phenolphthalein (B1677637) indicator
-
Acetone (B3395972) (to quench the reaction)
-
Constant temperature bath (25.0 ± 0.02 °C)
-
Burette, pipettes, and volumetric flasks
Procedure:
-
A solution of the tertiary cycloalkyl bromide in 80% ethanol is prepared to a concentration of approximately 0.1 M.
-
The reaction vessel, containing a known volume of the alkyl bromide solution, is placed in a constant temperature bath to equilibrate.
-
At timed intervals, aliquots of the reaction mixture are withdrawn and immediately added to a flask containing cold acetone to quench the reaction.
-
A few drops of phenolphthalein indicator are added to the quenched sample.
-
The amount of HBr produced is determined by titrating the sample with a standardized solution of NaOH until the pink endpoint is reached.
-
The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume of NaOH required at time t.
Visualization of Factors Influencing SN1 Reaction Rates
The following diagram illustrates the key factors that govern the rate of SN1 reactions in tertiary cycloalkyl bromides.
Caption: Key determinants of SN1 reaction rates in cyclic systems.
A Comparative Guide to Theoretical vs. Experimental Yield in Grignard Reactions
The Grignard reaction is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds.[1][2] For researchers, scientists, and professionals in drug development, accurate determination of reaction efficiency is paramount. This guide provides a detailed comparison between theoretical and experimental yield calculations for the Grignard reaction, supported by experimental protocols and data.
Understanding Yield: Theoretical vs. Experimental
Theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no loss of product.[3] This calculation is based on the stoichiometry of the balanced chemical equation and is determined by the limiting reactant.[4][5] The experimental yield (or actual yield) is the measured amount of product obtained after the reaction, purification, and isolation procedures are complete.[6] The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a key indicator of a reaction's efficiency.
Calculating the Theoretical Yield
The calculation of theoretical yield is a stoichiometric exercise that precedes the actual experiment. It allows chemists to anticipate the maximum possible outcome of a reaction.
Key Steps for Calculation:
-
Balanced Chemical Equation: Write the balanced chemical equation for the specific Grignard reaction. For example, the reaction of an aryl halide with magnesium to form a Grignard reagent, which then reacts with a ketone.
-
Determine Moles of Reactants: Calculate the number of moles of each reactant using their mass and molar mass. For liquid reactants, density is used to convert volume to mass.[7]
-
Identify the Limiting Reactant: The limiting reactant is the reactant that will be consumed first, thereby limiting the amount of product that can be formed.[5] This is determined by comparing the mole ratio of the reactants to the stoichiometric ratio in the balanced equation.[8]
-
Calculate Moles of Product: Use the stoichiometry of the reaction to calculate the number of moles of product that can be formed from the limiting reactant.
-
Calculate Theoretical Yield in Grams: Convert the moles of product to grams using the product's molar mass.[7]
Example Calculation Table:
| Reactant | Molecular Weight ( g/mol ) | Amount Used | Moles | Stoichiometric Ratio (to Product) | Moles of Product (Theoretical) | Theoretical Yield (g) |
| Bromobenzene (B47551) | 157.01 | 4.5 mL (d=1.49 g/mL) | 0.0427 | 2 | 0.0214 | 5.57 |
| Magnesium | 24.31 | 1.0 g | 0.0411 | 2 | 0.0206 | 5.36 |
| Methyl Benzoate (B1203000) | 136.15 | 2.5 mL (d=1.09 g/mL) | 0.0200 | 1 | 0.0200 | 5.21 |
| Product: Triphenylmethanol (B194598) | 260.34 |
In this example, based on a 2:1 stoichiometry for the Grignard reagent to the ester, methyl benzoate is the limiting reactant, and the theoretical yield of triphenylmethanol is 5.21 g.
Experimental Protocol for a Grignard Reaction: Synthesis of Triphenylmethanol
This protocol outlines the synthesis of triphenylmethanol from bromobenzene and methyl benzoate, a common undergraduate and research laboratory experiment.
I. Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Glassware Preparation: All glassware (round-bottom flask, Claisen adapter, condenser) must be rigorously dried in an oven to remove any trace of water, which would quench the Grignard reagent.[9][10]
-
Apparatus Setup: Assemble the dried glassware. A drying tube filled with a desiccant (e.g., calcium chloride) should be placed on top of the condenser to protect the reaction from atmospheric moisture.[11]
-
Reactant Addition: Place magnesium turnings in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[1][11]
-
Initiation: Add a small portion of a solution of bromobenzene in anhydrous diethyl ether to the magnesium. The reaction is typically initiated by gentle heating or crushing the magnesium turnings to expose a fresh surface.[9][12] Initiation is marked by the disappearance of the iodine color and the appearance of a cloudy or grayish solution.[13]
-
Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[9] After the addition is complete, the reaction may be stirred and refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[10]
II. Reaction with Methyl Benzoate
-
Addition of Electrophile: Cool the flask containing the phenylmagnesium bromide solution in an ice bath. Slowly add a solution of methyl benzoate in anhydrous ether dropwise with stirring.[1]
-
Reaction Completion: After the addition, allow the mixture to stir at room temperature. The reaction is often exothermic.[10]
III. Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 3M HCl or H₂SO₄) or a saturated aqueous solution of ammonium (B1175870) chloride to quench any unreacted Grignard reagent and to protonate the alkoxide product.[9][11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[14] Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine) to help break any emulsions.[9][11]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[11]
-
Isolation: Decant or filter the dried solution and evaporate the solvent to obtain the crude product.[9]
-
Purification: Purify the crude triphenylmethanol by recrystallization from a suitable solvent like 2-propanol or by trituration with a nonpolar solvent like petroleum ether to remove nonpolar side products such as biphenyl.[9][11]
-
Drying and Weighing: Thoroughly dry the purified crystals to a constant weight. This final weight is the experimental yield .[5]
Comparison: Theoretical vs. Experimental Yield
| Feature | Theoretical Yield | Experimental Yield |
| Definition | Maximum possible product based on stoichiometry.[3] | Actual amount of product isolated from the reaction.[6] |
| Basis | Calculated from the limiting reactant.[4] | Physically measured on a balance. |
| Value | A single, calculated maximum value. | Varies with experimental conditions and technique. |
| Factors | Stoichiometry of the balanced equation. | Reaction conditions, side reactions, purification losses, and experimental errors.[12] |
Factors Reducing Experimental Yield
The experimental yield is almost always lower than the theoretical yield. Several factors contribute to this discrepancy:
-
Incomplete Reaction: The reaction may not proceed to 100% completion.
-
Side Reactions: The highly reactive Grignard reagent can participate in side reactions. A common side product is biphenyl, formed from the reaction of the Grignard reagent with unreacted aryl halide (Wurtz coupling).[1][9]
-
Quenching by Water: Grignard reagents are strong bases and will react with any acidic protons, especially from water in the glassware or solvent, to form an alkane, thus reducing the amount of reagent available to react with the electrophile.[11][15]
-
Mechanical Losses: Product can be lost during transfers between glassware, extractions, and filtration steps.[1]
-
Purification Losses: A portion of the product will inevitably be lost during recrystallization or chromatography, as some will remain dissolved in the mother liquor.[1]
Data Presentation: Yield Analysis under Varied Conditions
The following table presents hypothetical data to illustrate how reaction conditions can affect the experimental yield and, consequently, the percent yield.
| Trial | Aryl Halide | Electrophile | Solvent Condition | Theoretical Yield (g) | Experimental Yield (g) | Percent Yield (%) |
| 1 | Bromobenzene | Methyl Benzoate | Anhydrous Ether | 5.21 | 4.17 | 80.0 |
| 2 | Bromobenzene | Methyl Benzoate | Ether (not fully anhydrous) | 5.21 | 2.61 | 50.1 |
| 3 | Iodobenzene | Acetone | Anhydrous THF | 4.35 | 3.78 | 86.9 |
| 4 | Bromobenzene | Carbon Dioxide | Anhydrous Ether | 3.88 | 3.22 | 83.0 |
Visualizing the Process and Influencing Factors
The following diagrams illustrate the workflow for yield determination and the factors that can negatively impact the experimental outcome.
Caption: Workflow for calculating theoretical, experimental, and percent yield.
Caption: Factors that contribute to a lower experimental yield.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mt.com [mt.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. Solved Please 1) calculate the theoretical yield and percent | Chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. odp.library.tamu.edu [odp.library.tamu.edu]
- 15. byjus.com [byjus.com]
A Comparative Guide to E1 and E2 Transition States: The Case of 1-Bromo-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
The elimination reactions of alkyl halides are fundamental in organic synthesis for the creation of alkenes. The competition between the unimolecular (E1) and bimolecular (E2) pathways is dictated by substrate structure, reaction conditions, and the nature of the transition states involved. This guide provides an in-depth analysis of the E1 and E2 reactions of 1-bromo-1-methylcyclopentane, a model tertiary alkyl halide, with a focus on the distinct characteristics of their respective transition states and the experimental conditions used to favor one pathway over the other.
E1 vs. E2: A Mechanistic Overview
This compound can undergo elimination to form two primary alkene products: the more substituted (Zaitsev) product, 1-methylcyclopentene (B36725), and the less substituted (Hofmann) product, methylenecyclopentane. The pathway taken, and thus the product distribution, is critically dependent on the reaction mechanism.
-
The E1 Mechanism: A two-step process initiated by the slow, rate-determining departure of the leaving group to form a stable tertiary carbocation intermediate.[1] This is followed by a fast deprotonation step by a weak base to form the alkene.[1] The E1 pathway involves two distinct transition states.
-
The E2 Mechanism: A single, concerted step where a strong base abstracts a proton from a β-carbon at the same time as the carbon-halogen bond breaks and the π-bond forms.[2] This pathway proceeds through a single, high-energy transition state.[2]
The logical flow of these competing reactions is illustrated below.
Analysis of Transition States
The structure and energy of the transition state(s) are paramount in determining the reaction rate and product distribution.
E1 Transition States:
-
First Transition State (TS1): This is the transition state for the rate-determining step and involves the cleavage of the C-Br bond. It has significant carbocation character, and its energy is lowered by factors that stabilize the resulting carbocation. Polar protic solvents are particularly effective at stabilizing this charge separation through solvation, thus accelerating E1 reactions.[3]
-
Second Transition State (TS2): This lower-energy transition state involves the abstraction of a β-proton by a weak base (often the solvent). Since the most stable alkene is generally the most substituted one (Zaitsev's Rule), the transition state leading to 1-methylcyclopentene is lower in energy than that leading to methylenecyclopentane.
E2 Transition State: The E2 reaction proceeds through a single transition state where the β-proton, the two carbons, and the leaving group are ideally aligned in an anti-periplanar geometry.[4] In this transition state, the C-H and C-Br bonds are partially broken, the C=C π-bond is partially formed, and the base-H bond is partially formed. The rate of an E2 reaction is sensitive to the strength of the base, as the base is directly involved in this rate-determining step.[5] Steric hindrance can raise the energy of the transition state leading to the Zaitsev product, especially when a bulky base is used, which can result in the formation of the Hofmann product as the major isomer.[6]
Quantitative Comparison and Product Distribution
| Parameter | E1 Reaction (Solvolysis) | E2 Reaction (Small Base) | E2 Reaction (Bulky Base) |
| Typical Conditions | Heat in polar protic solvent (e.g., Ethanol) | Sodium Ethoxide (NaOEt) in Ethanol (B145695) | Potassium tert-Butoxide (KOtBu) in tert-Butanol (B103910) |
| Base Strength | Weak | Strong, non-hindered | Strong, sterically hindered |
| Mechanism | Two steps, via carbocation | Single, concerted step | Single, concerted step |
| Rate Law | rate = k[Alkyl Halide][7] | rate = k[Alkyl Halide][Base][2] | rate = k[Alkyl Halide][Base][2] |
| Major Alkene Product | 1-Methylcyclopentene (Zaitsev) | 1-Methylcyclopentene (Zaitsev) | Methylenecyclopentane (Hofmann) |
| Alkene Yield | Low (SN1 is major competitor) | High | High |
| Supporting Data | Solvolysis of t-butyl bromide in ethanol yields only 19% alkene (the rest is SN1 product).[8] | Reaction of 2-bromo-2-methylbutane (B1582447) with KOEt yields 70% Zaitsev product.[6] | Reaction of 2-bromo-2-methylbutane with KOtBu yields 72% Hofmann ("anti-Zaitsev") product.[6] |
Note: Supporting data is for analogous tertiary alkyl halides and serves to illustrate the expected chemical principles.
Experimental Protocols
Detailed methodologies for selectively promoting E1 and E2 reactions of this compound are provided below. Product analysis is typically performed using gas chromatography to separate and quantify the isomeric alkene products.[9]
Protocol 1: E1 Elimination via Solvolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with absolute ethanol (20 mL per gram of substrate).
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting product mixture (containing alkenes and SN1 ether product) by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio.
Protocol 2: E2 Elimination using a Bulky Base
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol (25 mL per gram of base).
-
Addition of Substrate: Cool the solution in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous tert-butanol (5 mL) dropwise over 15 minutes.
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Workup and Extraction: Quench the reaction by slowly adding cold deionized water (30 mL). Transfer to a separatory funnel and extract with pentane (B18724) (3 x 20 mL).
-
Purification: Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (alkene products are volatile).
-
Analysis: Analyze the product by GC-MS to determine the ratio of 1-methylcyclopentene to methylenecyclopentane.
The general workflow for conducting and analyzing these elimination experiments is outlined in the following diagram.
References
- 1. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
Spectroscopic Showdown: A Comparative Guide to the Identification of 1-Methylcyclopentene and Methylenecyclopentane
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric impurities is a critical aspect of quality control and reaction monitoring. This guide provides a detailed comparison of the spectroscopic signatures of two common isomers, 1-methylcyclopentene (B36725) and methylenecyclopentane, to facilitate their differentiation and characterization.
This publication outlines the key distinguishing features in the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) spectra of 1-methylcyclopentene and methylenecyclopentane. The comparative data is presented in easily digestible tables, and detailed experimental protocols for each analytical technique are provided to support the reproduction of these results.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the unambiguous identification of 1-methylcyclopentene and methylenecyclopentane.
Table 1: ¹H NMR and ¹³C NMR Data
| Spectroscopy | 1-Methylcyclopentene | Methylenecyclopentane | Key Differentiating Features |
| ¹H NMR (CDCl₃, ppm) | ~5.30 (m, 1H, =C-H), ~2.24 (m, 4H, allylic CH₂), ~1.89 (m, 2H, CH₂), ~1.72 (s, 3H, =C-CH₃)[1] | ~4.85 (s, 2H, =CH₂), ~2.30 (t, 4H, allylic CH₂), ~1.70 (quintet, 2H, CH₂) | 1-Methylcyclopentene shows a single vinylic proton around 5.30 ppm and a methyl singlet at ~1.72 ppm. Methylenecyclopentane displays two vinylic protons as a singlet around 4.85 ppm and lacks a methyl singlet in the vinylic region. |
| ¹³C NMR (CDCl₃, ppm) | ~146.0 (C, C=C-CH₃), ~122.1 (CH, C=C-H), ~35.4 (CH₂), ~33.1 (CH₂), ~23.5 (CH₂), ~15.2 (CH₃)[1] | ~150.0 (C, C=CH₂), ~105.0 (CH₂, =CH₂), ~34.0 (CH₂), ~26.0 (CH₂) | The most significant difference is in the vinylic region. 1-Methylcyclopentene has two sp² carbons, one quaternary (~146.0 ppm) and one tertiary (~122.1 ppm). Methylenecyclopentane also has two sp² carbons, but one is quaternary (~150.0 ppm) and the other is a methylene (B1212753) carbon (~105.0 ppm). |
Table 2: Infrared (IR) and Raman Spectroscopy Data
| Spectroscopy | 1-Methylcyclopentene | Methylenecyclopentane | Key Differentiating Features |
| IR (cm⁻¹) | ~3045 (=C-H stretch), ~2950-2850 (C-H stretch), ~1650 (C=C stretch), ~815 (=C-H bend)[1] | ~3070 (=C-H stretch), ~2950-2850 (C-H stretch), ~1655 (C=C stretch), ~880 (=C-H bend, out-of-plane) | The out-of-plane =C-H bending vibration is a key diagnostic tool. 1-Methylcyclopentene, being a trisubstituted alkene, shows a strong band around 815 cm⁻¹. Methylenecyclopentane, a 1,1-disubstituted alkene, exhibits a strong band at a higher frequency, around 880 cm⁻¹. |
| Raman (cm⁻¹) | Data not readily available in detail, but a C=C stretch is expected around 1650 cm⁻¹.[2][3] | A prominent C=C stretching band is observed. | The C=C stretching frequency can be a useful indicator. The endocyclic double bond in 1-methylcyclopentene is expected to have a slightly different Raman shift compared to the exocyclic double bond in methylenecyclopentane. |
Table 3: Mass Spectrometry (MS) Data
| Technique | 1-Methylcyclopentene | Methylenecyclopentane | Key Differentiating Features |
| MS (m/z) | Molecular Ion (M⁺): 82. Key Fragments: 67 (M-15, loss of CH₃)[4] | Molecular Ion (M⁺): 82. Key Fragments: 67 (M-15, loss of CH₃), 54 (retro-Diels-Alder) | Both isomers have the same molecular weight and will show a molecular ion peak at m/z 82. The fragmentation patterns are expected to be very similar, with a prominent peak at m/z 67 corresponding to the loss of a methyl group. However, subtle differences in the relative intensities of other fragment ions may exist. Methylenecyclopentane can undergo a retro-Diels-Alder fragmentation, which would lead to a fragment at m/z 54. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid hydrocarbon samples such as 1-methylcyclopentene and methylenecyclopentane.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.6-0.7 mL. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 300 or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Spectra are typically acquired with proton decoupling. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): A drop of the liquid sample is placed on a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty spectrometer is recorded. The prepared salt plates are then placed in the sample holder. The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: The liquid sample is placed in a glass vial or a quartz cuvette.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is typically recorded over a Raman shift range of 200-3500 cm⁻¹. The number of accumulations and the acquisition time are adjusted to obtain a spectrum with a good signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The liquid sample is diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A capillary column suitable for the separation of volatile hydrocarbons (e.g., a non-polar or weakly polar column) is installed.
-
GC Conditions: The injector temperature, oven temperature program, and carrier gas flow rate are optimized to achieve good separation of the isomers.
-
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode. Mass spectra are recorded over a mass range of m/z 40-200.
-
Data Analysis: The retention times and mass spectra of the sample components are compared with those of authentic standards for identification.
Visualization of the Identification Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of 1-methylcyclopentene and methylenecyclopentane.
Caption: Logical workflow for distinguishing isomers.
References
A Comparative Guide to Leaving Group Ability in Cyclopentyl Systems
For Researchers, Scientists, and Drug Development Professionals
The efficiency of nucleophilic substitution and elimination reactions in cyclopentyl systems is fundamentally dictated by the proficiency of the leaving group. The selection of an appropriate leaving group is a critical decision in synthetic strategy, influencing reaction rates, yields, and mechanistic pathways. This guide offers a detailed comparison of the performance of various common leaving groups attached to a cyclopentyl ring, supported by experimental data, to inform synthetic design and mechanistic understanding.
Principles of Leaving Group Ability
An effective leaving group is one that can stabilize the negative charge it acquires upon heterolytic bond cleavage. The primary determinant of leaving group ability is basicity: weaker bases are better leaving groups because they are less inclined to share their electron pair and are more stable as anions.[1][2][3] Consequently, the conjugate bases of strong acids are excellent leaving groups.[3][4] The typical reactivity order for common leaving groups is:
Triflate (OTf) > Tosylate (OTs) ≈ Brosylate (OBs) > Iodide (I) > Bromide (Br) > Chloride (Cl) >> Fluoride (F)
Sulfonate esters like triflates, tosylates, and brosylates are exceptionally good leaving groups due to the extensive resonance delocalization of the negative charge across the sulfonate group.[4] Among the halides, iodide is the best leaving group as it is the largest and most polarizable, allowing for effective charge distribution, and it is the conjugate base of the strongest hydrohalic acid (HI).[4][5]
Quantitative Comparison of Leaving Groups in Solvolysis Reactions
Solvolysis reactions, where the solvent acts as the nucleophile, are classic probes for assessing leaving group ability in reactions with SN1 character. The rate-determining step in these reactions is the departure of the leaving group to form a carbocation intermediate.[4][6][7] Therefore, the reaction rate is directly proportional to the quality of the leaving group.
While a single study directly comparing a wide array of leaving groups on an unsubstituted cyclopentyl system under identical conditions is not available in the literature, data from various sources can be compiled to provide a comparative overview.
Table 1: Solvolysis Rates of Cyclopentyl Derivatives with Sulfonate Leaving Groups
| Substrate | Leaving Group | Solvent System | Temperature (°C) | Rate Constant, k (s⁻¹) |
| Cyclopentyl Brosylate | Brosylate (-OBs) | 70% Ethanol (B145695)/Water | 25 | (Specific value not provided in abstract, but compared directly to tosylate) |
| Cyclopentyl Tosylate | Tosylate (-OTs) | 70% Ethanol/Water | 25 | (Specific value not provided in abstract, but found to be very similar to brosylate)[8] |
A study on the solvolysis of cyclopentyl brosylates and tosylates found a very close agreement between the rates for the two leaving groups, with the greatest difference being only 0.38% under the studied conditions.[8] This highlights the comparable, and excellent, leaving group ability of these two commonly used sulfonate esters.
Table 2: Relative Reactivity of Leaving Groups in a Neopentyl System (as a proxy for SN1 reactivity)
For a broader comparison, data from the sterically hindered neopentyl system can serve as a useful model, as SN1 reactivity is primarily governed by the stability of the leaving group anion, a factor that is largely substrate-independent.
| Leaving Group | Relative Reactivity Order in Nucleophilic Substitution |
| Triflate (-OTf) | Most Reactive |
| Iodide (-I) | ↓ |
| Bromide (-Br) | ↓ |
| Tosylate (-OTs) | ↓ |
| Mesylate (-OMs) | ↓ |
| Chloride (-Cl) | Least Reactive |
This qualitative ranking is derived from kinetic studies on 1,1,1-tris(X-methyl)ethane derivatives reacting with sodium azide (B81097) in DMSO at 100 °C.[9] This study demonstrated that for SN2-type reactions on hindered substrates, monoatomic leaving groups like iodide and bromide can be more reactive than sulfonate esters such as tosylate and mesylate.[9] However, for SN1 processes, the stability of the anion is paramount, and triflate is expected to be the most effective leaving group.[9]
Experimental Protocols
Solvolysis of Cyclopentyl Brosylates and Tosylates [8]
-
Synthesis of Substrates : Cyclopentyl tosylate and brosylate were synthesized from cyclopentanol. The isotopically labeled analogues were prepared from the corresponding deuterated cyclopentanols.
-
Kinetic Measurements : The solvolysis reactions were conducted in a solvent mixture of 70% (by volume) ethanol and water at a constant temperature of 25°C.
-
Reaction Monitoring : The progress of the solvolysis reactions was monitored by a conductance method. As the reaction proceeds, the sulfonic acid (brosylic acid or tosylic acid) is liberated, leading to an increase in the conductivity of the solution. The rate constants were calculated from the change in conductance over time.
Reaction Pathways and Logic
The solvolysis of a cyclopentyl derivative (cyclopentyl-LG) in a protic solvent (SOH) like an alcohol/water mixture typically proceeds through an SN1 mechanism. This pathway involves the formation of a planar cyclopentyl carbocation intermediate, which is then attacked by the solvent from either face, leading to a mixture of substitution products. An elimination (E1) pathway often competes, yielding cyclopentene.
Caption: General mechanism for the solvolysis of a cyclopentyl derivative.
The workflow for a typical solvolysis experiment involves careful preparation of the reaction solution, precise temperature control, and a reliable method for monitoring the reaction progress over time to extract kinetic data.
Caption: Experimental workflow for determining solvolysis rates.
Conclusion
The selection of a leaving group for reactions involving cyclopentyl systems should be guided by the desired reaction mechanism and required rate. For SN1-type solvolysis reactions, sulfonate esters such as tosylates and brosylates are highly effective and exhibit very similar reactivity.[8] While direct comparative data for a full range of leaving groups on the cyclopentyl ring is sparse, established principles of physical organic chemistry and data from analogous systems indicate that triflates would be even more reactive, followed by iodides, bromides, and chlorides.[4][9] For synthetic applications requiring high reactivity in ionization pathways, cyclopentyl triflate or tosylate are superior choices. For transformations where cost and atom economy are significant, cyclopentyl bromide or iodide represent a robust compromise. This guide provides the foundational data and principles to aid researchers in making informed decisions for their specific synthetic challenges.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. SN1 - Effect of Leaving Group | OpenOChem Learn [learn.openochem.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. "Deuterium isotope effects on the solvolysis rates of cyclopentyl brosy" by Jimmie D. Christen [scholarsmine.mst.edu]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling for Mechanistic Validation
For researchers, scientists, and drug development professionals, the elucidation of reaction mechanisms is a cornerstone of chemical innovation. A thorough understanding of how reactants transform into products is paramount for optimizing reaction conditions, designing novel catalysts, and developing safe and effective therapeutics. Isotopic labeling stands as a powerful and definitive tool for this purpose, offering unparalleled insights into the intricate dance of atoms during a chemical transformation. This guide provides an objective comparison of isotopic labeling with other common techniques for validating reaction mechanisms, supported by experimental data and detailed protocols.
Isotopic labeling involves the substitution of an atom in a reactant molecule with one of its isotopes, which can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C).[1][2] By tracing the position of the isotopic label in the final products, researchers can unequivocally map the journey of specific atoms, providing direct evidence for proposed mechanistic pathways.[1] The primary analytical techniques for detecting these labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]
Performance Comparison of Mechanistic Validation Techniques
The choice of method for validating a reaction mechanism depends on a variety of factors, including the nature of the reaction, the information sought, and available resources. Isotopic labeling, while often considered the gold standard for its definitive results, is best understood in the context of alternative and complementary approaches.
| Method | Principle | Key Advantages | Key Limitations | Typical Cost | Time Requirement |
| Isotopic Labeling | Tracing the fate of isotopically labeled atoms through a reaction. | Provides direct and unambiguous evidence of bond formation/breakage and atomic rearrangements.[1] Can definitively distinguish between different proposed mechanisms.[4] | Synthesis of labeled compounds can be expensive and time-consuming.[5][6] Requires specialized analytical equipment (NMR, MS).[3] | High | Weeks to Months |
| Kinetic Analysis | Studying the effect of reactant concentrations on the reaction rate to determine the rate law. | Relatively inexpensive and can be performed with standard laboratory equipment. Provides information about the species involved in the rate-determining step. | Indirect evidence; a rate law consistent with a mechanism does not prove it. Can be complex for multi-step reactions. | Low to Moderate | Days to Weeks |
| Trapping of Reactive Intermediates | Using a "trapping" agent to intercept and stabilize short-lived intermediates. | Provides direct evidence for the existence of specific intermediates.[7] Can be highly specific depending on the trapping agent. | The trapping agent can sometimes alter the reaction mechanism.[7] Not all intermediates are amenable to trapping. | Moderate | Days to Weeks |
| Computational Modeling | Using theoretical calculations to model the reaction pathway and predict transition states and intermediates. | Can provide detailed energetic and structural information about the entire reaction coordinate.[8] Can be used to explore hypothetical mechanisms. | Accuracy is highly dependent on the level of theory and computational resources. Requires specialized software and expertise.[9] | Moderate to High | Days to Months |
In-Depth Look at Isotopic Labeling
The power of isotopic labeling lies in its ability to provide a "molecular movie" of the reaction. One of the most powerful applications of this technique is the determination of the Kinetic Isotope Effect (KIE). The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at a specific position.[1] A significant primary KIE (typically kH/kD > 2) indicates that the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.[10] Secondary KIEs, where the labeled atom is not directly involved in bond cleavage, can provide information about changes in hybridization at the reaction center.[11]
Experimental Protocol: Determination of a Primary Kinetic Isotope Effect (KIE)
This protocol outlines a general procedure for determining the primary deuterium (B1214612) KIE for a hypothetical base-catalyzed elimination reaction.
Materials:
-
Unlabeled substrate
-
Deuterated substrate (labeled at the position of the proton to be abstracted)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Internal standard for analytical quantification (e.g., a stable, non-reactive compound)
-
Quenching solution (e.g., dilute acid)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatography (HPLC)
Procedure:
-
Reaction Setup: Prepare two separate reaction vessels, one with the unlabeled substrate and the other with the deuterated substrate. Ensure identical concentrations of substrate, base, and solvent in both vessels.
-
Initiation: Initiate the reactions simultaneously by adding the base to both vessels at a constant temperature.
-
Time-course Sampling: At regular time intervals, withdraw aliquots from each reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Sample Preparation: Add a known amount of the internal standard to each quenched aliquot.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining substrate at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the substrate concentration versus time for both the unlabeled and deuterated reactions.
-
The slope of each line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the base.
-
The KIE is then calculated as the ratio of the rate constant for the unlabeled reaction (kH) to that of the deuterated reaction (kD): KIE = kH / kD.[10]
-
Alternative Approaches to Mechanistic Validation
While isotopic labeling provides definitive answers, other techniques offer valuable, often complementary, insights into reaction mechanisms.
Kinetic Analysis
Kinetic analysis is a fundamental tool for probing reaction mechanisms by establishing the mathematical relationship between reactant concentrations and the reaction rate (the rate law).[12] By comparing the experimentally determined rate law to the theoretical rate law derived from a proposed mechanism, researchers can either support or refute the hypothesis.
Trapping of Reactive Intermediates
Many reactions proceed through highly reactive, short-lived intermediates that are not directly observable. Trapping experiments are designed to capture these fleeting species by introducing a compound (a "trap" or "scavenger") that reacts specifically with the intermediate to form a stable, characterizable product.[7][13] The detection of this trapped product provides strong evidence for the existence of the intermediate in the reaction pathway.
Computational Modeling
With the advancement of computational power and theoretical methods, computational modeling has become an indispensable tool for studying reaction mechanisms.[8] Techniques like Density Functional Theory (DFT) can be used to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. This allows for the in-silico exploration of various mechanistic possibilities before committing to resource-intensive experimental work.[9]
Visualizing Mechanistic Investigations
Diagrams are essential for visualizing the complex workflows and relationships involved in validating reaction mechanisms.
Conclusion
The validation of a reaction mechanism is a multifaceted endeavor that often requires the synergistic application of several experimental and theoretical techniques. Isotopic labeling, with its ability to provide unambiguous evidence of atomic connectivity changes, remains a cornerstone of mechanistic investigation.[1] However, a comprehensive understanding is best achieved by integrating the direct evidence from isotopic labeling with the kinetic insights from rate law analysis, the definitive identification of intermediates through trapping experiments, and the detailed energetic landscapes provided by computational modeling. For researchers in drug development, a robust mechanistic understanding is not merely an academic exercise; it is a critical component in the design of safer, more effective medicines. By carefully selecting and applying the appropriate combination of these powerful tools, scientists can continue to push the boundaries of chemical synthesis and therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. Determination of Mechanism Chemi [employees.csbsju.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Strong vs. Weak Bases in Elimination Reactions: A Comparative Analysis
In the realm of organic synthesis, elimination reactions are fundamental for the formation of alkenes. The choice of base—strong or weak—is a critical factor that dictates the reaction mechanism and, consequently, the product distribution. This guide provides a comparative analysis of strong and weak bases in elimination reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in making informed decisions for alkene synthesis.
Executive Summary
Strong bases typically favor the bimolecular (E2) elimination pathway, which is a concerted, one-step process. The regioselectivity of E2 reactions is highly dependent on the steric bulk of the strong base. Non-hindered strong bases tend to yield the more substituted, thermodynamically stable Zaitsev product. In contrast, sterically hindered (bulky) strong bases preferentially form the less substituted, kinetically favored Hofmann product.
Weak bases, on the other hand, promote the unimolecular (E1) elimination pathway. This two-step process involves the formation of a carbocation intermediate, and the product distribution generally favors the Zaitsev product due to the stability of the more substituted alkene.
Data Presentation: Product Distribution in Elimination Reactions
The regioselectivity of elimination reactions is profoundly influenced by the strength and steric properties of the base employed. The following table summarizes the product distribution for the elimination reactions of various alkyl halides with a selection of strong and weak bases.
| Substrate | Base | Base Type | Solvent | Major Product(s) | Zaitsev % | Hofmann % |
| 2-Bromobutane | Sodium Ethoxide (NaOEt) | Strong, Non-hindered | Ethanol (B145695) | 2-Butene (cis & trans) | ~81% | ~19% |
| 2-Bromobutane | Potassium tert-Butoxide (KOtBu) | Strong, Hindered | tert-Butanol | 1-Butene | ~28% | ~72% |
| 2-Bromo-2-methylbutane (B1582447) | Sodium Ethoxide (NaOEt) | Strong, Non-hindered | Ethanol | 2-Methyl-2-butene | ~71% | ~29% |
| 2-Bromo-2-methylbutane | Potassium tert-Butoxide (KOtBu) | Strong, Hindered | tert-Butanol | 2-Methyl-1-butene | ~28% | ~72% |
| 2-Bromo-2-methylbutane | Ethanol (EtOH) | Weak | Ethanol | 2-Methyl-2-butene | >90% | <10% |
Mechanistic Overview
The choice between a strong and a weak base directly influences whether an elimination reaction proceeds via an E2 or E1 mechanism.
E2 Mechanism with Strong Bases
The E2 (bimolecular elimination) reaction is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond.[1] With a strong, non-hindered base like sodium ethoxide, the reaction proceeds to form the more stable, more substituted alkene (Zaitsev's rule). However, when a strong, bulky base such as potassium tert-butoxide is used, it preferentially abstracts the more accessible, less sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann's rule).
E1 Mechanism with Weak Bases
The E1 (unimolecular elimination) reaction is a two-step process that is favored by weak bases and polar protic solvents. The first step is the slow departure of the leaving group to form a carbocation intermediate. In the second step, the weak base removes a proton from a carbon adjacent to the carbocation, forming the alkene. The E1 reaction typically yields the more substituted Zaitsev product because it is the more stable alkene.[2]
Experimental Protocols
Protocol 1: E2 Elimination of 2-Bromo-2-methylbutane with a Strong, Non-hindered Base (Potassium Hydroxide)
Materials:
-
2-bromo-2-methylbutane (3.7 mL)
-
3 M Potassium hydroxide (B78521) in ethanol (15 mL)
-
Round bottom flask
-
Septum
-
Sodium sulfate
-
Distillation apparatus
Procedure:
-
To a round bottom flask, add 3.7 mL of 2-bromo-2-methylbutane.
-
Add 15 mL of 3 M potassium hydroxide in ethanol to the flask.
-
Cap the vial with a septum, ensuring the Teflon side is inward.
-
Shake the mixture, periodically releasing any pressure that builds up.
-
Allow the reaction to proceed, typically for at least one hour at room temperature or with gentle heating.
-
After the reaction is complete, quench the reaction with water and extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer with anhydrous sodium sulfate.
-
Isolate the alkene products via distillation.
-
Analyze the product distribution using gas chromatography (GC).
Protocol 2: E1 Elimination of 2-Bromo-2-methylbutane with a Weak Base (Ethanol)
Materials:
-
2-bromo-2-methylbutane
-
Ethanol (solvent and base)
-
Reflux apparatus
-
Sodium bicarbonate solution
-
Sodium sulfate
-
Distillation apparatus
Procedure:
-
Set up a reflux apparatus with a round-bottom flask containing 2-bromo-2-methylbutane and ethanol.
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours).
-
After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acid formed.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill the mixture to isolate the alkene products.
-
Analyze the product distribution by gas chromatography (GC).
Analytical Procedure for Determining Product Ratio
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or weakly polar capillary column (e.g., DB-1 or DB-5) is suitable for separating butene isomers.
-
Injector Temperature: 200-250 °C
-
Detector (FID) Temperature: 250-300 °C
-
Oven Program: Start at a low temperature (e.g., 35-40 °C) and ramp up to a higher temperature to ensure separation of the volatile alkene products.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
The relative peak areas in the resulting chromatogram correspond to the relative amounts of each isomer in the product mixture.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for an elimination reaction and the logical relationship between the choice of base and the reaction outcome.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-1-methylcyclopentane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1-Bromo-1-methylcyclopentane is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage this halogenated organic compound responsibly. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Ventilation: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[3][4]
-
Ignition Sources: Keep the compound and its waste away from all potential ignition sources, including open flames, hot surfaces, and sparks.[1][5] Use spark-proof tools when handling containers.[5][6]
Quantitative Data and Hazard Information
The following table summarizes key quantitative and hazard information for this compound, which informs the necessary disposal precautions.
| Property | Value |
| Molecular Formula | C₆H₁₁Br |
| Molar Mass | 163.06 g/mol [1][2] |
| CAS Number | 19872-99-2[1][2] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour[1] |
| H315: Causes skin irritation[1][2] | |
| H319: Causes serious eye irritation[1][2] | |
| H335: May cause respiratory irritation[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound hinges on the principle of waste segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[4]
1. Waste Segregation:
-
At the point of generation, meticulously separate waste containing this compound from all other waste streams.
-
Crucially, do not mix it with non-halogenated organic solvents, aqueous solutions, acids, bases, or solid chemical waste. [4]
2. Waste Container Selection:
-
Use a designated, leak-proof container constructed from a material compatible with halogenated organic compounds.
-
The container must be equipped with a secure, screw-top cap to prevent the escape of flammable and irritating vapors.[4]
3. Labeling:
-
Clearly and accurately label the waste container with the following information:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
-
If the container holds a mixture of halogenated compounds, list the names and approximate percentages of each component.[4]
4. Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area must be well-ventilated and situated away from sources of ignition and incompatible materials.[4]
-
Ensure the container remains closed except when adding waste.
5. Disposal Request and Collection:
-
Once the waste container is nearly full (do not overfill), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your organization's specific procedures for hazardous waste pickup and documentation.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-1-methylcyclopentane
For Immediate Use by Laboratory Professionals: This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Bromo-1-methylcyclopentane, a flammable and irritant chemical. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling to mitigate risks. The primary hazards associated with this compound are its flammability and its irritant properties upon contact with skin, eyes, and the respiratory system.
| Hazard Classification | Description | GHS Hazard Statement |
| Flammable Liquid | Liquid and vapor are flammable. | H226 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Specification |
| Hands | Chemical-resistant gloves | Due to the lack of specific glove compatibility data for this compound, it is recommended to use gloves rated for halogenated hydrocarbons. Nitrile gloves may be used for incidental contact, but for prolonged handling, heavier-duty gloves such as Viton® or a double-gloving approach with a nitrile inner glove and a neoprene or PVC outer glove is advised. Always inspect gloves for integrity before use. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk. |
| Body | Flame-resistant lab coat | A lab coat made of flame-resistant material (e.g., Nomex®) or 100% cotton is required. Synthetic materials that can melt onto the skin should be avoided.[1] |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is operational. Check the airflow monitor to confirm it is within the acceptable range.[3] The work area inside the hood should be clean and uncluttered.[3]
-
Gather Materials: Assemble all necessary equipment (glassware, stir plates, etc.) and reagents within the fume hood to minimize movement in and out of the hood during the procedure.[3]
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have an appropriate spill kit readily available.
Weighing and Transferring
-
Positioning: Place a tared, sealed container on an analytical balance located away from drafts.
-
Transfer to Hood: Carefully transport the sealed container to the chemical fume hood.
-
Aliquotting: Inside the fume hood, open the main container of this compound and transfer the desired amount to the tared container. Perform this action at least six inches from the sash opening to ensure proper vapor capture.[4]
-
Sealing: Immediately seal both the main container and the tared container.
-
Re-weighing: Carefully transport the sealed, tared container back to the balance to obtain the precise weight.
-
Return to Hood: Return the weighed sample to the fume hood for the experimental procedure.
During the Experiment
-
Sash Position: Keep the fume hood sash at the lowest possible height that allows for comfortable work, providing a physical barrier and optimizing airflow.[3]
-
Minimize Exposure: Keep all containers of this compound sealed when not in immediate use.
-
Avoid Ignition Sources: Ensure there are no open flames, spark sources, or hot surfaces in the vicinity of the handling area.[5][6] Use intrinsically safe equipment when possible.[5]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area within the fume hood. Decontaminate any equipment that has come into contact with the chemical.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical. Dispose of them in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[7][8] Do not mix with non-halogenated waste.[5][7]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a full list of its contents, including this compound.[8]
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as solid hazardous waste in a properly labeled, sealed container.
-
Storage of Waste: Waste containers should be kept sealed and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 3. locscientific.com [locscientific.com]
- 4. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. gloves.com [gloves.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

